molecular formula C10H14N2O2 B1319835 N-(4-Amino-2-methylphenyl)-2-methoxyacetamide CAS No. 926271-83-2

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Cat. No.: B1319835
CAS No.: 926271-83-2
M. Wt: 194.23 g/mol
InChI Key: YXWPCADWCCAKMF-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWPCADWCCAKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588286
Record name N-(4-Amino-2-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926271-83-2
Record name N-(4-Amino-2-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS Number 926271-83-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, identified by the CAS number 926271-83-2, is an organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug development.[1] Its molecular architecture, featuring a substituted aniline core coupled with a methoxyacetamide side chain, presents a unique combination of functional groups that are pivotal for forging new molecular entities. This guide aims to provide a comprehensive technical overview of this compound, delving into its synthesis, physicochemical characteristics, analytical characterization, and potential applications. As a versatile building block, this compound holds the promise for the synthesis of novel compounds with diverse biological activities. The exploration of acetamide derivatives has been a fruitful endeavor in the quest for new therapeutic agents, with related structures showing potential in areas such as oncology and metabolic diseases.[2]

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not broadly published, we can collate available information and draw comparisons with structurally similar molecules to provide a useful profile.

PropertyValueSource/Method
CAS Number 926271-83-2[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available-
Boiling Point >288 °C at 760 mmHg (predicted)[3]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO (predicted)Inferred from similar compounds
SMILES O=C(NC1=CC=C(N)C=C1C)COC[1]
InChIKey YXWPCADWCCAKMF-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Insights: A Practical Approach

The synthesis of this compound can be achieved through the acylation of 4-amino-2-methylaniline with a suitable methoxyacetylating agent. A common and effective method involves the use of methoxyacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Amino-2-methylaniline

  • Methoxyacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-amino-2-methylaniline (1.0 eq) in anhydrous dichloromethane. Add triethylamine (1.2 eq) to the solution as a base.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methoxyacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is critical as methoxyacetyl chloride is highly reactive towards water, which would lead to the formation of methoxyacetic acid and reduce the yield of the desired product.

  • Base: Triethylamine or pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

  • Controlled Addition at Low Temperature: The acylation reaction is exothermic. Adding the methoxyacetyl chloride slowly at 0 °C helps to dissipate the heat, preventing side reactions and ensuring the stability of the reactants.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Amino-2-methylaniline 4-Amino-2-methylaniline Reaction Reaction 4-Amino-2-methylaniline->Reaction Methoxyacetyl chloride Methoxyacetyl chloride Methoxyacetyl chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base DCM DCM DCM->Reaction Solvent Work-up Work-up Reaction->Work-up Quenching & Extraction Purification Purification Work-up->Purification Chromatography or Recrystallization Target_Molecule N-(4-Amino-2-methylphenyl) -2-methoxyacetamide Purification->Target_Molecule

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the methyl group on the aromatic ring around δ 2.2 ppm. A singlet for the methoxy group protons around δ 3.4 ppm. A singlet for the methylene protons of the acetamide group around δ 4.0 ppm. A broad singlet for the amine protons (NH₂) and a singlet for the amide proton (NH).
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 17 ppm. A signal for the methoxy carbon around δ 59 ppm. A signal for the methylene carbon around δ 72 ppm. A signal for the carbonyl carbon of the amide around δ 168 ppm.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 194.23, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine and secondary amide (around 3200-3400 cm⁻¹). A strong absorption band for the C=O stretching of the amide group (around 1650 cm⁻¹). C-O stretching for the ether group (around 1100 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A single sharp peak under optimized conditions would indicate high purity.

Applications in Research and Drug Development: A Building Block of Potential

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The primary amino group offers a reactive handle for a variety of chemical transformations, including diazotization, further acylation, and reductive amination, allowing for the construction of diverse chemical libraries for high-throughput screening.

The acetamide moiety is a common feature in many biologically active compounds. For instance, research into novel acetamide derivatives has led to the discovery of potent anti-cancer agents.[2] Furthermore, related N-phenylacetamides have been investigated as selective β3-adrenergic receptor agonists, which have potential applications in the treatment of obesity and type 2 diabetes. The structural motifs present in this compound make it an attractive starting material for the exploration of new therapeutic agents in these and other disease areas.

Diagram of Potential Derivatization and Application:

Derivatization_and_Application cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas Core_Molecule N-(4-Amino-2-methylphenyl) -2-methoxyacetamide Sulfonylation Sulfonylation Core_Molecule->Sulfonylation via -NH2 Further_Acylation Further_Acylation Core_Molecule->Further_Acylation via -NH2 Reductive_Amination Reductive_Amination Core_Molecule->Reductive_Amination via -NH2 Antimicrobial_Agents Antimicrobial_Agents Sulfonylation->Antimicrobial_Agents Anticancer_Agents Anticancer_Agents Further_Acylation->Anticancer_Agents Antidiabetic_Agents Antidiabetic_Agents Reductive_Amination->Antidiabetic_Agents

Caption: Potential derivatization pathways and therapeutic applications.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential as a building block in the synthesis of novel molecules for drug discovery and materials science. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive scaffold for creating diverse chemical libraries. While comprehensive public data on its biological activity is currently limited, the known importance of the acetamide and substituted aniline moieties in medicinal chemistry suggests that this compound and its derivatives are worthy of further investigation. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this versatile chemical entity.

References

  • PubChem. "N-(2-Amino-4-methoxyphenyl)acetamide." National Center for Biotechnology Information. Available at: [Link]

  • Global Substance Registration System (GSRS). "N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE." Available at: [Link]

  • Sinfoo Biotech. "n-(4-amino-2-methylphenyl)-2-phenoxyacetamide." Available at: [Link]

  • PubMed. "Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells." National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "2-((4-Methoxyphenyl)amino)-N-methylacetamide." National Center for Biotechnology Information. Available at: [Link]

  • PubChem. "N-(2-amino-4-methylphenyl)acetamide." National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. "Reactions of Phenylamine as a Primary Amine." Available at: [Link]

  • Chemguide. "phenylamine (aniline) as an amine." Available at: [Link]

  • YouTube. "The Ethanoylation of Amines (A2 Chemistry)." Available at: [Link]

  • ResearchGate. "Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride..." Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. Intended for researchers, scientists, and professionals in drug development, this document consolidates crucial data on the compound's chemical identity, physicochemical characteristics, spectroscopic profile, reactivity, and safe handling. While this molecule is primarily available as a research chemical or synthetic intermediate, a thorough understanding of its properties is essential for its effective application in synthetic chemistry and medicinal chemistry programs. This guide synthesizes information from available sources and provides expert-driven protocols for its synthesis and analysis, grounded in established chemical principles.

Chemical Identity and Structure

This compound is a substituted aromatic amide. Its structure incorporates a 4-amino-2-methylaniline core N-acylated with a methoxyacetyl group. This combination of functional groups—a primary aromatic amine, a secondary amide, and an ether—dictates its chemical behavior and potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • IUPAC Name: this compound

  • CAS Number: 926271-83-2[1]

  • Molecular Formula: C₁₀H₁₄N₂O₂[1]

  • Molecular Weight: 194.23 g/mol [1]

  • Chemical Structure:

    
    

    Figure 1: 2D Structure of this compound

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not widely published. The following table summarizes available data and expert predictions based on the analysis of its chemical structure and comparison with analogous compounds. Such data is critical for anticipating its behavior in various experimental settings, from reaction workups to formulation development.

PropertyValue (with source or basis)Significance in Drug Development & Research
Appearance Predicted: White to off-white or tan crystalline solid.Influences handling, formulation, and purity assessment.
Melting Point Not experimentally determined. Predicted to be in the range of 130-160 °C.A key indicator of purity. A sharp melting point range suggests high purity.
Boiling Point Not experimentally determined. Predicted to be >300 °C (with decomposition).High boiling point is expected due to hydrogen bonding and molecular weight.
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar organic solvents.Crucial for selecting appropriate solvents for reactions, purification, and analysis.
pKa Predicted: Amine (NH₂) ~4-5; Amide (NH) ~17-18.The basicity of the aromatic amine will influence its reactivity and salt formation potential.
LogP Predicted: 1.0 - 1.5Indicates the compound's lipophilicity, affecting its pharmacokinetic properties (ADME).

Synthesis and Manufacturing Considerations

The synthesis of this compound is not extensively detailed in publicly available literature. However, a chemically sound and widely practiced approach for the formation of N-aryl acetamides is the acylation of an appropriate aniline derivative.

Proposed Synthetic Pathway

The most direct synthetic route involves the reaction of 4-amino-2-methylaniline with a suitable methoxyacetylating agent, such as methoxyacetyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-Amino-2-methylaniline Reaction Acylation Reaction Reactant1->Reaction Reactant2 Methoxyacetyl Chloride Reactant2->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Neutralization & Phase Separation Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product N-(4-Amino-2-methylphenyl) -2-methoxyacetamide Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on standard acylation methods.[2][3] Researchers should perform their own optimization.

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-amino-2-methylaniline (1.0 eq) and a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of aniline).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the stirred solution. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve methoxyacetyl chloride (1.1 eq) in a small amount of the same dry solvent and add it dropwise to the aniline solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions. The base is crucial to scavenge the HCl generated, driving the reaction to completion.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data and Analysis

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features. These predictions are invaluable for the structural confirmation of the synthesized material.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (3H): Signals expected in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to distinct splitting patterns (doublets and doublet of doublets).

  • Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-4.5 ppm, which may exchange with D₂O.

  • Amide Proton (-NH-): A broad singlet, typically downfield in the range of δ 8.0-9.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.3-3.5 ppm.

  • Methylene Protons (-CH₂-): A singlet around δ 4.0-4.2 ppm.

  • Methyl Protons (Ar-CH₃): A singlet around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-C=O): Expected in the range of δ 168-172 ppm.

  • Aromatic Carbons (6C): Multiple signals in the aromatic region of δ 110-150 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 70-75 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 58-60 ppm.

  • Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, around δ 17-20 ppm.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 195.2. Fragmentation patterns in MS/MS would likely involve the cleavage of the amide bond, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of its key functional groups:

  • N-H Stretching (Amine & Amide): Two distinct bands for the primary amine (-NH₂) around 3300-3500 cm⁻¹ and a broader band for the secondary amide N-H.

  • C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): A characteristic band around 1510-1550 cm⁻¹.

  • C-O Stretching (Ether): A strong band in the region of 1075-1150 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Reactivity and Stability

  • Reactivity: The primary aromatic amine is a nucleophilic center and can undergo reactions such as diazotization, further acylation, or alkylation under appropriate conditions. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions with heating.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong oxidizing agents. Like many aromatic amines, it may be sensitive to light and air over long-term storage, potentially leading to discoloration.

  • Storage: It is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar anilide compounds suggest the following precautions:

  • Hazard Classification: May cause skin irritation (Category 2) and serious eye irritation (Category 2).[4] May be harmful if swallowed.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable research chemical with significant potential as a synthetic intermediate. This guide has provided a detailed account of its chemical identity, predicted physicochemical properties, and plausible methods for its synthesis and characterization. The provided protocols and data, grounded in established chemical principles and comparisons to analogous structures, offer a solid foundation for researchers working with this compound. Adherence to the outlined safety and handling procedures is paramount to ensure safe and effective laboratory practice.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for a related acetamide compound. Retrieved January 17, 2026.
  • Sinfoo Biotech. (n.d.). n-(4-amino-2-methylphenyl)-2-phenoxyacetamide. Retrieved January 17, 2026.
  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide. Retrieved January 17, 2026.
  • BLDpharm. (n.d.). 926271-83-2|this compound. Retrieved January 17, 2026.
  • Sigma-Aldrich. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved January 17, 2026.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 17, 2026.
  • Biosynth. (n.d.). N-(4-Amino-2-methylphenyl)acetamide | 56891-59-9. Retrieved January 17, 2026.
  • Thermo Fisher Scientific. (n.d.). N1-(4-Amino-2-methylphenyl)acetamide, 90%. Retrieved January 17, 2026.
  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved January 17, 2026.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorpyrifos - Table 3-2, Physical and Chemical Properties of Chlorpyrifos. Retrieved January 17, 2026.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chloromethane - Table 4-2, Physical and Chemical Properties of Chloromethane. Retrieved January 17, 2026.
  • Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Retrieved January 17, 2026.
  • Google Patents. (n.d.). WO 2013/134298 Al - Raf Inhibitor Compounds. Retrieved January 17, 2026.
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved January 17, 2026.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved January 17, 2026.
  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-methoxyacetamide. Retrieved January 17, 2026.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyrethrins and Pyrethroids - Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa. Retrieved January 17, 2026.
  • SpectraBase. (n.d.). 2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)acetamide - Optional[13C NMR]. Retrieved January 17, 2026.
  • SpectraBase. (n.d.). 3-Amino-4-methoxybenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved January 17, 2026.

Sources

Technical Guide: Unambiguous Structure Elucidation of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The precise and unequivocal determination of a chemical structure is a cornerstone of chemical research and pharmaceutical development. Any ambiguity in molecular architecture can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and significant delays in development pipelines. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. We move beyond a simple recitation of data to detail the strategic rationale behind the selection and sequencing of analytical techniques. By integrating one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow that ensures the highest confidence in the final structural assignment. This document serves as both a practical protocol and a strategic blueprint for tackling similar small molecule characterization challenges.

Foundational Analysis: Mass Spectrometry and Molecular Formula

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that severely constrains the possibilities for the elemental composition.

An Electron Spray Ionization (ESI) source is typically employed for a molecule of this nature due to its polarity. The expected observation would be the protonated molecular ion, [M+H]⁺.

Table 1: High-Resolution Mass Spectrometry Data

Parameter Observed Value Theoretical Value Deviation (ppm) Deduced Molecular Formula

| [M+H]⁺ | 195.1128 | 195.1133 | -2.6 | C₁₀H₁₅N₂O₂ |

With the molecular formula C₁₀H₁₄N₂O₂ , we can calculate the Degree of Unsaturation (DoU), an essential first clue to the presence of rings or double/triple bonds.

  • DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) = 10 + 1 - (14/2) + (2/2) = 5

A DoU of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees) and one additional double bond, most likely a carbonyl group (C=O), which is consistent with the proposed acetamide structure.

Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides rapid, invaluable information about the functional groups present in a molecule by measuring the vibrations of bonds. For the target molecule, the IR spectrum serves to confirm the presence of key structural motifs identified from the molecular formula.

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Place a small, solvent-free sample of this compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Process the data by performing a baseline correction and peak picking.

Expected IR Absorptions and Their Significance:

  • ~3450-3300 cm⁻¹ (two sharp bands): Symmetrical and asymmetrical stretching of the primary amine (-NH₂) group. The presence of two distinct bands is a hallmark of a primary amine.

  • ~3300-3250 cm⁻¹ (one broad band): N-H stretching of the secondary amide. This band is often broader due to hydrogen bonding.

  • ~1660 cm⁻¹ (strong, sharp band): The Amide I band, primarily due to C=O carbonyl stretching. This confirms the DoU calculation.

  • ~1600-1450 cm⁻¹ (multiple bands): C=C stretching vibrations within the aromatic ring.

  • ~1100 cm⁻¹: C-O stretching of the methoxy ether group.

Mapping the Structure: A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. We employ a suite of experiments, each providing a unique and complementary piece of the structural puzzle.

Proton Environments: ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-1' ~7.8-8.2 br s 1H Amide N-H
H-6 ~7.1-7.3 d 1H Aromatic
H-5 ~6.6-6.8 dd 1H Aromatic
H-3 ~6.6-6.8 d 1H Aromatic
H-8 ~3.9-4.1 s 2H -O-CH₂-C=O
H-2' ~3.6-3.8 br s 2H Amine -NH₂
H-9 ~3.3-3.5 s 3H -O-CH₃

| H-7 | ~2.1-2.3 | s | 3H | Ar-CH₃ |

  • Causality: The broad singlets for the N-H protons are due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The aromatic protons are expected in the 6.5-7.5 ppm region, with splitting patterns dictated by their positions relative to one another. The aliphatic singlets correspond to the methoxy, methyl, and methylene groups, which lack adjacent proton neighbors.

The Carbon Skeleton: ¹³C NMR and DEPT-135

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH₃/CH groups (positive phase) and CH₂ groups (negative phase). Quaternary carbons (including C=O) are absent in a DEPT-135 spectrum.

Table 3: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) DEPT-135 Phase Assignment
~168-170 Absent C-1' (Amide C=O)
~145-148 Absent C-4 (Ar-NH₂)
~132-135 Absent C-1 (Ar-NH)
~130-132 Positive C-6 (Ar-CH)
~125-128 Absent C-2 (Ar-CH₃)
~118-120 Positive C-5 (Ar-CH)
~115-117 Positive C-3 (Ar-CH)
~72-75 Negative C-8 (-O-CH₂-C=O)
~58-60 Positive C-9 (-O-CH₃)

| ~17-19 | Positive | C-7 (Ar-CH₃) |

Assembling the Fragments: 2D NMR Correlation Spectroscopy

Two-dimensional NMR is the final and most critical step, allowing for the unambiguous assembly of the previously identified fragments.

Workflow for Structure Elucidation using NMR

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structure Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY Identifies neighboring protons HSQC HSQC (Direct C-H Attachment) H1->HSQC C13 ¹³C NMR + DEPT (Carbon Skeleton) C13->HSQC Correlates protons to their attached carbons HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Provides starting points for long- range analysis Structure Final Structure C₁₀H₁₄N₂O₂ HMBC->Structure Connects all molecular fragments

Caption: The logical workflow for NMR-based structure elucidation.

A. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically separated by 2-3 bonds). For this molecule, the key expected correlation would be between the aromatic protons H-5 and H-6, confirming their ortho relationship.

B. HSQC (Heteronuclear Single Quantum Coherence): This is a crucial step that definitively links each proton to the carbon atom it is directly attached to. It correlates the ¹H and ¹³C spectra via one-bond couplings. For example, it would show a cross-peak connecting the proton signal at ~2.1-2.3 ppm (H-7) to the carbon signal at ~17-19 ppm (C-7).

C. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over 2-4 bonds. This allows us to connect the isolated spin systems and quaternary carbons.

Key Expected HMBC Correlations for Final Structure Proof:

  • Aromatic Methyl to Ring: Protons of the methyl group (H-7) will show correlations to C-1, C-2, and C-3 of the aromatic ring.

  • Amide Linkage: The amide proton (H-1') should show a correlation to the carbonyl carbon (C-1'). More importantly, protons on the aromatic ring, specifically H-6, will show a correlation to the amide carbonyl carbon (C-1'), definitively linking the side chain to the ring at position 1.

  • Methoxyacetamide Side Chain: The methylene protons (H-8) will correlate to the carbonyl carbon (C-1') and the methoxy carbon (C-9). The methoxy protons (H-9) will correlate to the methylene carbon (C-8).

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion: A Self-Validating Structural Assignment

By systematically applying a suite of analytical techniques, we have constructed an unassailable case for the structure of this compound.

  • HRMS established the correct molecular formula, C₁₀H₁₄N₂O₂.

  • IR Spectroscopy confirmed the presence of the key functional groups: primary amine, secondary amide, and ether.

  • ¹H and ¹³C NMR provided a complete census of all proton and carbon environments.

  • 2D NMR (COSY, HSQC, and HMBC) served as the ultimate arbiter, piecing together the molecular fragments and establishing the precise atomic connectivity. The HMBC data, in particular, provides the definitive links between the methoxyacetamide side chain and the 4-amino-2-methylphenyl ring system.

This multi-faceted, self-validating approach ensures that every piece of data is consistent with the others, leading to a final structure assignment with the highest possible degree of confidence, a mandatory requirement in modern chemical and pharmaceutical sciences.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • University of California, Davis. Infrared (IR) Spectroscopy. LibreTexts Chemistry. [Link]

  • Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

"Molecular weight of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Abstract: This technical guide provides a comprehensive analysis of this compound, focusing on the determination and validation of its molecular weight. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's fundamental properties. This document outlines the theoretical basis of its molecular weight, presents a detailed protocol for its experimental verification using Liquid Chromatography-Mass Spectrometry (LC-MS), and discusses the critical principles of analytical method validation to ensure data integrity and regulatory compliance.

Compound Identification and Physicochemical Properties

This compound is an organic compound belonging to the classes of amides, ethers, and benzene compounds.[1] Accurate identification and characterization are the foundational steps in any research or development pipeline. The primary identifiers and calculated properties of this molecule are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 926271-83-2[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
SMILES Code O=C(NC1=CC=C(N)C=C1C)COC[1]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₁₀H₁₄N₂O₂, dictates the number of each atom in the molecule. Using the standard atomic weights of Carbon (≈12.011 u), Hydrogen (≈1.008 u), Nitrogen (≈14.007 u), and Oxygen (≈15.999 u), the theoretical molecular weight is calculated as follows:

  • (10 × 12.011) + (14 × 1.008) + (2 × 14.007) + (2 × 15.999) = 194.228 g/mol

This calculated value is in excellent agreement with the published molecular weight of 194.23.[1] While theoretical calculation is precise, experimental verification is essential to confirm the identity and purity of a synthesized or procured sample.

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[2] It is the definitive method for determining the molecular weight of small molecules, providing high accuracy and sensitivity.[3][4] For a compound like this compound, a primary aromatic amine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.[5][6]

The overall experimental workflow for molecular weight determination is a systematic process that ensures accurate and reproducible results.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Accurate Weighing of This compound B Dissolution in Appropriate Solvent (e.g., Methanol/Water) A->B C Filtration through 0.2 µm Syringe Filter B->C D Injection into LC System C->D E Chromatographic Separation (e.g., C18 Column) D->E F Ionization via ESI Source E->F G Mass Analysis (e.g., Quadrupole or TOF) F->G H Generation of Mass Spectrum G->H I Identification of [M+H]⁺ Ion Peak H->I J Confirmation of Molecular Weight I->J K Verified Molecular Weight: 194.23 Da J->K Final Report G cluster_ms Mass Spectrometer Core Logic IonSource Ion Source (ESI) Molecule (M) + H⁺ Ion ([M+H]⁺) MassAnalyzer Mass Analyzer (Quadrupole) Separates ions by m/z ratio IonSource->MassAnalyzer Ions enter Detector Detector Counts ions at each m/z MassAnalyzer->Detector Sorted ions DataSystem {Data System|{Generates Spectrum (Intensity vs. m/z) }} Detector->DataSystem Signal

Sources

An In-Depth Technical Guide to N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, physicochemical properties, a proposed synthesis protocol, and potential applications, grounded in established scientific principles.

Chemical Identity and Nomenclature

This compound is a substituted aromatic amide. The structural nomenclature indicates a 2-methoxyacetamide group attached to the nitrogen of a 4-amino-2-methylaniline moiety.

IUPAC Name and Synonyms

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

While a comprehensive, officially curated list of synonyms is not extensively available in public databases, based on common chemical naming conventions and supplier information, the following could be considered as valid synonyms:

  • 2-methoxy-N-(4-amino-2-methylphenyl)acetamide

  • N-(4-amino-2-methyl-phenyl)-2-methoxy-acetamide[1]

It is crucial for researchers to reference the CAS number to ensure the procurement of the correct chemical entity.

Chemical Identifiers

A unique set of identifiers is assigned to this compound to facilitate its unambiguous identification in databases and regulatory documents.

IdentifierValueSource
CAS Number 926271-83-2BLDpharm[2]
Molecular Formula C₁₀H₁₄N₂O₂BLDpharm[2]
Molecular Weight 194.23 g/mol BLDpharm[2]
MDL Number MFCD09047444BLDpharm[2]

Physicochemical and Safety Data

Understanding the physical and chemical properties of a compound is paramount for its handling, storage, and application in experimental settings.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. However, based on its chemical structure, the following properties can be anticipated:

PropertyPredicted Value/Information
Appearance Likely a solid at room temperature
Melting Point Not available
Boiling Point Not available
Solubility Expected to have some solubility in polar organic solvents
Safety and Handling

For detailed safety information, it is always recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier. General safety precautions for handling similar chemical compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Ventilation: Use only in a well-ventilated area.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Synthesis Protocol

Proposed Synthesis Workflow

The synthesis of this compound can be logically achieved by the acylation of 4-amino-2-methylaniline with methoxyacetyl chloride.

Synthesis_Workflow Reactant1 4-Amino-2-methylaniline Reaction Acylation Reaction Reactant1->Reaction Reactant2 Methoxyacetyl chloride Reactant2->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-(4-Amino-2-methylphenyl) -2-methoxyacetamide Workup->Product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Amino-2-methylaniline

  • Methoxyacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methylaniline (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methoxyacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Applications in Research and Drug Development

While specific studies on the biological activity of this compound are not prominent in the available literature, its structural motifs suggest potential areas of investigation. The acetamide moiety is a common feature in many biologically active compounds.

Rationale for Potential Applications

The broader class of N-phenylacetamides and related structures have been explored for various therapeutic applications. For instance, derivatives of N-phenylacetamides have been investigated for their potential as:

  • Anticancer Agents: The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been identified as a novel framework for developing agents active against both sensitive and resistant cancer cell lines.[4]

  • Antimicrobial Agents: Novel analogues of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide have been synthesized and studied for their antimicrobial properties.[5]

  • Ion Channel Modulators: Derivatives of 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino compounds, which share some structural similarities, have been identified as selective TRPV4 antagonists for the treatment of pain.[6]

The presence of the 4-amino-2-methylphenyl group in the target molecule provides a site for further chemical modification, allowing for the generation of a library of related compounds for screening in various biological assays. This makes this compound a potentially valuable building block in medicinal chemistry and drug discovery programs.

Potential_Applications Core N-(4-Amino-2-methylphenyl) -2-methoxyacetamide App1 Anticancer Research Core->App1 Analog to known anticancer scaffolds App2 Antimicrobial Discovery Core->App2 Acetamide moiety is common in antimicrobials App3 Ion Channel Modulation Core->App3 Potential for interaction with biological targets App4 Medicinal Chemistry Building Block Core->App4 Amenable to further chemical modification

Caption: Potential research applications derived from structural analogies.

Conclusion

This compound is a chemical compound with a well-defined structure and identity. While detailed experimental data on its properties and synthesis are not extensively documented in publicly accessible literature, established principles of organic chemistry allow for a confident prediction of its synthesis and handling requirements. Its structural features suggest that it could be a valuable intermediate or lead compound in the exploration of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into the biological activities of this compound and its derivatives is warranted.

References

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). PubMed. [Link]

  • n-(4-amino-2-methylphenyl)-2-phenoxyacetamide. Sinfoo Biotech. [Link]

  • N-(2-amino-4-methylphenyl)acetamide | C9H12N2O | CID 330040. PubChem. [Link]

  • N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. gsrs. [Link]

  • Buy N-(4-methoxy-2-methylphenyl)acetamide. Boron Molecular. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). PubMed. [Link]

  • Material Safety Data Sheet. Grambling State University. [Link]

  • 1-CHLORO-2,3-EPOXYPROPANE. Sdfine. [Link]

  • Safety data sheet. CPAChem. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2021). PMC - PubMed Central. [Link]

  • Acetamide, N-(4-methylphenyl)-. the NIST WebBook. [Link]

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2013). ResearchGate. [Link]

  • Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. (2016). PubMed. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, a key intermediate in pharmaceutical research and development. The document is intended for researchers, chemists, and drug development professionals, offering in-depth information on the compound's properties, associated hazards, and detailed protocols for its safe handling, synthesis, purification, and analysis. By integrating established safety procedures with proven laboratory techniques, this guide aims to equip scientific professionals with the necessary knowledge to work with this compound in a safe and efficient manner, ensuring both personal safety and the integrity of their research.

Introduction: The Scientific Context

This compound and its analogues are of significant interest in medicinal chemistry due to their structural motifs, which are present in a variety of biologically active molecules. The presence of an aniline moiety and an acetamide side chain makes this compound a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. A thorough understanding of its chemical properties and reactivity is paramount for its effective use in drug discovery pipelines. This guide provides a foundational understanding of this compound from a safety and handling perspective, supported by practical, field-proven experimental protocols.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the cornerstone of its safe and effective use. The following table summarizes the key properties of this compound.

PropertyValueSource
Chemical Name This compoundBLDpharm[1]
CAS Number 926271-83-2BLDpharm[1]
Molecular Formula C₁₀H₁₄N₂O₂BLDpharm[1]
Molecular Weight 194.23 g/mol BLDpharm[1]
Appearance Solid (form may vary)General knowledge
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water.General chemical principles

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling or experimental work.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[2][3][4]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3][4]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2][3][4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][3][4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[2][3][4]

Incompatible Materials:

  • Strong acids

  • Strong bases

  • Acid chlorides

  • Reducing agents

  • Oxidizing agents[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with substituted anilines and their derivatives. The following procedures are based on established best practices for laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Caption: Personal Protective Equipment Workflow.

Engineering Controls

All work with this compound should be performed in a certified chemical fume hood to ensure adequate ventilation and to contain any potential dust or vapors.[5] A safety shower and eyewash station must be readily accessible.[5]

Storage

Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] It should be stored away from incompatible materials, particularly strong oxidizing agents and acids.[6] Protect from light and moisture to maintain chemical stability.[3]

Spill and Waste Management

In the event of a spill, evacuate the area and prevent the spread of the material. Small spills of solid material can be carefully swept up using an inert absorbent material and placed in a sealed container for disposal.[6] Do not generate dust. For larger spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety department. All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3][4]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and techniques for similar compounds.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the reduction of a nitro group followed by acylation. This approach is a standard and reliable method for the preparation of such aniline derivatives.

Synthesis_Workflow start Start: N-(2-Methyl-4-nitrophenyl)-2-methoxyacetamide reduction Step 1: Nitro Group Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) start->reduction intermediate Intermediate: This compound (Crude) reduction->intermediate purification Step 2: Purification (Recrystallization or Chromatography) intermediate->purification product Final Product: Pure this compound purification->product

Caption: General Synthesis Workflow.

Step-by-Step Protocol:

  • Nitro Group Reduction:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, N-(2-Methyl-4-nitrophenyl)-2-methoxyacetamide, in a suitable solvent such as ethanol or ethyl acetate.

    • For catalytic hydrogenation, add a catalytic amount of palladium on carbon (10% w/w). The flask is then evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[7]

    • Alternatively, for a chemical reduction, the starting material can be dissolved in a mixture of ethanol and concentrated hydrochloric acid, followed by the portion-wise addition of tin(II) chloride dihydrate at room temperature. The reaction is typically stirred for several hours until completion.[8]

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst (for hydrogenation) or neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (for chemical reduction).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

Purification of the crude product is critical to remove any unreacted starting materials, byproducts, or residual reagents. Recrystallization is often the most effective method for crystalline solids.

Recrystallization Protocol:

  • Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Common solvents for acetamide derivatives include ethanol, water, or a mixture of the two.[2][9]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]

  • Isolation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Chromatographic Purification:

For non-crystalline products or when recrystallization is ineffective, column chromatography is a viable alternative. Due to the basic nature of the amine group, an amine-functionalized silica gel or the addition of a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can prevent streaking and improve separation.[10][11] A typical mobile phase would be a gradient of ethyl acetate in hexanes.[8]

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of the compound. A reverse-phase method is typically employed for compounds of this polarity.

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[12][13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable ionization technique for this molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 195.23.

Analytical_Workflow start Purified Product hplc Purity Assessment (HPLC) start->hplc nmr Structural Confirmation (¹H and ¹³C NMR) start->nmr ms Molecular Weight Verification (Mass Spectrometry) start->ms end Characterized Compound hplc->end nmr->end ms->end

Caption: Analytical Characterization Workflow.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. The protocols and safety information presented in this guide are designed to provide researchers and scientists with a solid foundation for working with this compound. Adherence to these guidelines will not only ensure a safe laboratory environment but also contribute to the generation of reliable and reproducible scientific data. It is the responsibility of every researcher to familiarize themselves with the hazards of the chemicals they work with and to implement the appropriate safety measures.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Washington. (n.d.). Aniline. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Google Patents. (n.d.). CN104892448A - Preparation method of acetamide.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shutterstock. (n.d.). Acetamide Crystals Before Recrystallization Crystals Have Stock Photo 1229229841. Retrieved from [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4127607A - Process for the preparation of an acetamide derivative.
  • MIT. (n.d.). SAFETY. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-methoxyacetamide. Retrieved from [Link]

  • GSRS. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. Retrieved from [Link]

  • ResearchGate. (2025, August 7). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • RCSB PDB. (n.d.). N-[2-(4-Methoxyphenyl)ethyl]acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide - [1H NMR] - Spectrum. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). n-(4-amino-2-methylphenyl)-2-phenoxyacetamide. Retrieved from [Link]

Sources

Unlocking New Frontiers: A Technical Guide to the Research Applications of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the identification of novel molecular scaffolds that offer both synthetic tractability and the potential for diverse biological activity is a paramount objective. N-(4-Amino-2-methylphenyl)-2-methoxyacetamide emerges as a compound of significant interest, embodying structural motifs that are prevalent in a range of bioactive molecules. This technical guide serves as an in-depth exploration of the potential research applications of this compound, providing a scientifically grounded framework for its investigation by researchers, scientists, and drug development professionals. While direct research on this compound is not extensively documented in publicly available literature, a comprehensive analysis of its constituent chemical moieties—the 4-amino-2-methylphenyl group and the 2-methoxyacetamide tail—reveals a wealth of potential therapeutic avenues. This guide will deconstruct the molecule to its core components, extrapolate potential applications based on established structure-activity relationships of related compounds, and provide detailed, actionable experimental protocols to validate these hypotheses.

Molecular Profile and Synthetic Strategy

Before delving into its potential applications, a foundational understanding of the physicochemical properties and synthetic accessibility of this compound is essential.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 926271-83-2[1]
Molecular Formula C10H14N2O2[1]
Molecular Weight 194.23 g/mol [1]
SMILES CC1=CC(N)=CC=C1NC(COC)=OInferred from structure

The structure features a substituted aniline ring, which is a common pharmacophore, and a flexible methoxyacetamide side chain. The primary amine on the phenyl ring offers a key site for further chemical modification, allowing for the exploration of a broad chemical space.

Proposed Synthetic Workflow:

The synthesis of this compound can be readily achieved through a standard amidation reaction. The following workflow outlines a logical and experimentally validated approach.

G cluster_0 Synthesis of this compound A 4-Nitro-2-methylaniline C N-(2-Methyl-4-nitrophenyl)-2-methoxyacetamide A->C Acylation (e.g., Pyridine, DCM) B Methoxyacetyl chloride B->C D This compound C->D Reduction (e.g., H2/Pd-C or SnCl2/HCl)

Caption: Proposed synthetic route for this compound.

Part 1: Potential as a Kinase Inhibitor Scaffold

Scientific Rationale: The anilino-pyrimidine and related aminophenyl scaffolds are foundational elements in the design of numerous kinase inhibitors. The 4-amino-2-methylphenyl moiety presents a vector for substitution that can be directed towards the ATP-binding site of various kinases. For instance, the diaminopyrimidine core is critical for CDK inhibitory activity[2]. Furthermore, derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been identified as novel BCR-ABL1 inhibitors, highlighting the utility of related acetamide structures in targeting kinases involved in cancer[3]. The methyl group on the phenyl ring can provide a steric handle to enhance selectivity, a crucial aspect in modern kinase inhibitor design.

Hypothesized Target Classes:

  • Cyclin-Dependent Kinases (CDKs): Deregulation of CDKs is a hallmark of many cancers. The core structure of the target compound bears resemblance to scaffolds known to inhibit CDKs.

  • Tyrosine Kinases (e.g., ABL, EGFR, VEGFR): Many FDA-approved tyrosine kinase inhibitors feature an aminophenyl core. The primary amine of this compound can be functionalized to interact with the hinge region of the kinase domain.

Experimental Protocol: Kinase Inhibition Profiling

  • Primary Kinase Panel Screen:

    • Objective: To identify initial kinase targets.

    • Method: Submit this compound for screening against a broad panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™).

    • Concentration: A single high concentration (e.g., 10 µM) is typically used for initial screening.

    • Data Analysis: Results are expressed as a percentage of inhibition relative to a control. Hits are typically defined as >50% inhibition.

  • Dose-Response and IC50 Determination for Hits:

    • Objective: To quantify the potency of the compound against confirmed hits.

    • Method: Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM) and measure kinase activity using a suitable assay format (e.g., ADP-Glo™, LanthaScreen™).

    • Data Analysis: Plot percentage inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Cellular Target Engagement Assay:

    • Objective: To confirm that the compound can inhibit the target kinase in a cellular context.

    • Method: Utilize a technique such as the Cellular Thermal Shift Assay (CETSA) or a phospho-specific antibody-based Western blot to measure the downstream effects of kinase inhibition.

    • Example: For a hypothetical hit on EGFR, treat EGFR-expressing cells (e.g., A431) with the compound, stimulate with EGF, and probe for phosphorylation of EGFR and downstream effectors like AKT and ERK.

G cluster_1 Kinase Inhibitor Discovery Workflow A Compound Synthesis B Primary Kinase Screen (Broad Panel) A->B C Hit Identification (>50% Inhibition) B->C D IC50 Determination (Dose-Response) C->D E Cell-Based Assays (Target Engagement) D->E F Lead Optimization E->F

Caption: A typical workflow for identifying and validating a novel kinase inhibitor.

Part 2: Exploration in Antimicrobial and Antifungal Drug Discovery

Scientific Rationale: The acetamide functionality is present in various compounds with demonstrated antimicrobial and antifungal properties. Research has shown that derivatives of N-phenylacetamide and N-(4-methoxyphenyl)acetamide can be converted into dithiocarbamates with significant antibacterial and antifungal activity[4]. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate has shown high fungicidal activity against Fusarium oxysporum[4]. The core structure of this compound provides an excellent starting point for the synthesis of a library of derivatives to be screened for antimicrobial efficacy.

Hypothesized Mechanisms of Action:

  • Enzyme Inhibition: The compound or its derivatives could inhibit essential bacterial or fungal enzymes.

  • Cell Wall Disruption: Interference with the synthesis or integrity of the microbial cell wall.

  • Biofilm Formation Inhibition: Preventing the formation of microbial biofilms, which are often associated with drug resistance.

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Method: A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

    • Procedure:

      • Prepare a two-fold serial dilution of the compound in a 96-well plate.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

      • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

      • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

    • Objective: To determine the lowest concentration of the compound that kills the microorganism.

    • Method: Following MIC determination, an aliquot from the wells showing no growth is subcultured onto agar plates.

    • Procedure:

      • Spread a small volume (e.g., 10 µL) from each clear well of the MIC plate onto a fresh agar plate.

      • Incubate the agar plates.

      • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Example MIC Data Table

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound>128>12864
Derivative 1A326416
Derivative 1B16328
Vancomycin1N/AN/A
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

Part 3: Application as a Building Block in Combinatorial Chemistry

Scientific Rationale: The primary amino group on the phenyl ring of this compound is a versatile functional handle for combinatorial library synthesis. This allows for the rapid generation of a large number of structurally diverse analogs, which can then be screened against a wide array of biological targets. The 2-methoxyacetamide moiety can contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability[5].

Proposed Library Synthesis Strategy:

The primary amine can be readily derivatized through various reactions, including:

  • Acylation: Reaction with a diverse set of acid chlorides or carboxylic acids to generate a library of amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to generate diarylamines.

G cluster_2 Combinatorial Library Synthesis A N-(4-Amino-2-methylphenyl) -2-methoxyacetamide C Parallel Synthesis A->C B Diverse Building Blocks (R-COCl, R-SO2Cl, R-CHO, Ar-X) B->C D Compound Library C->D E High-Throughput Screening D->E

Caption: A schematic for the generation of a chemical library from the core scaffold.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and chemical biology. By leveraging the known biological activities of its constituent fragments, a rational and targeted approach to its investigation can be undertaken. This guide has outlined several high-potential research avenues, including its development as a kinase inhibitor scaffold, its exploration in antimicrobial drug discovery, and its use as a versatile building block for combinatorial chemistry. The provided experimental protocols offer a clear and actionable framework for researchers to begin validating these hypotheses. The true potential of this compound will undoubtedly be revealed through rigorous scientific inquiry, and it is our hope that this guide will serve as a catalyst for such endeavors.

References

  • Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560. [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • PubChem. N-((4-methoxyphenyl)methyl)acetamide. [Link]

  • ResearchGate. Synthesis of novel 2-amino-4-(5 '-substituted 2 '-phenyl-1H-indol-3 '-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents. [Link]

  • AIP Publishing. 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. [Link]

  • GSRS. N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • PubChem. N-(2-amino-4-methylphenyl)acetamide. [Link]

  • Wikipedia. Mephedrone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. [Link]

  • PubMed. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors. [Link]

  • PubMed. Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. [Link]

  • MDPI. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. [Link]

  • PubMed Central. the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth literature review of the chemical landscape surrounding N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. While specific research on this particular molecule is limited in publicly available literature, this document serves as a comprehensive analysis of its structurally related compounds. By examining the synthesis, properties, and biological activities of analogous N-phenylacetamides and 2-methoxyacetamides, we can infer the potential characteristics and therapeutic avenues for the title compound, providing a valuable resource for researchers in drug discovery and development.

Introduction to the N-Phenylacetamide Scaffold: A Privileged Structure in Medicinal Chemistry

The N-phenylacetamide core is a recurring motif in a vast array of biologically active compounds. Its chemical simplicity, coupled with the ability to readily modify both the phenyl ring and the acetamide group, has made it a versatile scaffold for the development of novel therapeutic agents. The amide linkage is a key structural feature, participating in hydrogen bonding interactions with biological targets, while the phenyl ring can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of N-phenylacetamide, also known as acetanilides, have a rich history in pharmacology, with early examples being used as analgesics and antipyretics. Modern research has expanded the known biological activities of this class to include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The specific nature and position of substituents on the phenyl ring play a crucial role in determining the compound's biological activity, a concept known as the Structure-Activity Relationship (SAR).

Synthesis Strategies for this compound and Related Compounds

A plausible, more detailed synthetic workflow is outlined below:

Proposed Synthetic Protocol:
  • Starting Material Preparation: The synthesis would commence with a suitable precursor, likely N-(4-nitro-2-methylphenyl)acetamide.

  • Nitration: If starting from N-(2-methylphenyl)acetamide, a nitration step would be required to introduce the nitro group at the para position. This is a common electrophilic aromatic substitution reaction.

  • Reduction of the Nitro Group: The nitro group of N-(4-nitro-2-methylphenyl)acetamide would then be reduced to the corresponding amine. This reduction is a standard transformation in organic synthesis and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reducing agents (e.g., SnCl2/HCl).

  • Acylation with 2-Methoxyacetyl Chloride: The resulting 4-amino-2-methylaniline would then be acylated with 2-methoxyacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final product, this compound.

Synthesis_Workflow Start N-(2-methylphenyl)acetamide Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitro_Intermediate N-(4-nitro-2-methylphenyl)acetamide Nitration->Nitro_Intermediate Reduction Reduction (e.g., H2/Pd-C or SnCl2/HCl) Nitro_Intermediate->Reduction Amino_Intermediate 4-Amino-2-methylaniline Reduction->Amino_Intermediate Acylation Acylation with 2-methoxyacetyl chloride Amino_Intermediate->Acylation Final_Product This compound Acylation->Final_Product SAR_Diagram Core N-Phenylacetamide Scaffold Substituents Substituents on Phenyl Ring and Acetamide Core->Substituents Modulation of Physicochemical Properties Activity Biological Activity Substituents->Activity Determination of Potency and Selectivity

Caption: The relationship between the core scaffold, substituents, and biological activity.

Future Directions and Conclusion

While direct experimental data on this compound is currently lacking, this comprehensive review of its structurally related compounds provides a strong foundation for future research. The diverse biological activities exhibited by the N-phenylacetamide and 2-methoxyacetamide classes of compounds suggest that the title compound could possess interesting pharmacological properties.

Future research should focus on:

  • De novo Synthesis and Characterization: The development of a robust synthetic route and full characterization of this compound using modern analytical techniques (NMR, IR, Mass Spectrometry).

  • Biological Screening: A broad-based biological screening of the compound against a panel of targets, including microbial strains, cancer cell lines, and key enzymes, to identify its primary biological activities.

  • Lead Optimization: Should promising activity be identified, further chemical modifications of the core structure could be explored to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Quantitative structure activity relationship studies on some N-benzylacetamide and 3- (phenylamino)propanamide derivatives with anticonvulsant. (2017). Journal of Taibah University for Science, 11(5), 843-853. [Link]

  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. (2011). Journal of Medicinal Chemistry, 54(4), 1106-1110. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Scientific Reports, 12(1), 2059. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1279. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice, 14(1), 1-10. [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2024). Galaxy International Interdisciplinary Research Journal, 12(3), 1-11. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(3), 2028-2040. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (2020). IUCrData, 5(7), x200808. [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (2010). Asian Journal of Chemistry, 22(2), 1041-1046. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(3), 2028-2040. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2018). Molecules, 23(11), 2993. [Link]

  • Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. (2012). Chemical & Pharmaceutical Bulletin, 60(5), 647-658. [Link]

  • Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. (2023). Molecules, 28(20), 7123. [Link]

  • Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. (1985). CRC Critical Reviews in Toxicology, 15(4), 355-386. [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2022). Eurasian Journal of Chemistry and Chemical Technology, 1(1), 1-10. [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (2017). Organic & Biomolecular Chemistry, 15(4), 857-861. [Link]

  • Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. (2017). International Journal of ChemTech Research, 10(4), 89-96. [Link]

  • 2-Methoxyacetamide. (n.d.). NIST WebBook. [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2022). IUCrData, 7(8), x220808. [Link]

  • SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. (1990). Chinese Journal of Applied Chemistry, (4), 72-74. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice, 14(1), 1-10. [Link]

Whitepaper: Strategic Biological Activity Screening of Novel Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Acetamide Scaffold - A Privileged Structure in Modern Drug Discovery

The acetamide functional group, with its robust and versatile chemical nature, represents a cornerstone in medicinal chemistry. Its prevalence in a wide array of biologically active compounds is not coincidental but rather a testament to its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets. From the blockbuster analgesic, paracetamol, to advanced kinase inhibitors in oncology, the acetamide moiety has proven its value. The exploration of novel acetamide derivatives, therefore, presents a promising avenue for the discovery of new therapeutic agents across a spectrum of diseases.

This guide provides a comprehensive framework for the systematic biological activity screening of these novel derivatives. It is designed to move beyond a mere collection of protocols, offering instead a strategic workflow that a senior scientist would employ—from initial broad-spectrum screening to more focused mechanistic studies. We will delve into the rationale behind assay selection, the intricacies of experimental design, and the interpretation of data, ensuring a robust and efficient path from a newly synthesized compound to a promising lead candidate.

Part 1: The Screening Cascade - A Strategic Approach to Unveiling Biological Function

A successful screening campaign is not a random walk through a series of assays. It is a structured, multi-tiered process designed to efficiently identify and characterize the biological activity of novel compounds. This "screening cascade" approach is fundamental to minimizing resource expenditure while maximizing the quality of the data obtained.

Primary Screening: Casting a Wide Net

The initial step is a broad-based primary screen designed to identify any "hits" from a library of novel acetamide derivatives. The choice of primary assay is critical and is typically guided by the therapeutic area of interest. For a library of unknown potential, a common starting point is a cytotoxicity assay.

Key Experimental Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel acetamide derivatives (typically from 100 µM to 0.1 µM) and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Causality Behind Experimental Choices:

  • Why a 48-72 hour incubation? This duration is typically sufficient to observe the effects of a compound on cell proliferation. Shorter times may miss slow-acting compounds, while longer times can lead to nutrient depletion and cell death in the control wells.

  • Why use a positive control? A potent, well-characterized cytotoxic agent like doxorubicin validates the assay's ability to detect a cytotoxic effect. If the positive control fails, the results for the test compounds are not reliable.

Secondary and Tertiary Screening: From "Hit" to "Lead"

Once a primary "hit" is identified (e.g., a compound with significant cytotoxicity), the next step is to elucidate its mechanism of action and assess its specificity. This involves a series of more targeted secondary and tertiary assays.

Workflow for a Hypothetical Cytotoxic "Hit":

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Screening (Mechanism of Action) cluster_3 Tertiary Screening (Target Validation) cluster_4 Lead Candidate start Novel Acetamide Derivatives Library primary_assay High-Throughput Cytotoxicity Assay (e.g., MTT) start->primary_assay dose_response IC50 Determination primary_assay->dose_response Identify 'Hits' apoptosis_assay Apoptosis Assay (e.g., Caspase-3/7) dose_response->apoptosis_assay Confirmed 'Hit' cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) dose_response->cell_cycle_assay target_protein_assay Western Blot for Apoptosis Markers (Bax/Bcl-2) apoptosis_assay->target_protein_assay lead Lead Candidate cell_cycle_assay->lead target_protein_assay->lead

  • Apoptosis Induction Assays: Does the compound kill cells by inducing programmed cell death (apoptosis)? Assays that measure the activity of key apoptosis executioner enzymes, such as caspases, are crucial here.[1][2][3][4] A luminescent or fluorescent assay for caspase-3 and caspase-7 activity can provide a rapid and sensitive readout.

  • Cell Cycle Analysis: Does the compound halt cell proliferation at a specific phase of the cell cycle? Flow cytometry with a DNA-staining dye like propidium iodide can reveal the distribution of cells in G0/G1, S, and G2/M phases.[5][6][7][8][9] A compound-induced arrest at a specific checkpoint (e.g., G2/M) provides a strong clue about its mechanism.

  • Target-Specific Assays: Based on the chemical structure of the acetamide derivative, are there any predicted molecular targets? For instance, some acetamide derivatives are known to inhibit enzymes like heme oxygenase-1 (HO-1) or cyclooxygenase-2 (COX-2).[10][11][12] If a specific target is hypothesized, a direct enzymatic assay should be performed.

Part 2: Deep Dive into Mechanism - The Intrinsic Apoptosis Pathway

Let's assume our secondary screening reveals that a lead compound, "AC-007," induces apoptosis. The next logical step is to investigate how. A common mechanism for anticancer compounds is the activation of the intrinsic (mitochondrial) apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2).[13][14][15][16]

The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate.[13][16] An increase in this ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[13][16][17][18]

Key Experimental Protocol: Western Blot for Bax and Bcl-2 Expression

Western blotting allows for the quantification of specific proteins in a cell lysate, providing a snapshot of the cellular state after compound treatment.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat the cancer cells with AC-007 at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the Bax/Bcl-2 ratio for both treated and untreated samples.

Trustworthiness and Self-Validation:

  • Loading Control: The use of a loading control like GAPDH is non-negotiable. It confirms that any observed changes in Bax or Bcl-2 levels are due to the compound's effect and not due to errors in protein loading.

Apoptosis_Pathway

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is paramount. Quantitative data from screening assays should be summarized in tables for easy comparison.

Table 1: Cytotoxicity and Apoptosis Induction of Lead Acetamide Derivatives

Compound IDCell LineCytotoxicity IC50 (µM)Max. Caspase-3/7 Activation (Fold Change vs. Vehicle)Cell Cycle Arrest
AC-001 HeLa> 1001.2None
AC-005 HeLa25.32.1G0/G1
AC-007 HeLa5.8 8.5 G2/M
Doxorubicin HeLa0.510.2G2/M

Interpretation of Results:

From the data in Table 1, AC-007 emerges as the most promising candidate. It exhibits the highest potency (lowest IC50) and induces a significant activation of executioner caspases, strongly suggesting an apoptotic mechanism of action. The observed G2/M cell cycle arrest is also consistent with the activity of many DNA-damaging or microtubule-targeting anticancer agents. In contrast, AC-001 is largely inactive, and AC-005 shows only modest activity. The positive control, doxorubicin, behaves as expected, validating the assays.

The subsequent Western blot results would then provide the mechanistic link. An increase in the Bax/Bcl-2 ratio in cells treated with AC-007 would provide strong evidence that it triggers apoptosis by modulating the balance of these key regulatory proteins at the mitochondrial level.

Conclusion

The screening of novel acetamide derivatives for biological activity is a systematic process that requires a blend of high-throughput screening, detailed mechanistic investigation, and careful data interpretation. By employing a strategic screening cascade, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. The methodologies and rationale outlined in this guide provide a robust framework for navigating this complex but rewarding journey in drug discovery. The versatility of the acetamide scaffold ensures that this line of inquiry will remain a fertile ground for the development of the next generation of therapeutics.

References

  • Mousavi, S. H., Sameni, H. R., & Shahsavani, A. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Retrieved from [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Genes & Development, 27(12), 1351–1364. [Link]

  • Lippke, J. A., et al. (1996). Caspases – Their Role in Apoptosis and Other Physiological Processes as Revealed by Knock-Out Studies. Journal of Biological Chemistry, 271(1), 182-185.
  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • YouTube. (2021). Cell cycle analysis by flow cytometry. Retrieved from [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Caspase. Retrieved from [Link]

  • Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis regulator BAX. Retrieved from [Link]

  • PNAS. (n.d.). Bax-induced apoptotic cell death. Retrieved from [Link]

  • ResearchGate. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Retrieved from [Link]

  • MDPI. (2024). Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Retrieved from [Link]

  • PubMed. (n.d.). Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. Retrieved from [Link]

Sources

The Strategic Role of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Key Pharmaceutical Building Block

In the intricate landscape of modern drug development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, with CAS Number 926271-83-2, has emerged as a critical building block, particularly in the synthesis of targeted cancer therapies. This guide provides a comprehensive technical overview of this intermediate, from its synthesis and chemical properties to its pivotal application in the production of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. Understanding the nuances of this molecule is essential for researchers and process chemists aiming to optimize and innovate within the realm of pharmaceutical manufacturing.

Chemical Profile and Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its effective handling, reaction optimization, and quality control.

PropertyValueSource
CAS Number 926271-83-2[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance Off-white to light brown solid (typical)
Purity Typically >98% for pharmaceutical applications

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and industrially viable route involves the acylation of a substituted aniline precursor. This process can be approached via two primary strategies: direct acylation of the amino-precursor or a nitro-reduction-acylation sequence.

Logical Framework for Synthesis

Sources

Methodological & Application

Synthesis Protocol for N-(4-Amino-2-methylphenyl)-2-methoxyacetamide: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically detailed guide for the synthesis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, a valuable intermediate in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. The protocol outlined herein is based on well-established chemical transformations and provides in-depth explanations for key experimental choices to ensure reproducibility and safety.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of a primary aromatic amine, an amide linkage, and a methoxy group offers multiple points for further functionalization, making it a versatile building block. This application note details a reliable two-step synthesis beginning with the acylation of 3-methyl-4-nitroaniline, followed by the selective reduction of the nitro group.

Reaction Scheme Overview

The synthesis proceeds in two sequential steps:

  • Acylation: 3-methyl-4-nitroaniline is acylated with methoxyacetyl chloride in the presence of a base to yield the intermediate, N-(2-methyl-4-nitrophenyl)-2-methoxyacetamide.

  • Reduction: The nitro group of the intermediate is selectively reduced to a primary amine using tin(II) chloride dihydrate in an acidic medium to afford the final product, this compound.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )Key Hazards
3-Methyl-4-nitroaniline611-05-2C₇H₈N₂O₂152.15Toxic if swallowed, in contact with skin, or if inhaled.[1]
Methoxyacetyl chloride38870-89-2C₃H₅ClO₂108.52Flammable liquid and vapor, causes severe skin burns and eye damage, toxic if inhaled.[2]
Pyridine110-86-1C₅H₅N79.10Flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93May cause cancer, causes skin and eye irritation.
Tin(II) chloride dihydrate10025-69-1SnCl₂·2H₂O225.65Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction.[3][4][5][6]
Ethanol (EtOH)64-17-5C₂H₅OH46.07Highly flammable liquid and vapor.
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11Highly flammable liquid and vapor, causes serious eye irritation.
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01None
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04None
Hydrochloric acid (HCl), concentrated7647-01-0HCl36.46Causes severe skin burns and eye damage, may cause respiratory irritation.
Sodium hydroxide (NaOH)1310-73-2NaOH40.00Causes severe skin burns and eye damage.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Experimental Protocols

Part 1: Synthesis of N-(2-methyl-4-nitrophenyl)-2-methoxyacetamide (Intermediate)

This procedure is adapted from established methods for the acylation of substituted anilines. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methyl-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline).

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve methoxyacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(2-methyl-4-nitrophenyl)-2-methoxyacetamide as a solid.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_step1 Part 1: Acylation cluster_step2 Part 2: Reduction A Dissolve 3-methyl-4-nitroaniline and pyridine in DCM B Cool to 0 °C A->B C Add methoxyacetyl chloride dropwise B->C D Stir at room temperature (4-6 hours) C->D E Work-up (acid/base wash) D->E F Isolate and purify intermediate E->F G Dissolve intermediate in ethanol F->G Intermediate H Add SnCl2·2H2O and concentrated HCl G->H I Heat to reflux (2-4 hours) H->I J Cool and basify with NaOH I->J K Extract with ethyl acetate J->K L Purify final product K->L

Caption: Overall workflow for the synthesis of this compound.

Part 2: Synthesis of this compound (Final Product)

The reduction of the aromatic nitro group is effectively achieved using tin(II) chloride in an acidic medium. This method is generally selective for the nitro group in the presence of other reducible functionalities like amides.

Mechanism Insight:

The reduction of a nitro group by SnCl₂ in acidic conditions proceeds through a series of electron and proton transfers. The tin(II) is oxidized to tin(IV) while the nitro group is reduced, likely via nitroso and hydroxylamine intermediates, to the corresponding amine. The acidic environment prevents the formation of undesired condensation byproducts.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-(2-methyl-4-nitrophenyl)-2-methoxyacetamide (1.0 eq) from Part 1 in ethanol (approx. 15 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (3.0-4.0 eq) to the solution. Slowly and carefully add concentrated hydrochloric acid (4.0-5.0 eq) with stirring. An exothermic reaction may occur.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow, dropwise addition of a concentrated aqueous solution of sodium hydroxide (e.g., 6 M) with vigorous stirring in an ice bath until the solution is basic (pH > 10). Tin salts will precipitate as tin hydroxides.

  • Isolation: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Chemical Transformation Pathway

ChemicalPathway Reactant1 3-Methyl-4-nitroaniline Intermediate N-(2-methyl-4-nitrophenyl)-2-methoxyacetamide Reactant1->Intermediate Acylation Reagent1 + Methoxyacetyl chloride (Pyridine, DCM) Product This compound Intermediate->Product Reduction Reagent2 + SnCl2·2H2O, HCl (Ethanol, Reflux)

Caption: The two-step chemical pathway for the target molecule synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Methoxyacetyl chloride: This reagent is highly corrosive, moisture-sensitive, and toxic upon inhalation.[2] Handle with extreme care, and always work in a fume hood.

  • 3-Methyl-4-nitroaniline: This reagent is toxic by ingestion, inhalation, and skin contact.[1] Avoid creating dust.

  • Tin(II) chloride dihydrate: This reagent is corrosive and can cause severe skin burns and eye damage.[3][4][5][6]

  • Acid and Base Handling: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with care and add reagents slowly to control any exothermic reactions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Tin-containing waste should be segregated for appropriate disposal.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.

  • Melting Point: To determine the purity of the crystalline products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in acylation Incomplete reaction; moisture in the reaction; insufficient base.Ensure anhydrous conditions; extend reaction time; use a slight excess of acylating agent and base.
Incomplete nitro reduction Insufficient reducing agent; short reaction time.Increase the equivalents of SnCl₂·2H₂O; extend the reflux time and monitor by TLC.
Difficult work-up of reduction Formation of a thick emulsion or precipitate of tin salts.Ensure the pH is strongly basic (>10) to dissolve the tin hydroxides; vigorous stirring and addition of more base may be required.
Product purification issues Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography; consider recrystallization from a different solvent system.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The causal explanations behind the experimental choices are intended to provide a deeper understanding of the synthetic process, allowing for informed modifications and troubleshooting.

References

  • DRM-CHEM. (n.d.). Safety Data Sheet: Tin (II) chloride dihydrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Bioactive Moiety

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is an aromatic amide containing a primary amino group, a structural motif prevalent in numerous pharmacologically active compounds and synthetic intermediates. The presence of both a basic amino group and a polar amide functionality imparts a unique physicochemical profile that necessitates a multi-faceted purification strategy. The ultimate biological efficacy, safety, and reproducibility of any research or development program involving this compound are inextricably linked to its purity. This guide provides a detailed examination of robust purification methodologies, grounded in fundamental chemical principles, to achieve high-purity this compound suitable for demanding applications in research and drug development.

This document is structured to provide not just procedural steps, but also the underlying rationale for each technique, empowering the researcher to adapt and troubleshoot the purification process effectively. We will explore purification strategies ranging from classical liquid-liquid extraction to advanced chromatographic separations.

Physicochemical Properties and Strategic Implications

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. While specific experimental data for this compound is not widely published, we can infer its characteristics from its structure and data from analogous compounds.

Structural Analysis:

  • Primary Aromatic Amine: The anilino-type amino group (-NH₂) is basic and represents a key handle for purification via acid-base extraction. Its presence also increases the compound's polarity.

  • Amide Linkage: The acetamide group is polar and capable of hydrogen bonding, influencing solubility in polar solvents. Amides are generally neutral but can be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Methoxy and Methyl Groups: These substituents contribute to the molecule's overall size and lipophilicity.

Inferred Properties:

Based on structurally similar molecules like N-(2-amino-4-methylphenyl)acetamide and N-(2,6-dimethylphenyl)-2-methoxyacetamide, we can anticipate that the target compound is a moderately polar solid at room temperature.[1][2] Its solubility is likely to be significant in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, with lower solubility in nonpolar solvents like hexanes. The basicity of the aromatic amine allows for its selective protonation and transfer into an aqueous acidic phase.

PropertyInferred Value/CharacteristicImplication for Purification
Physical State SolidRecrystallization is a viable final purification step.
Polarity Moderately PolarAmenable to normal-phase silica gel chromatography.
Basicity (pKa) Weakly Basic (Aromatic Amine)Enables selective separation from neutral and acidic impurities via acid-base extraction.[3]
Solubility Soluble in polar organic solvents (e.g., EtOAc, MeOH, Acetone). Insoluble in nonpolar solvents (e.g., Hexanes). Water solubility is expected to be low for the free base but high for its protonated salt.Guides the choice of solvents for extraction, chromatography, and recrystallization.

Purification Strategy Overview: A Multi-Step Approach

A robust purification workflow for this compound typically involves a combination of techniques to remove different types of impurities. The following diagram illustrates a logical sequence of purification steps.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Removes acidic and neutral impurities Column Column Chromatography Extraction->Column Removes closely related basic/neutral impurities Recrystal Recrystallization Column->Recrystal Removes minor impurities, enhances crystallinity Pure Pure Compound Recrystal->Pure

Caption: A multi-step workflow for the purification of this compound.

Protocol 1: Acid-Base Extraction

This technique leverages the basicity of the primary aromatic amine to separate the target compound from non-basic (neutral and acidic) impurities. The amine is protonated with an acid to form a water-soluble salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase. The aqueous phase is then basified to regenerate the free amine, which is subsequently extracted back into an organic solvent.[4][5]

Principle of Separation

AcidBaseExtraction cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Basification & Back-Extraction Organic_Phase_1 Organic Phase (Crude Mixture in EtOAc) Aqueous_Phase_1 Aqueous Phase (Dilute HCl) Organic_Phase_1->Aqueous_Phase_1 Amine moves to aq. phase as R-NH3+Cl- Aqueous_Phase_2 Aqueous Phase with Amine Salt Organic_Phase_2 Fresh Organic Phase (EtOAc) Aqueous_Phase_2->Organic_Phase_2 Free amine (R-NH2) moves to organic phase after adding NaOH

Caption: The two-stage process of acid-base extraction for amine purification.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting concentration is 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The protonated amine salt will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (confirm densities if unsure, but typically aqueous is denser than EtOAc).

  • Separation: Drain and collect the aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded or processed separately if desired.

  • Repeat Extraction: To ensure complete extraction of the amine, wash the organic layer again with a fresh portion of 1 M HCl. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated basic solution (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine should precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the separatory funnel containing the basified aqueous solution. Shake vigorously to extract the free amine back into the organic phase.

  • Drying and Concentration: Collect the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the partially purified product.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6] For a moderately polar compound like this compound, normal-phase chromatography using silica gel is highly effective.

Causality in Chromatographic Separation

The key to successful column chromatography is achieving differential migration of the target compound and its impurities. Silica gel is a polar, acidic stationary phase.[7] Therefore:

  • Polar compounds will interact more strongly with the silica gel and elute later.

  • Nonpolar compounds will have weaker interactions and elute earlier.

  • Basic compounds , like our target amine, can interact very strongly with the acidic silanol groups on the silica surface, leading to poor separation and "tailing" or "streaking" of the compound band.[7][8]

To counteract the strong interaction of the amine with silica, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is often added to the mobile phase.[9] This deactivates the acidic sites on the silica, allowing for much sharper peaks and better separation.

Step-by-Step Protocol
  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A good starting point for a moderately polar compound is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • Test various ratios (e.g., 7:3, 1:1, 3:7 Hexane:EtOAc).

    • Add ~1% triethylamine to the eluent system to prevent tailing.

    • The ideal eluent system should provide a Retention Factor (Rf) of 0.25-0.35 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel (mesh size 60-120 or 230-400 for flash chromatography) in the chosen nonpolar solvent (e.g., hexane).

    • Pour the slurry into a vertical glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the partially purified product from the acid-base extraction in a minimal amount of the eluent or a more polar solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to speed up the process.

    • Maintain a constant level of eluent above the silica bed to prevent the column from running dry.

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Protocol 3: Recrystallization

Recrystallization is the gold standard for achieving high purity for solid compounds.[10] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[11]

Step-by-Step Protocol
  • Solvent Screening:

    • Place a small amount of the purified compound from chromatography into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Upon cooling, the compound should crystallize out of the solution. For amides, polar solvents like ethanol or acetonitrile can be effective.[11]

  • Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Validation and Quality Control

After purification, it is essential to verify the purity and identity of the compound. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range.

  • Spectroscopic Analysis (NMR, IR, MS): To confirm the chemical structure and identify any remaining impurities.

References

  • PubChem. N-(2,6-dimethylphenyl)-2-methoxyacetamide. [Link]

  • PubChem. N-(2-amino-4-methylphenyl)acetamide. [Link]

  • PubChem. 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Journal of Taibah University for Science. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Google Patents.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • Boron Molecular. N-(4-methoxy-2-methylphenyl)acetamide. [Link]

  • Confluence - Engineering Ideas Clinic. What is an Acid and Base Extraction?. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. [Link]

  • Pearson. Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • PubMed Central (PMC). Trichloroacetic acid fueled practical amine purifications. [Link]

  • PubMed. Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. [Link]

  • YouTube. How to purify Amine?. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Sources

Application Note: 1H and 13C NMR Characterization of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering insights into spectral interpretation and providing robust protocols for data acquisition and analysis. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of new chemical entities.

Molecular Structure and Predicted NMR Analysis

The structure of this compound contains several distinct proton and carbon environments, which will give rise to a characteristic NMR fingerprint. A thorough analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of its molecular structure.

Diagram of the molecular structure of this compound with atom numbering for NMR assignment.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the neighboring functional groups. Aromatic protons typically resonate in the downfield region of the spectrum (6.5-8.5 ppm)[1].

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Amide (NH )~8.0-9.0Broad Singlet1H-The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and exchange with trace amounts of water. Its downfield shift is due to the deshielding effect of the carbonyl group.
Aromatic (H 6)~7.0-7.2Doublet1HJortho ≈ 8-9 HzThis proton is ortho to the electron-donating amino group and meta to the methyl group, leading to a relatively upfield shift for an aromatic proton. It will be split by the adjacent H5.
Aromatic (H 5)~6.5-6.7Doublet of Doublets1HJortho ≈ 8-9 Hz, Jmeta ≈ 2-3 HzThis proton is ortho to the amino group and ortho to a hydrogen, and meta to the methyl group. It will be split by both H6 (ortho-coupling) and H3 (meta-coupling).
Aromatic (H 3)~6.4-6.6Doublet1HJmeta ≈ 2-3 HzThis proton is ortho to the methyl group and meta to the amino group. It will show a small meta-coupling to H5.
Amino (NH ₂)~3.5-4.5Broad Singlet2H-The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding[2][3]. The signal is often broad and may not show coupling.
Methoxy (OCH ₃)~3.3-3.5Singlet3H-The methyl protons of the methoxy group are in a shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with. The typical range for a methoxy group is between 3.3 and 4.0 ppm.
Methylene (CH ₂)~4.0-4.2Singlet2H-These protons are alpha to a carbonyl group and an oxygen atom, resulting in a downfield shift. They will appear as a singlet.
Methyl (Ar-CH ₃)~2.1-2.3Singlet3H-The methyl group attached to the aromatic ring is deshielded compared to an aliphatic methyl group and will appear as a singlet. Aromatic methyl protons typically show up in the 2.0-3.0 ppm range[1].

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom. Aromatic carbons typically resonate between 110 and 160 ppm.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C =O)~168-172The carbonyl carbon of an amide is significantly deshielded and appears far downfield.
Aromatic (C 4)~145-150This carbon is attached to the strongly electron-donating amino group, causing a significant downfield shift.
Aromatic (C 1)~135-140This carbon is attached to the nitrogen of the amide group.
Aromatic (C 2)~130-135This carbon is substituted with a methyl group.
Aromatic (C 6)~115-120This carbon is ortho to the amino group, which causes shielding.
Aromatic (C 5)~112-118This carbon is ortho to the amino group and is expected to be shielded.
Aromatic (C 3)~110-115This carbon is ortho to the methyl group and meta to the amino group.
Methylene (C H₂)~70-75This carbon is attached to an oxygen and is adjacent to a carbonyl group, leading to a downfield shift.
Methoxy (OC H₃)~58-62The carbon of the methoxy group typically appears in this region[4][5].
Methyl (Ar-C H₃)~17-20The methyl carbon attached to the aromatic ring is found in the aliphatic region of the spectrum.

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. Following a meticulous protocol is crucial for obtaining high-resolution data.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (0.5-0.7 mL)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial

  • Kimwipes

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry small vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require 20-50 mg for a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for polar compounds. Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Filtering and Transfer: If any solid particles are present, filter the solution to prevent them from interfering with the magnetic field homogeneity. This can be done by placing a small plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.

  • Tube Filling: The final volume in the NMR tube should be between 0.5 and 0.7 mL, which corresponds to a column height of about 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a Kimwipe dampened with isopropanol or acetone to remove any dust or fingerprints.

Diagram of the NMR Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_transfer Transfer to NMR Tube cluster_final Final Steps weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve mix Vortex/Swirl to Mix dissolve->mix filter Filter (if needed) mix->filter transfer Transfer to NMR Tube filter->transfer cap Cap and Label transfer->cap clean Clean Tube Exterior cap->clean ready Ready for NMR Acquisition clean->ready

Caption: Workflow for preparing a high-quality NMR sample.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (ns): 16 to 64, depending on the sample concentration.

  • Receiver Gain (rg): Adjust automatically to avoid signal clipping.

  • Acquisition Time (aq): 2-4 seconds to ensure good resolution.

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width (sw): 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.

  • Receiver Gain (rg): Adjust automatically.

  • Acquisition Time (aq): 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width (sw): 0-220 ppm.

  • Temperature: 298 K.

Protocol 3: NMR Data Processing

Raw NMR data (the Free Induction Decay or FID) must be processed to generate the final spectrum.

Procedure:

  • Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). This can be done manually or automatically.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons each signal represents.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Diagram of the NMR Data Processing Workflow dot digraph "NMR_Data_Processing" { graph [rankdir="TB", splines=true]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

FID [label="Raw FID Data"]; FT [label="Fourier Transform"]; Phase [label="Phase Correction"]; Baseline [label="Baseline Correction"]; Reference [label="Referencing to Solvent"]; Integrate [label="Integration (1H)"]; PeakPick [label="Peak Picking"]; Spectrum [label="Final Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

FID -> FT -> Phase -> Baseline -> Reference; Reference -> Integrate; Reference -> PeakPick; Integrate -> Spectrum; PeakPick -> Spectrum; }

Sources

Application Note: Quantitative Analysis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, a novel small molecule with potential applications in pharmaceutical and materials science research. The method utilizes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, which offers high selectivity and sensitivity for the detection of the target analyte in complex matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental workflow from sample preparation to data analysis. The described protocol is designed to be self-validating, with explanations for key experimental choices to ensure technical accuracy and reproducibility.

Introduction

This compound is an aromatic amine derivative with a chemical structure suggesting its potential as a building block in the synthesis of bioactive compounds or advanced polymers. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for the analysis of small molecules due to its high sensitivity, selectivity, and speed.[1][2]

This application note describes a detailed protocol for the analysis of this compound using an LC-MS/MS system with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[3][4][5][6]

Experimental

Materials and Reagents
  • This compound (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a compound with similar physicochemical properties can be used.

  • Control matrix (e.g., human plasma, cell lysate)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Sample Preparation

Effective sample preparation is critical for removing matrix interferences and concentrating the analyte of interest, thereby improving sensitivity and reproducibility.[7][8][9] A liquid-liquid extraction (LLE) protocol is described below, which is a common and effective method for extracting aromatic amines from biological matrices.[1][2]

Protocol: Liquid-Liquid Extraction (LLE)

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the Internal Standard working solution.

  • Add 50 µL of 1 M sodium hydroxide solution to basify the sample. This step is crucial for ensuring the analyte is in its neutral form, enhancing its partitioning into the organic solvent.

  • Add 600 µL of methyl-tert-butyl ether (MTBE).

  • Vortex the mixture for 5 minutes to ensure thorough mixing and efficient extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes the optimized Liquid Chromatography (LC) and Mass Spectrometry (MS) parameters for the analysis of this compound.

LC Parameters
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM)

For quantitative analysis, the mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. The predicted precursor ion ([M+H]⁺) for this compound (C10H14N2O2, Molecular Weight: 194.23 g/mol ) is m/z 195.1. The product ions are determined by fragmentation of the precursor ion in the collision cell.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound195.1122.12050
This compound (Confirming)195.194.13550
Internal Standard (IS)----

Note: The optimal collision energies and product ions should be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Data Analysis and Expected Results

The acquired data is processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Predicted Fragmentation Pathway

Understanding the fragmentation of the analyte is key to developing a robust MRM method. Based on the structure of this compound and fragmentation patterns of similar compounds, a plausible fragmentation pathway is proposed below. The primary fragmentation is expected to occur at the amide bond.

fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]⁺ m/z 195.1 NeutralLoss Loss of CH3OCH2CO (73 Da) Precursor->NeutralLoss Product1 m/z 122.1 FurtherFrag Further Fragmentation Product1->FurtherFrag Product2 m/z 94.1 NeutralLoss->Product1 FurtherFrag->Product2

Caption: Predicted fragmentation of this compound.

Workflow Visualization

The overall experimental workflow is summarized in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Drydown Evaporation LLE->Drydown Reconstitute Reconstitution Drydown->Reconstitute Injection LC Injection Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall workflow for the LC-MS/MS analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound using LC-MS/MS. The described method, including sample preparation and optimized instrument parameters, offers the necessary sensitivity and selectivity for reliable quantification in complex matrices. By following this guide, researchers can confidently implement this analytical method in their studies, contributing to the advancement of pharmaceutical and materials science research.

References

  • Jain, R., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021). PubMed. [Link]

  • Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. [Link]

  • Sample preparation in mass spectrometry. (n.d.). Wikipedia. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. (2022). YouTube. [Link]

  • Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PubMed Central. [Link]

  • Acetamide, N-(4-methoxyphenyl)-N-methyl-. (n.d.). NIST WebBook. [Link]

Sources

Application Note: Elucidating the Molecular Structure of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide using Fourier-Transform Infrared (FTIR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and materials science. This document outlines the fundamental principles of FTIR as applied to this specific molecule, detailed sample preparation and data acquisition protocols, and a thorough guide to spectral interpretation. The objective is to furnish a robust methodology for unambiguous structural confirmation and quality control of this compound, a compound of interest in pharmaceutical research.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

This compound (CAS No. 926271-83-2) is a substituted aromatic amide with a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol .[1] Its structure, featuring a primary aromatic amine, a secondary amide, a methyl group, and a methoxy group, presents a unique vibrational profile. In the context of pharmaceutical development, confirming the identity and purity of such molecules is paramount.[2][3]

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for this purpose.[4][5] It operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations.[6] The resulting spectrum provides a unique "molecular fingerprint" based on the functional groups present.[2][6] For this compound, FTIR can unequivocally identify key functional groups, including the N-H stretches of the primary amine and secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the secondary amide (Amide II band), as well as vibrations associated with the aromatic ring and ether linkage.[7][8]

This guide will focus on the Attenuated Total Reflectance (ATR) sampling technique, which has become a primary method for solid and liquid sample analysis due to its minimal sample preparation requirements.[9][10][11]

Molecular Structure and Key Vibrational Modes

The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic absorption bands in the infrared spectrum are highlighted.

Diagram: Chemical Structure and Key Functional Groups

Caption: Chemical structure of this compound.

Experimental Protocols

Instrumentation and Materials
  • FTIR Spectrometer: An FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory is recommended. The instrument should be capable of scanning in the mid-infrared range (4000–400 cm⁻¹).

  • Sample: this compound (solid, powder form).

  • Solvent for Cleaning: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

Sample Preparation and Data Acquisition Workflow

The recommended method for analyzing a solid sample like this compound is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal to no sample preparation.[4][12]

Diagram: ATR-FTIR Experimental Workflow

ATR-FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis start Start clean_crystal Clean ATR Crystal (Isopropanol & Lint-free wipe) start->clean_crystal 1. background_scan Collect Background Spectrum (Clean, empty crystal) clean_crystal->background_scan 2. place_sample Place Small Amount of Powdered Sample on ATR Crystal background_scan->place_sample 3. apply_pressure Apply Consistent Pressure (Ensure good contact) place_sample->apply_pressure 4. collect_sample_scan Collect Sample Spectrum apply_pressure->collect_sample_scan 5. process_data Process Data (Baseline correction, ATR correction) collect_sample_scan->process_data 6. interpret_spectrum Interpret Spectrum (Peak identification) process_data->interpret_spectrum 7. clean_up Clean ATR Crystal interpret_spectrum->clean_up 8. end_node End clean_up->end_node

Caption: Step-by-step workflow for ATR-FTIR analysis.

Detailed Protocol Steps
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely. This prevents cross-contamination.[12]

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the instrument's response and the ambient environment (e.g., CO₂, water vapor) and will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Measurement:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

    • Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This is crucial for ensuring good contact between the sample and the crystal, which is necessary to obtain a high-quality spectrum.[11]

    • Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 4000–400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • The resulting spectrum will be in units of absorbance.

    • Apply an ATR correction if comparing the spectrum to a library of transmission spectra. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.[9]

    • Perform a baseline correction to remove any broad, underlying features from the spectrum.

  • Post-Measurement Cleanup:

    • Release the pressure clamp and carefully remove the sample.

    • Clean the ATR crystal thoroughly with isopropanol or ethanol and a lint-free wipe to prepare for the next sample.

Spectral Interpretation: Expected Vibrational Bands

The FTIR spectrum of this compound can be divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The key is to identify the characteristic vibrations of the primary amine, secondary amide, aromatic ring, and methoxy group.

Table 1: Predicted FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3450–3300Primary Aromatic Amine (N-H Stretch)Medium to StrongTwo distinct bands are expected: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[7][13]
3350–3170Secondary Amide (N-H Stretch)MediumA single, relatively sharp peak. May overlap with the primary amine stretches.[8][14]
3100–3000Aromatic C-H StretchWeak to MediumCharacteristic of sp² C-H bonds on the benzene ring.
2980–2850Aliphatic C-H StretchMediumArises from the methyl (CH₃) and methoxy (OCH₃) groups.
1680–1630Amide I (C=O Stretch)StrongA very strong and sharp absorption, one of the most prominent peaks in the spectrum.[8][14]
1650–1580Primary Amine (N-H Bend)MediumScissoring vibration of the -NH₂ group.[7]
1600–1450Aromatic C=C StretchMedium, Multiple BandsA series of sharp peaks characteristic of the benzene ring.
1570–1515Amide II (N-H Bend & C-N Stretch)StrongA strong band, often coupled with the C-N stretching vibration. This is a key diagnostic peak for secondary amides.[8][15]
1335–1250Aromatic Amine (C-N Stretch)StrongThe stretching vibration of the bond between the aromatic ring and the amine nitrogen.[7][16]
1275–1200Aryl Ether (Asymmetric C-O-C Stretch)StrongCharacteristic of the Ar-O-CH₃ linkage.
1075–1020Aryl Ether (Symmetric C-O-C Stretch)MediumCharacteristic of the Ar-O-CH₃ linkage.
910–665Amine (N-H Wag)Broad, MediumOut-of-plane bending of the N-H bonds in both the primary and secondary amine/amide groups.[7]

Causality and Trustworthiness in the Protocol

  • Why ATR-FTIR? The choice of ATR is deliberate. Unlike traditional KBr pellet or Nujol mull techniques, ATR requires no sample dilution, which eliminates potential interactions between the analyte and the matrix.[10][17] This ensures the resulting spectrum is of the pure compound. The direct contact measurement provides high-quality, reproducible data with minimal user-induced variability.[18]

  • Importance of Pressure: The application of consistent pressure in ATR is not merely a mechanical step. The depth of penetration of the IR evanescent wave into the sample is typically only a few microns.[9] Insufficient pressure leads to poor contact, a weaker signal, and a non-representative spectrum. A consistent pressure ensures that the sampling depth is uniform and the resulting peak intensities are reproducible.

  • Background Correction: The atmosphere contains infrared-active molecules like CO₂ (~2350 cm⁻¹) and water vapor (broad bands around 3400 cm⁻¹ and 1640 cm⁻¹). Collecting a background spectrum immediately before the sample measurement allows for the digital subtraction of these atmospheric signals, ensuring that the final spectrum is solely representative of the sample.

  • Self-Validating System: The protocol is self-validating through the expected presence of multiple, distinct functional group peaks. For instance, the simultaneous observation of the dual N-H stretches of a primary amine, the single N-H stretch of a secondary amide, a strong Amide I band, and a prominent Amide II band provides a high degree of confidence in the structural identification. The absence of any of these key peaks would immediately indicate a potential issue with the sample's identity or purity.

Conclusion

FTIR spectroscopy, particularly when utilizing an ATR sampling accessory, is a powerful and efficient tool for the structural characterization of this compound. The methodology presented in this application note provides a clear and reliable protocol for sample analysis, from preparation to spectral interpretation. By identifying the characteristic vibrational bands of its constituent functional groups, researchers can rapidly confirm the molecular identity and assess the quality of this pharmaceutical compound, supporting critical stages of drug discovery and development.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

  • Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Amine infrared spectra. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Applied Spectroscopy Reviews: Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Medium. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • PubMed. (n.d.). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of acetamide adsorbed on support materials. Retrieved from [Link]

  • National Institutes of Health. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). n-(4-amino-2-methylphenyl)-2-phenoxyacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Methoxyphenyl)amino)-N-methylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • gsrs. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

Sources

Application Note: HPLC and GC-MS Methods for the Analysis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive analytical protocols for the identification and quantification of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS: 926271-83-2).[1] Two orthogonal techniques are presented: a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for robust quantification, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and trace-level analysis. The methodologies are designed for researchers, quality control analysts, and professionals in pharmaceutical and chemical development. The protocols are grounded in established chromatographic principles and adhere to validation standards outlined by the International Council for Harmonisation (ICH).[2][3][4]

Introduction and Analyte Properties

This compound is an aromatic amine derivative. Accurate and reliable analysis of such compounds is critical in various fields, including pharmaceutical development, where they may act as process intermediates or impurities. The dual presence of a polar primary amine and an amide group, combined with a non-polar substituted phenyl ring, gives the molecule intermediate polarity. This characteristic dictates the choice of analytical methodologies.

Based on its structure and data from analogous compounds, the physicochemical properties of the analyte are summarized below. These properties are foundational to the subsequent method development choices.

PropertyValue (Estimated/Inferred)Justification for Method Selection
Chemical Structure The aromatic ring provides a strong chromophore for UV detection in HPLC. The primary amine and amide groups offer sites for potential derivatization to increase volatility for GC-MS.
CAS Number 926271-83-2[1]Uniquely identifies the target analyte.
Molecular Formula C₁₀H₁₄N₂O₂Used to calculate the exact mass for mass spectrometry.
Molecular Weight 194.23 g/mol Essential for preparing standard solutions of known concentration and for MS identification.
Polarity (XLogP3) ~1.0 - 1.5The molecule has balanced hydrophobicity, making it ideally suited for reversed-phase HPLC where separation is based on hydrophobic interactions.[5][6][7]
Volatility Low to ModerateThe presence of polar N-H and C=O groups suggests a relatively high boiling point, making direct GC analysis challenging. Derivatization is recommended to improve volatility.[8][9]
Solubility Soluble in organic solvents like Methanol, Acetonitrile.Dictates the choice of solvents for sample and standard preparation.

Part I: HPLC-UV Method for Quantification

Principle and Rationale

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for the analysis of moderately polar small molecules.[10][11] This method separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) using a polar mobile phase.[6][7] Elution is achieved by increasing the concentration of an organic solvent (e.g., acetonitrile), which decreases the polarity of the mobile phase and elutes the analytes in order of increasing hydrophobicity.[11] This approach is selected for its robustness, reproducibility, and suitability for routine quantitative analysis in quality control environments.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Standard: this compound reference standard.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state of the basic amine group, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 10% B to 90% B over 10 minA gradient is used to ensure elution of the main analyte with good peak shape while also eluting any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Detection UV at 245 nmThe substituted phenyl ring is expected to have a strong UV absorbance. 245 nm is a typical starting point for aromatic amines. A DAD can be used to determine the optimal wavelength.
Detailed Protocol

1.4.1. Standard Preparation (100 µg/mL):

  • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent).

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution from this stock solution.

1.4.2. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

1.4.3. System Suitability and Analysis Sequence:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform five replicate injections of a mid-level calibration standard (e.g., 25 µg/mL).

  • Verify that the system suitability criteria are met (e.g., %RSD of peak area < 2.0%, Tailing Factor < 2.0).

  • Inject a blank (diluent), followed by the calibration standards, and then the samples.

Part II: GC-MS Method for Identification and Confirmation

Principle and Rationale

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase.[12][13][14] Mass spectrometry then ionizes the eluted compounds, separates the ions by their mass-to-charge ratio (m/z), and detects them.[15][16] This provides a "molecular fingerprint" that allows for highly specific identification.[14] Due to the low volatility of this compound, a derivatization step is employed. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common technique for aromatic amines, replacing active hydrogens on the amine group with non-polar trimethylsilyl (TMS) groups, thereby increasing volatility and improving chromatographic performance.[17]

Instrumentation and Materials
  • GC-MS System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: Dichloromethane (GC Grade), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Carrier Gas: Helium or Hydrogen[18] (High Purity, 99.999%).

GC-MS Conditions
ParameterConditionRationale
Carrier Gas HeliumInert gas that provides good efficiency. Flow rate set to 1.2 mL/min (constant flow).
Injector 280 °C, Splitless ModeHigh temperature ensures rapid vaporization of the derivatized analyte. Splitless mode is used for trace analysis.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)The initial temperature allows for solvent focusing. The ramp separates the analyte from derivatizing agent artifacts and other impurities.
Transfer Line 290 °CPrevents condensation of the analyte before it enters the ion source.
Ion Source 230 °C, Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.[14]
MS Acquisition Scan Mode: 40-450 amuA wide scan range is used to capture the molecular ion and key fragment ions of the derivatized analyte.
Detailed Protocol

2.4.1. Derivatization and Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in Dichloromethane.

  • Pipette 100 µL of the stock solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of Pyridine and 100 µL of BSTFA w/ 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

  • Cool to room temperature before injection. This solution is the derivatized standard.

2.4.2. Sample Preparation:

  • Extract the analyte from the sample matrix into a suitable solvent (e.g., Dichloromethane).

  • Transfer an aliquot of the extract into a vial and evaporate to dryness under nitrogen.

  • Perform the derivatization procedure as described in step 2.4.1.

2.4.3. Data Analysis:

  • Identification: The analyte is identified by matching its retention time and its mass spectrum with that of the derivatized reference standard. Key ions to monitor would be the molecular ion (M+) of the TMS-derivative and characteristic fragment ions.

  • Quantification: For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to improve sensitivity and selectivity by monitoring only specific, characteristic ions.

Method Validation and Trustworthiness

To ensure that these methods are suitable for their intended purpose, they must be validated.[4] Validation should be performed according to established guidelines, such as ICH Q2(R1).[2][3][19]

Validation Parameters
ParameterHPLC-UV MethodGC-MS Method
Specificity Demonstrate no interference from blank, placebo, or known impurities at the analyte's retention time.Confirm peak identity via mass spectrum. Show chromatographic resolution from other components.
Linearity Analyze 5-6 standards across 50-150% of the expected working concentration.Analyze 5-6 derivatized standards across the expected concentration range.
Accuracy Perform recovery studies by spiking a known amount of analyte into a sample matrix at 3 levels (e.g., 80%, 100%, 120%).Perform recovery studies on the entire process, including extraction and derivatization.
Precision Repeatability: 6 replicate analyses at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Repeatability: 6 replicate preparations and injections of a single sample.
LOD/LOQ Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.Determine using the same signal-to-noise approach on the chromatogram from SIM mode analysis.
Robustness Intentionally vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).Vary parameters like oven ramp rate (±10%) and injector temperature (±10°C).
Acceptance Criteria (Typical)
ParameterAcceptance Criterion
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%

Workflow Visualization

The following diagram illustrates the general workflow for both analytical procedures.

Caption: Overall analytical workflow from sample preparation to final reporting.

Conclusion

The two methods presented provide a comprehensive analytical strategy for this compound. The HPLC-UV method is a robust, reliable technique suitable for routine quantification and quality control. The GC-MS method, incorporating a necessary derivatization step, offers unparalleled specificity for identity confirmation and is ideal for investigational studies or trace-level impurity analysis. The selection of either method should be based on the specific analytical objective, required sensitivity, and available instrumentation. Adherence to the validation principles outlined is essential to ensure data integrity and regulatory compliance.

References

  • Agilent Technologies. Gas chromatography mass spectrometry basic principles.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • LibreTexts. Gas Chromatography - Mass Spectrometry.

  • Skipper, P. L., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221-7.

  • Lu, M., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(14), 2638-43.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • ResolveMass Laboratories Inc. Working Principle of GC-MS.

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS).

  • International Council for Harmonisation. Quality Guidelines.

  • SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • Chen, J., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530-2533.

  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.

  • ResearchGate. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.

  • Zhang, Q., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 609.

  • Creative Proteomics. Reversed-Phase Chromatography Overview.

  • Phenomenex. Reversed Phase HPLC Columns.

  • Wikipedia. Reversed-phase chromatography.

  • AZoLifeSciences. Reversed-Phase Chromatography: An Overview.

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography.

  • Ghorbani, R., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4724.

  • Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 331-340.

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.

  • PubChem. N-(2-Amino-4-methoxyphenyl)acetamide.

  • Sinfoo Biotech. n-(4-amino-2-methylphenyl)-2-phenoxyacetamide.

  • BLDpharm. This compound.

  • PubChem. N-(2,6-dimethylphenyl)-2-methoxyacetamide.

  • PubChem. N-(2-amino-4-methylphenyl)acetamide.

Sources

Application Note & Protocols: A Two-Stage Cellular Assay Strategy for Characterizing N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for developing a robust cell-based assay strategy to characterize the biological activity of the novel small molecule, N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS 926271-83-2). Given the absence of a defined biological target for this compound, we present a logical, two-stage screening approach. The first stage establishes the compound's cytotoxic profile and therapeutic window using a highly sensitive ATP-based cell viability assay. The second stage employs a targeted, yet broadly relevant, CREB (cAMP Response Element-Binding Protein) pathway luciferase reporter assay to screen for potential modulatory activity. This dual-assay workflow provides a powerful and efficient method for initial hit identification and mechanistic deconvolution for uncharacterized compounds.

Introduction: A Strategic Approach to a Novel Compound

The exploration of novel chemical entities is a cornerstone of drug discovery. This compound is a small molecule with potential for biological activity, yet its mechanism of action remains uncharacterized. A critical first step in evaluating such a compound is to determine its effect on cell health and to probe its influence on key cellular signaling pathways.

This guide eschews a one-size-fits-all template, instead adopting a strategy tailored for discovery. We will first determine the compound's potency in affecting cell viability. This is not merely a toxicity screen; establishing the 50% inhibitory concentration (IC50) is fundamental for designing subsequent, mechanism-focused assays.[1][2] It allows researchers to distinguish targeted pharmacological effects from non-specific cytotoxicity.

Following the cytotoxicity assessment, we propose a functional screen focused on the CREB signaling pathway. CREB is a highly integrative transcription factor that sits at the nexus of numerous signaling cascades regulating cell survival, proliferation, differentiation, and metabolism.[3][4][5] Its central role makes it an excellent starting point for identifying potential bioactivity that could be relevant in oncology, neuroscience, or metabolic disorders. We will utilize a dual-luciferase reporter assay, a gold-standard method that provides reliable and quantifiable data on pathway activation or inhibition.[6][7]

Part 1: Cytotoxicity Profiling via Luminescent Cell Viability Assay

Principle of the Assay

The foundational step is to assess the impact of this compound on cell viability. We will employ a luminescent ATP-based assay, such as the Promega CellTiter-Glo® assay. The core principle is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.[8][9] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In a single addition step, the reagent lyses the cells, releases ATP, and the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the ATP concentration.[8][9]

Causality Behind Experimental Choices:

  • Cell Line: We will use the Human Embryonic Kidney (HEK293) cell line. HEK293 cells are robust, grow reliably, and are highly transfectable, making them an ideal and widely-used platform for both general cytotoxicity testing and subsequent reporter gene assays.[10][11][12]

  • Assay Format: A 96-well opaque-walled plate is chosen to maximize luminescent signal detection and minimize well-to-well crosstalk, which is critical for high-throughput screening.

  • Endpoint: Luminescence is a highly sensitive endpoint, allowing for the use of fewer cells and providing a broad dynamic range compared to colorimetric or fluorometric assays.[8]

Experimental Workflow: Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Data Acquisition seed Seed HEK293 cells into 96-well opaque plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of This compound treat Add compound dilutions to cells prepare->treat incubate2 Incubate 48h (37°C, 5% CO2) treat->incubate2 equilibrate Equilibrate plate to room temperature (30 min) add_reagent Add CellTiter-Glo® Reagent (add-mix-measure) equilibrate->add_reagent incubate3 Incubate 10 min (stabilize signal) add_reagent->incubate3 read Read luminescence on plate reader incubate3->read

Caption: Workflow for ATP-based cytotoxicity assay.

Detailed Protocol: Cytotoxicity Profiling

Materials:

  • This compound (Source: e.g., BLDpharm, CAS 926271-83-2)[13]

  • HEK293 cells (ATCC CRL-1573)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • DMSO (Cell culture grade)

  • Opaque-walled 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, G7570)

  • Luminometer plate reader

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count HEK293 cells.

    • Seed 5,000 cells in 100 µL of culture medium per well into an opaque-walled 96-well plate.

    • Include wells with medium only for background luminescence measurement.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment (Day 2):

    • Prepare a 20 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series in culture medium to create 2X working concentrations. A common range to start with is 200 µM down to low nM concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions. Include vehicle control wells (0.5% DMSO).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Data Acquisition (Day 4):

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[14]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[14][15]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[16]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]

    • Record luminescence using a plate reader with an integration time of 0.25-1 second per well.[14]

Data Analysis and Presentation
  • Subtract the average background luminescence (media-only wells) from all experimental wells.

  • Normalize the data by expressing the signal from compound-treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and determine the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.[1][2][17]

Table 1: Sample Cytotoxicity Data

Concentration (µM) Log Concentration Avg. Luminescence (RLU) % Viability
0 (Vehicle) N/A 1,500,000 100.0%
0.1 -1.0 1,485,000 99.0%
1.0 0.0 1,350,000 90.0%
10.0 1.0 765,000 51.0%
25.0 1.4 300,000 20.0%
50.0 1.7 150,000 10.0%
100.0 2.0 75,000 5.0%

| Calculated IC50 | | | ~10.5 µM |

Part 2: Functional Screen for CREB Pathway Modulation

Principle of the Assay

To investigate if this compound affects a specific signaling pathway, we will use a CREB-responsive reporter assay. CREB activation, typically via phosphorylation at Ser133 by kinases like PKA, CaMKs, or RSK, leads to its binding to cAMP Response Elements (CRE) in the promoters of target genes, initiating transcription.[5][18]

This assay utilizes a plasmid encoding Firefly luciferase under the control of a minimal promoter fused to multiple CRE sites. When the CREB pathway is activated, CREB drives the expression of luciferase. A second plasmid, encoding Renilla luciferase under a constitutive promoter, is co-transfected as an internal control to normalize for transfection efficiency and cell number.[6][19] The ratio of Firefly to Renilla luminescence provides a precise measure of CREB pathway activity.

CREB Signaling Pathway Diagram

G cluster_nuc Inside Nucleus GPCR GPCR / RTK AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (inactive) PKA->CREB phosphorylates pCREB pCREB (active) CREB->pCREB pCREB->Nucleus translocates to pCREB_nuc pCREB CRE CRE (DNA Element) Luciferase Luciferase Gene (Reporter) CRE->Luciferase drives transcription Signal External Signal (e.g., Forskolin) Signal->GPCR activates pCREB_nuc->CRE binds to

Caption: Simplified CREB signaling pathway leading to reporter gene expression.

Detailed Protocol: CREB Dual-Luciferase Reporter Assay

Materials:

  • HEK293 cells and culture medium

  • pCRE-Luc plasmid (Firefly luciferase driven by a CRE promoter)

  • pRL-TK plasmid (Renilla luciferase driven by a constitutive promoter)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM Reduced Serum Medium

  • Dual-Luciferase® Reporter Assay System (e.g., Promega, E1910)

  • Forskolin (positive control for CREB activation)[20][21][22]

  • Luminometer with dual-injector capability

Procedure:

  • Transfection (Day 1):

    • Seed 20,000 HEK293 cells per well in 100 µL of culture medium in a standard white-walled 96-well plate.

    • Incubate for 24 hours.

  • Compound Treatment (Day 2):

    • Prepare a transfection mix in Opti-MEM containing pCRE-Luc and pRL-TK plasmids (typically at a 10:1 or 20:1 ratio) and the transfection reagent, following the manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 6-8 hours.

    • Replace the transfection medium with fresh culture medium.

    • Prepare 2X concentrations of this compound in fresh medium at non-cytotoxic concentrations (guided by the IC50 from Part 1).

    • Also prepare a 2X positive control (e.g., 20 µM Forskolin, for a final concentration of 10 µM) and a vehicle control.

    • Add 100 µL of the 2X compound/control solutions to the appropriate wells.

    • Incubate for 18-24 hours.

  • Data Acquisition (Day 3):

    • Remove the plate from the incubator and discard the culture medium.

    • Wash wells gently with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and place on an orbital shaker for 15 minutes at room temperature.[6]

    • Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II), wait 2 seconds, then read Firefly luminescence for 10 seconds.

    • Next, program the second injector to add 100 µL of Stop & Glo® Reagent, wait 2 seconds, and read Renilla luminescence for 10 seconds.[6][19]

    • Execute the reading protocol.

Experimental Workflow: Dual-Luciferase Assay

G cluster_0 Day 1: Transfection cluster_1 Day 2: Treatment cluster_2 Day 3: Lysis & Readout seed Seed HEK293 cells in 96-well plate transfect Co-transfect with pCRE-Luc and pRL-TK plasmids seed->transfect treat Treat cells with compound, vehicle, or Forskolin incubate Incubate 18-24h treat->incubate lyse Lyse cells with Passive Lysis Buffer add_lar Add LAR II & Read Firefly Luminescence lyse->add_lar add_sg Add Stop & Glo® & Read Renilla Luminescence add_lar->add_sg

Caption: Workflow for the CREB dual-luciferase reporter assay.

Data Analysis and Presentation
  • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence (Firefly/Renilla). This normalizes the experimental reporter activity.

  • Calculate the "Fold Induction" by dividing the normalized ratio of each treatment well by the average normalized ratio of the vehicle control wells.

  • Plot the Fold Induction against the log of the compound concentration.

  • For activators, calculate the EC50 (concentration for 50% of maximal activation). For inhibitors (tested in the presence of Forskolin), calculate the IC50.

Table 2: Sample CREB Reporter Assay Data (Agonist Mode)

Concentration (µM) Log Concentration Normalized Ratio (F/R) Fold Induction
0 (Vehicle) N/A 0.5 1.0
0.01 -2.0 0.6 1.2
0.1 -1.0 2.5 5.0
1.0 0.0 7.5 15.0
10.0 1.0 8.0 16.0
100.0 2.0 8.1 16.2
Forskolin (10µM) N/A 10.0 20.0

| Calculated EC50 | | | ~0.2 µM |

Interpretation of Combined Results

The power of this two-stage approach lies in the synthesis of both datasets.

  • Potent Modulator with Low Cytotoxicity: If this compound shows a potent EC50 or IC50 in the CREB assay at concentrations significantly lower than its cytotoxic IC50 (e.g., >10-fold difference), it suggests a specific pharmacological effect on the CREB pathway or an upstream regulator. This is a high-quality "hit" worthy of further investigation.

  • Activity Overlapping with Cytotoxicity: If the compound's activity in the CREB assay only occurs at or near its cytotoxic IC50, the result is more ambiguous. The observed effect could be an artifact of cellular stress and dying cells rather than a specific modulation of the pathway.

  • No Activity: If the compound is neither cytotoxic nor active in the CREB assay, it suggests it does not interact with this particular pathway under these conditions. The researcher could then move on to screen other major signaling pathways (e.g., NF-κB, STAT3, etc.) using a similar reporter assay logic.

By systematically applying this workflow, researchers can efficiently generate a foundational dataset to guide future studies into the mechanism of action of this compound.

References

  • Cytion. (n.d.). HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Wikipedia. (2024). HEK 293 cells. Retrieved from [Link]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Retrieved from [Link]

  • Bitesize Bio. (2021, September). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Retrieved from [Link]

  • Procell. (2025, January 2). A Deep Dive into the HEK293 Cell Line Family. Retrieved from [Link]

  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

  • Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]

  • Li, M., et al. (2022). Forskolin-driven conversion of human somatic cells into induced neurons through regulation of the cAMP-CREB1-JNK signaling. Stem Cell Research & Therapy. Retrieved from [Link]

  • Promega Corporation. (2015, March 25). Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. Retrieved from [Link]

  • Wang, W., et al. (2010). CREB trans-activation of disruptor of telomeric silencing-1 mediates forskolin inhibition of CTGF transcription in mesangial cells. American Journal of Physiology-Renal Physiology. Retrieved from [Link]

  • Pigazzi, M., et al. (2013). CREB in the Pathophysiology of Cancer: Implications for Targeting Transcription Factors for Cancer Therapy. AAPS Journal. Retrieved from [Link]

  • Omori, K., et al. (2018). cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Wu, J., et al. (2016). Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target. Oncotarget. Retrieved from [Link]

  • Li, C., et al. (2024). The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways for CREB activation in hematopoietic cells. Retrieved from [Link]

  • Beg, S., et al. (2022). Effect of Natural Adenylcyclase/cAMP/CREB Signalling Activator Forskolin against Intra-Striatal 6-OHDA-Lesioned Parkinson's Rats: Preventing Mitochondrial, Motor and Histopathological Defects. Pharmaceuticals. Retrieved from [Link]

  • Beg, S., et al. (2022). Forskolin, an Adenylcyclase/cAMP/CREB Signaling Activator Restoring Myelin-Associated Oligodendrocyte Destruction in Experimental Ethidium Bromide Model of Multiple Sclerosis. Journal of Personalized Medicine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). n-(4-amino-2-methylphenyl)-2-phenoxyacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the initial in vitro characterization of the novel compound N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS No. 926271-83-2). In the absence of pre-existing biological data, this guide establishes a logical, tiered approach to elucidate the compound's cytotoxic and potential anti-inflammatory properties. We present a series of robust, validated protocols designed for researchers in drug discovery and development. The workflow begins with fundamental cytotoxicity assessment to establish a safe therapeutic window, followed by a detailed investigation into the compound's anti-inflammatory potential using a lipopolysaccharide (LPS)-stimulated macrophage model. Methodologies for quantifying key inflammatory mediators and probing the upstream NF-κB signaling pathway are described in detail, providing a holistic strategy for profiling this novel chemical entity.

Introduction: Rationale for a Structured In Vitro Assessment

This compound is a small molecule whose biological activities have not yet been extensively reported. Its chemical structure, featuring an acetamide linkage and an aromatic amine, is common in compounds with diverse pharmacological activities. A systematic in vitro evaluation is the foundational step in understanding its potential as a therapeutic agent.[1][2][3] This application note is designed to serve as a primary guide for investigators, outlining a cost-effective and scientifically rigorous screening cascade.

The initial and most critical step is to determine the compound's effect on cell viability.[4] This establishes the concentration range at which the compound can be studied without inducing overt toxicity, a prerequisite for any meaningful mechanistic study. Subsequently, given that many pharmacologically active compounds modulate the immune response, we propose a focused investigation into its anti-inflammatory properties. We will utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a cornerstone of in vitro inflammation research.[5][6] This model mimics key aspects of the innate immune response to bacterial infection and inflammation.[7]

Our investigation will focus on the compound's ability to modulate the production of nitric oxide (NO) and the expression of key pro-inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][8] Furthermore, we will delve into the canonical inflammatory signaling pathway by assessing the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[9][10][11][12] This multi-faceted approach ensures a thorough preliminary assessment of this compound's biological profile.

Compound Handling and Preparation

Compound Information:

Property Value
Full Chemical Name This compound
CAS Number 926271-83-2
Molecular Formula C₁₀H₁₄N₂O₂

| Molecular Weight | 194.23 g/mol |

Safety Precautions: While specific toxicity data for this compound is unavailable, researchers should handle it with care, assuming it may be harmful if swallowed, and may cause skin and eye irritation.[13][14] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.

Stock Solution Preparation:

  • Aseptically weigh out a precise amount of this compound powder.

  • Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C.

  • For cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Tier 1: Cytotoxicity Profiling

The primary objective is to determine the concentration range of the compound that is non-toxic to the selected cell lines. This is crucial for designing subsequent mechanistic assays. The half-maximal inhibitory concentration (IC₅₀) will be determined.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble orange formazan product, the absorbance of which is proportional to the number of viable cells.[15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • XTT Cell Viability Assay Kit

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. A suggested concentration range for initial screening is 0.1 µM to 200 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubate the plate for 24 hours (or other desired time points, e.g., 48, 72 hours).

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent and the electron-coupling reagent.

  • Assay Execution: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator, protected from light.

  • Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended for background subtraction.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in appropriate software (e.g., GraphPad Prism).

Data Presentation: Cytotoxicity

The results should be summarized in a table for clarity.

Table 1: Hypothetical Cytotoxicity of this compound on RAW 264.7 Macrophages

Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
RAW 264.724[Insert Value]
RAW 264.748[Insert Value]

Data to be presented as mean ± standard deviation from at least three independent experiments.

Tier 2: Anti-Inflammatory Activity Assessment

Based on the cytotoxicity data, non-toxic concentrations of the compound (e.g., concentrations well below the IC₅₀ value) will be used to investigate its anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages.

G cluster_setup Experimental Setup cluster_endpoints Endpoint Analysis cluster_assays Assays A Seed RAW 264.7 Cells (24h Incubation) B Pre-treat with Compound (1h Incubation) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Collect Supernatant (24h post-LPS) C->D Supernatant E Lyse Cells (24h post-LPS) C->E Cell Lysate F Lyse Cells (1h post-LPS) C->F Cell Lysate G Griess Assay for Nitric Oxide (NO) D->G H ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) D->H I Western Blot for iNOS & COX-2 Expression E->I J Western Blot for NF-κB Pathway Proteins (p-p65, p-IκBα) F->J

Protocol: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[16] The Griess reagent converts nitrite into a colored azo compound, which can be measured colorimetrically.[17][18][19]

Materials:

  • Culture supernatants from the experiment described above.

  • Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).

  • Sodium nitrite (NaNO₂) standard solution.

  • 96-well flat-bottom plate.

  • Microplate reader.

Step-by-Step Procedure:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.

  • Sample Plating: Pipette 50 µL of each culture supernatant and the standards into a new 96-well plate.

  • Griess Reagent Addition: Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the nitrite standards against their known concentrations.

  • Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample.

  • Express the results as a percentage of the LPS-only treated group.

Protocol: Western Blot for iNOS and COX-2 Expression

Western blotting is used to detect the protein levels of iNOS and COX-2, which are key enzymes upregulated during inflammation.[8]

Materials:

  • Cell lysates from the experiment described above.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.[20][21][22]

  • SDS-PAGE gels, running buffer, transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin or anti-GAPDH as a loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Step-by-Step Procedure:

  • Cell Lysis: After the 24-hour LPS stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.[20][21][22]

  • Sample Preparation & SDS-PAGE: Normalize the protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Perform densitometric analysis of the protein bands using software like ImageJ.

  • Normalize the band intensity of iNOS and COX-2 to the corresponding loading control (β-actin or GAPDH).

  • Express the results as a fold change relative to the LPS-only treated group.

Tier 3: Mechanistic Insight into the NF-κB Pathway

To understand if the anti-inflammatory effects are mediated through the canonical NF-κB pathway, the phosphorylation status of key proteins like IκBα and the p65 subunit of NF-κB will be assessed at an earlier time point (e.g., 30-60 minutes post-LPS stimulation).

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Nucleus Nucleus p65_p50->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_p50_nuc p65/p50 p65_p50_nuc->Genes Binds to DNA

Protocol: Western Blot for Phospho-p65 and Phospho-IκBα

This protocol is identical to the one described in Section 4.2, with the following key differences:

  • Time Point: Cells are lysed at an early time point (e.g., 30-60 minutes) after LPS stimulation, as the phosphorylation events are transient.

  • Primary Antibodies: Use primary antibodies that specifically recognize the phosphorylated forms of the p65 subunit (e.g., anti-phospho-NF-κB p65 at Ser536) and IκBα (e.g., anti-phospho-IκBα at Ser32). Total p65 and total IκBα antibodies should also be used for normalization.

Data Analysis:

  • Perform densitometric analysis.

  • Calculate the ratio of the phosphorylated protein to the total protein for both p65 and IκBα.

  • Express the results as a fold change in phosphorylation relative to the LPS-only treated group. A reduction in phosphorylation by the compound would suggest inhibition of the NF-κB pathway.

Conclusion and Future Directions

This application note provides a structured, multi-tiered approach for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity and key markers of inflammation, researchers can efficiently generate a preliminary biological profile of the compound. The protocols herein are based on widely accepted and robust methodologies. Positive results, such as a significant reduction in NO production or iNOS/COX-2 expression, would warrant further investigation. Future studies could include measuring a broader panel of cytokines using ELISA or multiplex assays, exploring effects on other inflammatory pathways (e.g., MAP kinases), and ultimately validating the findings in more complex in vitro models or in vivo studies.

References

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved January 17, 2026, from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Bio-protocol. (2011). Bradford Protein Assay. Bio-protocol, 1(3), e88. [Link]

  • Melo, A. A., & O'Connell, R. M. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12, 799753. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • protocols.io. (2022). Bradford protein assay – Protein concentration measurement (A590/A450 improved linearity). [Link]

  • Study.com. (n.d.). Video: Bradford Assay | Protein, Protocol & Methods. Retrieved January 17, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 17, 2026, from [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved January 17, 2026, from [Link]

  • Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation. Mutation Research, 480-481, 243–268. [Link]

  • Xagena. (n.d.). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Retrieved January 17, 2026, from [Link]

  • Lee, J., et al. (2020). Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. Biochip Journal, 14(2), 169-178. [Link]

  • Tomlinson, A., Appleton, I., Moore, A. R., Gilroy, D. W., Willis, D., Mitchell, J. A., & Willoughby, D. A. (1994). Inducible isoforms of cyclooxygenase and nitric-oxide synthase in inflammation. Proceedings of the National Academy of Sciences, 91(21), 9871-9875. [Link]

  • ResearchGate. (2013). Nitric Oxide Assay?. [Link]

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application, and its limitations. Analytical Biochemistry, 371(1), 1-13. [Link]

  • ResearchGate. (n.d.). COX-2 and iNOS pathways cross-talk. [Link]

  • Komori, K., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14353. [Link]

  • Frontiers. (2021). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines.... [Link]

  • AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. Retrieved January 17, 2026, from [Link]

  • Wu, J., et al. (2013). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. African Journal of Biotechnology, 12(20). [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]

  • ResearchGate. (2021). Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4?. [Link]

  • Lee, J. H., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 23(10), 2582. [Link]

  • Sinfoo Biotech. (n.d.). n-(4-amino-2-methylphenyl)-2-phenoxyacetamide. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved January 17, 2026, from [Link]

Sources

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide: A Versatile Precursor for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Aryl Acetamide Scaffold

In the landscape of contemporary medicinal chemistry, the N-aryl acetamide motif stands as a cornerstone scaffold, celebrated for its remarkable versatility and proven track record in the development of a wide array of therapeutic agents.[1] Its prevalence in numerous clinically successful drugs is a testament to its favorable physicochemical properties and its capacity for diverse structural modifications, which allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles. The acetamide linkage provides a stable, yet flexible, connection point for building molecular complexity, while the aromatic ring offers a platform for introducing substituents that can engage in critical interactions with biological targets.

This guide focuses on a particularly valuable, yet underexplored, precursor: N-(4-Amino-2-methylphenyl)-2-methoxyacetamide . This molecule is strategically designed to serve as a powerful starting point for drug discovery campaigns, particularly in the realm of kinase inhibition. It elegantly combines three key structural features:

  • A Primary Aromatic Amine: This nucleophilic handle is the primary site for diversification, allowing for the introduction of a wide range of substituents through well-established chemical transformations. This is crucial for building compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

  • A Methylated Phenyl Ring: The ortho-methyl group provides steric influence that can enhance selectivity by probing the topology of the target's binding site. It can also favorably impact metabolic stability by sterically hindering potential sites of metabolism on the aromatic ring.

  • A 2-Methoxyacetamide Side Chain: The methoxy group can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions. This side chain can also influence the overall solubility and conformational preferences of the molecule.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis, purification, and characterization of this compound, as well as strategies for its application as a precursor in the discovery of novel therapeutics, with a particular focus on kinase inhibitors.

PART 1: Synthesis and Characterization of the Precursor

A reliable and scalable synthesis of the precursor is the essential first step in any drug discovery program. The following protocol describes a robust method for the preparation of this compound via a standard amide coupling reaction.

Synthesis Protocol: Amide Coupling of 4-Amino-2-methylaniline with Methoxyacetyl Chloride

This protocol is based on the well-established Schotten-Baumann reaction conditions, a reliable method for the acylation of amines.[2]

Materials and Reagents:

  • 4-Amino-2-methylaniline (1.0 eq)

  • Methoxyacetyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methoxyacetyl chloride is corrosive and lachrymatory; handle with extreme care.[3][4][5][6]

  • 4-Amino-2-methylaniline is a toxic substance; avoid inhalation and skin contact.[7]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-methylaniline (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (2.0 eq) to the cooled solution and stir for 10 minutes.

  • Acylation: Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The addition should be done over a period of 15-20 minutes to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Recrystallization and Column Chromatography

Purification of the crude product is critical to obtain material of high purity for subsequent reactions and biological testing. A combination of recrystallization and column chromatography is often effective.[8][9]

Recrystallization:

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points for N-aryl acetamides.[8]

  • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

  • Mobile Phase: A solvent system of ethyl acetate and hexane is typically effective. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of the product around 0.3-0.4).

  • Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto a prepared silica gel column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the methoxy group, the methylene protons of the acetamide, and the amine and amide protons. The splitting patterns and integration will be consistent with the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, the methoxy carbon, the methylene carbon, and the carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₄N₂O₂: 194.23 g/mol ).
Melting Point A sharp and defined melting point range, indicating high purity.

PART 2: Application as a Precursor in Kinase Inhibitor Discovery

The strategic placement of the primary amine on the this compound scaffold makes it an ideal starting point for generating a library of potential kinase inhibitors. Kinases are a major class of drug targets, and many inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase ATP-binding site.[1][17][18][19]

Rationale: The Privileged 4-Anilino Scaffold

The 4-anilino-pyrimidine and related heterocyclic scaffolds are considered "privileged structures" in kinase inhibitor design. The aniline nitrogen and the adjacent aromatic ring provide a key pharmacophore that can be elaborated to achieve high potency and selectivity. The primary amine of our precursor is perfectly positioned for the construction of such scaffolds.

Experimental Workflow: From Precursor to Kinase Inhibitor Library

The following workflow outlines a general strategy for utilizing this compound in a fragment-based or scaffold-hopping drug discovery campaign.[20][21][22][23]

G cluster_0 Precursor Synthesis & Characterization cluster_1 Library Generation cluster_2 Screening & Optimization A Synthesis of N-(4-Amino-2-methylphenyl) -2-methoxyacetamide B Purification (Recrystallization/ Column Chromatography) A->B C Characterization (NMR, MS, MP) B->C D Derivatization of Primary Amine C->D High Purity Precursor E Introduction of Hinge-Binding Motif (e.g., Pyrimidine, Quinazoline) D->E F Diversity-Oriented Synthesis E->F G High-Throughput Kinase Screening F->G Compound Library H Hit Identification & Validation G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J J->F Iterative Design

Caption: Experimental workflow for kinase inhibitor discovery.

Protocol: Derivatization of the Primary Amine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of C-N bonds, making it ideal for coupling the primary amine of our precursor with various heterocyclic halides, which often serve as the hinge-binding elements of kinase inhibitors.

Materials and Reagents:

  • This compound (1.0 eq)

  • Heterocyclic halide (e.g., 2-chloropyrimidine, 4-chloroquinazoline) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02-0.05 eq)

  • Ligand (e.g., Xantphos, BINAP) (0.04-0.1 eq)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the heterocyclic halide (1.2 eq), the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

This protocol can be adapted to a parallel synthesis format to rapidly generate a library of diverse compounds for screening.

PART 3: Data Presentation and Visualization

Tabulated Data: Representative Kinase Inhibitor Scaffolds

The following table showcases common kinase inhibitor scaffolds that can be synthesized from aniline precursors, highlighting the potential for this compound as a starting material.

Scaffold Class Example Hinge-Binding Motif Target Kinase Family (Examples)
4-AnilinopyrimidinesPyrimidineEGFR, Src, Abl[17]
4-AnilinoquinazolinesQuinazolineEGFR, VEGFR
AnilinoindazolesIndazoleJNK[1]
Anilino-pyridopyrimidinesPyridopyrimidineEGFR
Anilino-pyrazolo-pyrimidinesPyrazolopyrimidineJAK
Signaling Pathway Diagram: A Representative Kinase Cascade

The derivatized products of this compound can be screened against a multitude of kinase targets. Below is a simplified representation of a generic MAP kinase signaling pathway, a common target for cancer therapeutics.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Gene Gene Expression TF->Gene Regulation Proliferation Proliferation Gene->Proliferation Cell Proliferation, Survival, Differentiation GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK signaling pathway.

Conclusion

This compound is a strategically designed and highly versatile precursor for drug discovery. Its unique combination of a reactive primary amine, a sterically defined phenyl ring, and a hydrogen-bonding capable side chain makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets, most notably protein kinases. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this valuable molecule in their quest for novel and effective therapeutics. The inherent modularity of this precursor, coupled with modern synthetic methodologies, opens up a vast chemical space for exploration, promising an accelerated path from hit identification to lead optimization.

References

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013). PubMed. [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. (1997). PubMed. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). PMC. [Link]

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2026). Oreate AI Blog. [Link]

  • Methoxyacetyl Chloride MSDS. (n.d.). KSCL (KRISHNA). [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]

  • Complete assignment of 1H and 13C NMR spectra of α‐phenylsulfinyl‐N‐methoxy. (2008). Sci-Hub. [Link]

  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

  • Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3). (2025). ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Detecting Cooperative Binding in Fragment-Based Drug Design. (2012). PMC. [Link]

  • Development and applications of fragment based drug design methods. (2019). Boston University. [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2025). ResearchGate. [Link]

  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). NIH. [Link]

  • Fragment-Based Drug Design. (2025). Scilit. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (2022). Frontiers. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate. [Link]

  • Methyl N-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}[(methoxycarbonyl)imino]methyl)carbamate. (2010). PMC. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2020). MDPI. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. (2025). ResearchGate. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2012). PMC. [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. (2013). ResearchGate. [Link]

  • Process for isolating and purifying amino acids. (1990).
  • Purification of Matrix Metalloproteinases by Column Chromatography. (2008). PubMed. [Link]

  • Method for crystallization of amino acids. (1992).

Sources

Application Notes and Protocols: A Strategic Approach to Screening the Bioactivity of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Bioactivity Screening

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is a novel small molecule belonging to the acetamide class of compounds. The acetamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse biological activities.[1] Derivatives of acetamide have demonstrated potential as anti-inflammatory, antioxidant, anticancer, and antimicrobial agents.[1] Given the therapeutic promise of this chemical class, a systematic and robust screening strategy for this compound is warranted to elucidate its potential pharmacological profile.

This guide provides a comprehensive, tiered approach to the experimental design for screening the bioactivity of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind the experimental choices. Our methodology is designed to be self-validating, ensuring that the data generated is both reliable and interpretable, paving the way for potential further development.

Part 1: Foundational Steps - Compound Preparation and Initial Cytotoxicity Assessment

Before embarking on bioactivity screening, it is crucial to establish a reliable method for preparing the test compound and to perform a preliminary assessment of its general cytotoxicity. This foundational data will inform the concentration ranges used in subsequent, more specific assays.

Protocol 1: Preparation of this compound Stock Solution

The accurate preparation of the test compound is fundamental to the reproducibility of any biological assay. Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery due to its ability to dissolve a broad spectrum of compounds.[2][3]

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed based on its molecular weight (194.23 g/mol ).

  • Weigh the compound: Accurately weigh the calculated mass of this compound.

  • Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube and add the calculated volume of DMSO.

  • Mixing: Vortex the tube until the compound is completely dissolved.[3] If dissolution is difficult, sonicate the tube in a water bath for a few minutes.[3]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

Primary Screening: A Broad-Spectrum Anticancer Assessment

A logical first step in screening a novel compound is to assess its cytotoxic effects against a panel of cancer cell lines. This provides a broad overview of its potential as an anticancer agent and helps in selecting sensitive cell lines for further mechanistic studies. The National Cancer Institute's NCI-60 panel, or a subset thereof, is a well-established resource for such screens.[4][5] The MTT assay is a reliable and widely used colorimetric method to assess cell viability.[6][7][8]

Caption: Primary screening workflow for anticancer activity.

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Doxorubicin (positive control)[9][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical Value
HCT116Colon CarcinomaHypothetical ValueHypothetical Value

Part 2: Tiered Bioactivity Screening - Exploring Anti-inflammatory and Antimicrobial Potential

Based on the broad bioactivity profile of acetamide derivatives, it is prudent to investigate the potential anti-inflammatory and antimicrobial effects of this compound in parallel with anticancer screening.

Screening for Anti-inflammatory Activity

A key indicator of inflammation is the overproduction of nitric oxide (NO) by macrophages.[12][13] The Griess assay is a straightforward and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.[12][13]

Protocol 3: Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Indomethacin (positive control)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[13]

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and indomethacin for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]

  • Nitrite Measurement: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent in a new 96-well plate.[13]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Screening for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][14] The broth microdilution method is a widely used technique for determining MIC values.[1][14][15]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound stock solution

  • Gentamicin (positive control for bacteria)[13][16][17]

  • Amphotericin B (positive control for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound and control antibiotics in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Part 3: Delving Deeper - Elucidating the Mechanism of Action

Should this compound exhibit significant cytotoxicity in the primary screen, the next logical step is to investigate its mechanism of action. Key cellular processes to examine include apoptosis (programmed cell death) and cell cycle arrest.

Investigating Apoptosis Induction

Apoptosis is a common mechanism by which anticancer drugs induce cell death.[5] Several assays can be employed to detect apoptosis.

Caption: Workflow for investigating the mechanism of action.

Protocol 5: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[15][18]

Materials:

  • Sensitive cancer cell line identified in the primary screen

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Protocol 6: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1][19][20][21]

Materials:

  • Sensitive cancer cell line

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Investigating Cell Cycle Arrest

Many cytotoxic compounds exert their effects by disrupting the cell cycle.[22] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[6][12][23]

Protocol 7: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Sensitive cancer cell line

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Part 4: Data Interpretation and Advancing the Hit

The culmination of this screening cascade is the interpretation of the collected data to decide on the future of this compound as a potential therapeutic agent.

  • Primary Screen: A compound with an IC50 value in the low micromolar range against one or more cancer cell lines is generally considered a "hit" worthy of further investigation.[24][25][26]

  • Secondary Screens: A significant reduction in nitric oxide production or a low MIC value against pathogenic microbes would indicate promising anti-inflammatory or antimicrobial activity, respectively.

  • Mechanism of Action Studies: An increase in the Annexin V-positive cell population, elevated caspase 3/7 activity, and an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would provide strong evidence for the compound's mechanism of action.

A compound that demonstrates potent and selective activity in these assays, coupled with a well-defined mechanism of action, becomes a strong candidate for lead optimization and further preclinical development.

References

  • Benchchem. The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide. 27

  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.

  • Abcam. MTT assay and its use in cell viability and proliferation analysis.

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.

  • Abcam. Annexin V staining assay protocol for apoptosis.

  • Abcam. MTT assay protocol.

  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

  • MTT assay protocol | Abcam.

  • Cambridge MedChem Consulting. Overview of the Phases of Drug Discovery.

  • protocols.io. Caspase 3/7 Activity.

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry.

  • Wikipedia. Dimethyl sulfoxide.

  • Promega Corporation. Caspase-Glo® 3/7 Assay.

  • AACR Journals. Cancer Cell Lines for Drug Discovery and Development.

  • Der Pharma Chemica. Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy.

  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

  • PubMed Central. A comprehensive review on in-vitro methods for anti- microbial activity.

  • Benchchem. Troubleshooting "Antibacterial agent 128" MIC assay variability.

  • ResearchGate. MTT assay of doxorubicin using untreated and plant extract-pretreated...

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis.

  • AntBio. Unlocking the Potential of Small Molecule Compounds: Beyond DMSO—Solub.

  • Biocompare. Cell Cycle Analysis with Flow Cytometry.

  • PubMed Central. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.

  • PubMed Central. Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa.

  • PubMed Central. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line.

  • Sigma-Aldrich. Hit Discovery & Confirmation for Early Drug Discovery.

  • Microbe Investigations. MIC and MBC testing tips to ensure reproducibility of results.

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?.

  • MDPI. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells.

  • Protocol Online. MTT Methods, Protocols and Troubleshootings.

  • Benchchem. Troubleshooting variability in Biclotymol MIC assay results.

  • PubMed Central. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa.

  • ResearchGate. What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?.

  • PubMed Central. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells.

  • Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.

  • PubMed Central. Immune-based mechanisms of cytotoxic chemotherapy: implications for the design of novel and rationale-based combined treatments against cancer.

  • ResearchGate. Why did doxorubicin not affect the viability of MCF-7?.

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values.

  • ResearchGate. How to enhance drug solubility for in vitro assays?.

  • PubMed Central. The mode of action of cytotoxic drugs.

  • ResearchGate. Activity of Doxorubicin (standard) against various cell lines by MTT assay (48 hrs).

  • YouTube. Versatile Hit-Finding Strategies for Successful Drug Discovery Programs.

  • ResearchGate. Validation of hit compounds. IC50 is reported in [µM] and represents...

  • International Journal of Pharmacy and Pharmaceutical Sciences. Screening Antimicrobial Susceptibility of Gentamicin, Vancomycin, Azithromycin,Chloramphenicol and Cefotaxime Against Selected G.

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST).

  • DETERMINATION OF THE EFFECT OF GENTAMICIN AGAINST STAPHYLOCOCCUS AUREUS BY USING MICROBROTH KINETIC SYSTEM*.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. This molecule is a key intermediate in the synthesis of several pharmaceutical compounds, and achieving a high yield of pure product is critical for successful drug development workflows. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing a framework for logical problem-solving rooted in established chemical principles.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific, frequently encountered issues during the synthesis of this compound. The primary synthetic route involves the acylation of 4-amino-2-methylaniline with an appropriate methoxyacetylating agent.

Q1: My reaction yield is consistently low or nonexistent. What are the primary causes?

A low or failed reaction is one of the most common challenges. The root cause can typically be traced back to one of several factors related to reagents, reaction conditions, or the fundamental reactivity of the starting materials.

  • Inadequate Activation of the Acylating Agent: If you are using methoxyacetic acid with a coupling agent, the acid must be effectively activated to form a highly reactive intermediate (e.g., an active ester) before it can be attacked by the amine. Incomplete activation is a frequent culprit for low yields.[1]

  • Deactivation of the Amine: The starting material, 4-amino-2-methylaniline, is a primary aromatic amine and thus a nucleophile. However, it is also basic. If an acid is present (for instance, HCl generated when using methoxyacetyl chloride without a base), the amine will be protonated to form an ammonium salt. This protonated form is no longer nucleophilic, effectively halting the desired reaction.[2][3]

  • Presence of Water: Moisture is detrimental to this synthesis. Acyl chlorides and activated carboxylic acid intermediates are highly susceptible to hydrolysis.[1] The presence of water in solvents or on glassware will consume your acylating agent, leading to a direct reduction in yield.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters. Amide bond formation can be sluggish if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions and decomposition of both starting materials and the desired product.

Q2: I'm observing significant side-product formation on my TLC and LC-MS. What are these impurities?

The formation of multiple byproducts complicates purification and reduces the yield of the target molecule. The most common impurities include:

  • Di-acylated Product: The product, this compound, still contains a primary aromatic amine. While this amine is less reactive than the starting material due to the electron-withdrawing nature of the newly formed amide group, it can still react with a second molecule of the acylating agent under forcing conditions or with an excess of the acylating agent.

  • Unreacted Starting Materials: Residual 4-amino-2-methylaniline and methoxyacetic acid (from hydrolysis of the acylating agent) are common impurities.

  • Oxidation Products: Aromatic amines, particularly anilines, are susceptible to air oxidation, which can lead to the formation of colored impurities. This is often observed if the starting 4-amino-2-methylaniline has darkened upon storage.

Q3: How can I select the best acylating strategy: methoxyacetyl chloride vs. methoxyacetic acid with a coupling agent?

The choice between these two common methods depends on factors like scale, cost, and the sensitivity of your substrates.

  • Methoxyacetyl Chloride: This is a highly reactive and often cost-effective acylating agent. The reaction is typically fast. However, it is highly sensitive to moisture and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the deactivation of the amine starting material.[4] The handling of this corrosive and moisture-sensitive reagent requires careful technique.

  • Methoxyacetic Acid with a Coupling Agent: This strategy offers a milder alternative. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used. These methods avoid the generation of HCl and are less sensitive to trace amounts of moisture.[1] However, coupling reagents are significantly more expensive than acyl chlorides and can introduce their own set of byproducts (e.g., isourea from EDC) that must be removed during workup.

The following table summarizes the key considerations:

FeatureMethoxyacetyl ChlorideMethoxyacetic Acid + Coupling Agent
Reactivity HighModerate (tunable by reagent choice)
Byproduct Hydrochloric Acid (HCl)Urea derivatives, HOBt/HATU adducts
Cost Generally LowerHigher
Sensitivity High sensitivity to moistureLower sensitivity to moisture
Conditions Requires a non-nucleophilic baseOften requires a non-nucleophilic base
Best For Cost-sensitive, large-scale synthesisSensitive substrates, smaller scale, ease of handling

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base to use with methoxyacetyl chloride, and why is its stoichiometry important?

When using an acyl chloride, a non-nucleophilic organic base is essential. Pyridine or triethylamine (TEA) are commonly used. The primary role of this base is to act as an acid scavenger, neutralizing the HCl that is formed during the reaction.[4] If HCl is not neutralized, it will protonate the aniline, rendering it unreactive.[2]

Stoichiometrically, at least one equivalent of the base is required for every equivalent of methoxyacetyl chloride used. It is common practice to use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure that all generated HCl is quenched.

Q2: My 4-amino-2-methylaniline starting material is dark brown instead of a light tan. Is it still usable?

The darkening of aniline derivatives is a common sign of oxidation. While the material may still contain a significant amount of the desired compound, the colored impurities can act as reaction inhibitors and will certainly complicate the purification of your final product. For best results and reproducible yields, it is highly recommended to purify the starting material before use. This can often be achieved by recrystallization or by filtering a solution of the amine through a short plug of silica gel or activated carbon.

Q3: What are the best practices for monitoring the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a solvent system that provides good separation between the starting aniline, the product, and any major byproducts (e.g., a mixture of ethyl acetate and hexanes). The starting aniline is typically more polar than the final amide product. The reaction is considered complete when the spot corresponding to the starting aniline is no longer visible by TLC. For more quantitative analysis, LC-MS can be used to track the disappearance of starting material and the appearance of the product mass peak.

Optimized Experimental Protocols

The following are detailed, step-by-step protocols for the two primary synthetic routes.

Protocol 1: Synthesis using Methoxyacetyl Chloride
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-amino-2-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM) or ethyl acetate (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add a solution of methoxyacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Synthesis using Methoxyacetic Acid and EDC/HOBt
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methoxyacetic acid (1.1 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Activation: Add EDC-HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of 4-amino-2-methylaniline (1.0 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by recrystallization or silica gel column chromatography as described in Protocol 1.

Visualized Workflows and Mechanisms

Visual diagrams can help clarify complex processes. Below are Graphviz representations of the reaction mechanism and a logical troubleshooting workflow.

Reaction Mechanism: Acylation of an Amine

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (4-Amino-2-methylaniline) Tetrahedral_Int Tetrahedral Intermediate Amine->Tetrahedral_Int Nucleophilic Attack Acyl_Chloride R'-COCl (Methoxyacetyl Chloride) Acyl_Chloride->Tetrahedral_Int Amide R-NH-COR' (Product) Tetrahedral_Int->Amide Collapse & Chloride Expulsion HCl HCl Tetrahedral_Int->HCl

Caption: General mechanism for amide formation via nucleophilic acyl substitution.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Steps Start Low Yield Observed Check_Reagents 1. Verify Starting Material Purity (TLC, NMR, Appearance) Start->Check_Reagents Check_Conditions 2. Confirm Anhydrous Conditions (Dry Solvents/Glassware) Check_Reagents->Check_Conditions Analysis Analyze Byproducts (TLC, LC-MS) Check_Reagents->Analysis If issues found Check_Stoichiometry 3. Double-Check Reagent Stoichiometry Check_Conditions->Check_Stoichiometry Check_Conditions->Analysis If issues found Optimize_Temp Adjust Temperature (Try 0°C -> RT or slightly elevated) Check_Stoichiometry->Optimize_Temp If checks pass Check_Stoichiometry->Analysis If issues found Optimize_Base Verify Base (Correct choice and >1 equivalent) Optimize_Temp->Optimize_Base Change_Method Switch Acylation Method (Acyl Chloride <=> Coupling Agent) Optimize_Base->Change_Method Change_Method->Analysis Result Improved Yield Analysis->Result

Caption: A logical workflow for diagnosing and resolving low reaction yields.

References

  • Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link][2]

  • Pearson Education. (n.d.). Acylation of Aniline Explained. Pearson. Retrieved from [Link]

  • Valiante, P. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11048-11053. DOI:10.1039/C5OB02129D. Retrieved from [Link][5]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link][6]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Retrieved from [Link][3]

  • Reddit r/Chempros. (2022). Amide coupling help. Reddit. Retrieved from [Link][7]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-(4-Amino-2-methylphenyl)-2-methoxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

I. Reaction Overview and Key Principles

The synthesis of this compound is fundamentally an acylation reaction. In this process, the nucleophilic primary amine of 4-amino-2-methylaniline (also known as 2-methyl-p-phenylenediamine) attacks the electrophilic carbonyl carbon of a methoxyacetylating agent, typically methoxyacetyl chloride or methoxyacetic anhydride. The presence of a base is crucial to neutralize the acidic byproduct (HCl or methoxyacetic acid) and drive the reaction to completion.[1]

Understanding the interplay of reactants, solvents, and catalysts is paramount for optimizing yield and purity. The reactivity of the aniline can be influenced by the electron-donating methyl group and the amino group itself, making it susceptible to side reactions if conditions are not carefully controlled.[2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Aniline 4-Amino-2-methylaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylatingAgent Methoxyacetyl Chloride AcylatingAgent->Intermediate Product N-(4-Amino-2-methylphenyl)- 2-methoxyacetamide Byproduct HCl Base Base (e.g., Pyridine, Triethylamine) Base->Aniline Maintains Nucleophilicity Base->Byproduct Neutralization Intermediate->Product Collapse & Proton Transfer Intermediate->Byproduct

Caption: General mechanism for the acylation of 4-amino-2-methylaniline.

II. Frequently Asked Questions (FAQs)

Q1: Which methoxyacetylating agent is better: methoxyacetyl chloride or methoxyacetic anhydride?

A1: The choice between methoxyacetyl chloride and methoxyacetic anhydride depends on several factors, including desired reactivity, cost, and safety considerations.

  • Methoxyacetyl chloride is generally more reactive than the anhydride. This can lead to faster reaction times but also increases the risk of side reactions if not controlled properly. It is often used when the aniline is less reactive.

  • Methoxyacetic anhydride is less reactive and may require longer reaction times or higher temperatures. However, it is often preferred for its ease of handling and for reactions where over-reactivity is a concern. The byproduct, methoxyacetic acid, is less corrosive than HCl.

FeatureMethoxyacetyl ChlorideMethoxyacetic Anhydride
Reactivity HighModerate
Byproduct HCl (corrosive)Methoxyacetic Acid
Handling Moisture sensitive, corrosiveLess sensitive to moisture
Typical Use Faster reactions, less reactive aminesControlled reactions, sensitive substrates

Q2: What is the optimal base for this reaction, and how much should I use?

A2: The ideal base should be strong enough to neutralize the acid byproduct without competing as a nucleophile. Tertiary amines like triethylamine (TEA) or pyridine are common choices.

  • Stoichiometry: At least one equivalent of the base is required to neutralize the acid generated. However, using a slight excess (1.1-1.2 equivalents) can help to drive the reaction to completion.

  • Pyridine can also act as a nucleophilic catalyst, potentially increasing the reaction rate.

  • Inorganic bases like sodium bicarbonate or potassium carbonate can be used in biphasic systems but may lead to slower reaction rates due to solubility issues.

Q3: My reaction is sluggish or incomplete. What are the likely causes?

A3: Several factors can contribute to an incomplete reaction:

  • Insufficiently Active Acylating Agent: Methoxyacetic anhydride may require heating to achieve a reasonable reaction rate.

  • Poor Solvent Choice: The solvent should dissolve both the aniline and the acylating agent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally good choices.

  • Inadequate Base: Ensure you have added at least a full equivalent of a suitable base. If the acid byproduct is not neutralized, it will protonate the starting aniline, rendering it non-nucleophilic.[1]

  • Low Temperature: While some acylations proceed at room temperature, others may require gentle heating (40-60 °C) to go to completion.

III. Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material. - If the reaction has stalled, consider adding more acylating agent or base. - Gentle heating may be necessary.
Side Reactions - Diacylation: The product amide nitrogen can be acylated a second time, especially with a highly reactive acylating agent and excess base. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. - Oxidation of Aniline: The starting material can be susceptible to oxidation, leading to colored impurities.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Product Loss During Workup - The product may have some solubility in the aqueous phase. Minimize the volume of water used for washing and consider back-extracting the aqueous layer with the organic solvent. - Ensure the pH of the aqueous phase is appropriate during extraction to keep the product in the organic layer.

Problem 2: Product is an Oil or Difficult to Crystallize

A: "Oiling out" is a common issue when impurities are present, which can depress the melting point of the product.[4]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface. Adding a seed crystal of the pure product, if available, can also be effective.

  • Solvent System Optimization: Your current recrystallization solvent may not be optimal. Perform a solvent screen using small amounts of your product in various solvents (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/heptane) to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Chromatographic Purification: If recrystallization fails, column chromatography on silica gel is a reliable method for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Problem 3: Presence of Colored Impurities in the Final Product

A: Colored impurities often arise from the oxidation of the aniline starting material or product.

  • Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon can prevent oxidation.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution through celite to remove the charcoal before allowing it to cool.

  • Purification: Column chromatography is also effective at removing colored impurities.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Optimize_Conditions Optimize Reaction: - Temperature - Time - Reagent Stoichiometry Check_Completion->Optimize_Conditions No Workup_Issues Workup Problem? Check_Completion->Workup_Issues Yes Optimize_Conditions->Start Purification_Strategy Purification Challenge? Workup_Issues->Purification_Strategy No Optimize_Workup Optimize Workup: - Adjust pH - Back-extract aqueous layer Workup_Issues->Optimize_Workup Yes Recrystallize Recrystallization: - Solvent Screen - Seeding/Scratching Purification_Strategy->Recrystallize Yes Chromatography Column Chromatography Purification_Strategy->Chromatography Difficult Final_Product Pure Product Recrystallize->Final_Product Chromatography->Final_Product Optimize_Workup->Purification_Strategy

Caption: A decision-making workflow for troubleshooting common synthesis issues.

IV. Experimental Protocols

A. General Synthesis Protocol

  • To a solution of 4-amino-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 50% ethyl acetate in hexanes).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

B. Recrystallization Protocol

  • Dissolve the crude product in a minimal amount of boiling ethanol.

  • If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filter the hot solution through a pad of celite to remove the charcoal.

  • Slowly add water to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

V. References

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. Retrieved from [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • YouTube. (2021). acetylation aniline. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2025). Mononitration of N-(4-Methoxyphenyl)acetamide in Continuous-Flow: Kinetics Study and Process Optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Google Patents. (n.d.). US4126628A - Acylation of amino acids. Retrieved from

  • ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-methoxyacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Quantification of 2-(Diethylamino)-N-(2-methylphenyl)acetamide Nitrate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(2-Methylphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylaniline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and address frequently asked questions concerning the synthesis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Common Side Reactions & Impurities

The synthesis of this compound, typically achieved through the acylation of 4-amino-2-methylaniline with methoxyacetyl chloride, is a generally robust reaction. However, several side reactions can occur, leading to the formation of impurities that can complicate purification and compromise the yield and purity of the final product. Below, we address the most common issues in a question-and-answer format.

Issue 1: Formation of a Diacylated Byproduct

Q: I've observed a significant amount of a higher molecular weight impurity in my reaction mixture, which I suspect is the diacylated product. What causes this, and how can I prevent it?

A: The formation of a diacylated byproduct, N,N-bis(methoxyacetyl)-4-amino-2-methylaniline, is a common side reaction in the acylation of primary aromatic amines.[1][2] This occurs when the initially formed mono-acylated product undergoes a second acylation.

Root Cause Analysis:

  • Excess Acylating Agent: The most common cause is the use of a significant excess of methoxyacetyl chloride.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor the formation of the diacylated product.

  • Base Strength: The choice and concentration of the base used to scavenge the HCl byproduct can influence the nucleophilicity of the amide nitrogen in the mono-acylated product.

Preventative Measures & Protocol Adjustments:

ParameterRecommended AdjustmentRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of methoxyacetyl chloride.Minimizes the availability of the acylating agent for a second reaction.
Temperature Maintain the reaction temperature at 0-5 °C during the addition of methoxyacetyl chloride.Reduces the reaction rate, allowing for more selective mono-acylation.
Addition Rate Add the methoxyacetyl chloride dropwise to the solution of the amine.Maintains a low instantaneous concentration of the acylating agent.
Base Selection Use a non-nucleophilic organic base like triethylamine or pyridine.[3][4]These bases are effective at neutralizing HCl without promoting further acylation.

Experimental Protocol for Minimizing Diacylation:

  • Dissolve 4-amino-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of methoxyacetyl chloride (1.05 eq) in the same solvent to the reaction mixture over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the workup to isolate the desired mono-acylated product.

Issue 2: Hydrolysis of Methoxyacetyl Chloride

Q: My reaction yield is consistently low, and I've noticed the presence of methoxyacetic acid in my crude product. What is causing this?

A: The presence of methoxyacetic acid is a clear indicator of the hydrolysis of your acylating agent, methoxyacetyl chloride.[5] Acyl chlorides are highly reactive towards nucleophiles, including water.

Root Cause Analysis:

  • Moisture in Reagents/Solvents: The primary cause is the presence of water in the reaction solvent, the amine starting material, or the base.

  • Atmospheric Moisture: Conducting the reaction open to the atmosphere can introduce moisture, especially on humid days.

Preventative Measures & Protocol Adjustments:

ParameterRecommended AdjustmentRationale
Solvent/Reagent Purity Use anhydrous solvents and ensure reagents are dry.Minimizes the primary source of water contamination.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (nitrogen or argon).Prevents the introduction of atmospheric moisture.
Glassware Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use.Eliminates residual moisture on the surface of the reaction vessels.

Workflow for Ensuring Anhydrous Conditions:

G cluster_prep Preparation Stage cluster_reaction Reaction Stage Dry_Glassware Oven-dry or flame-dry all glassware Use_Anhydrous_Solvents Use freshly opened or distilled anhydrous solvents Dry_Glassware->Use_Anhydrous_Solvents Dry_Reagents Ensure amine and base are dry Use_Anhydrous_Solvents->Dry_Reagents Inert_Atmosphere Set up reaction under N2 or Ar Dry_Reagents->Inert_Atmosphere Slow_Addition Add methoxyacetyl chloride slowly at low temperature Inert_Atmosphere->Slow_Addition G cluster_main Desired Reaction cluster_side Side Reactions Amine 4-Amino-2-methylaniline Product N-(4-Amino-2-methylphenyl)- 2-methoxyacetamide Amine->Product + Acyl Chloride Oxidation Oxidized Impurities Amine->Oxidation [O] Acyl_Chloride Methoxyacetyl Chloride Hydrolysis Methoxyacetic Acid Acyl_Chloride->Hydrolysis + H2O Diacylated Diacylated Product Product->Diacylated + Acyl Chloride

Sources

Technical Support Center: A Guide to Improving the Purity of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your work.

I. Understanding the Synthesis and Potential Impurities

A robust purification strategy begins with a thorough understanding of the synthetic route and the potential impurities that can arise. The most probable synthetic pathway to this compound involves a two-step process:

  • Acylation: Reaction of 2-methyl-4-nitroaniline with 2-methoxyacetyl chloride to form the intermediate, N-(2-methyl-4-nitrophenyl)-2-methoxyacetamide.

  • Reduction: Reduction of the nitro group of the intermediate to an amine, yielding the final product.

This process, while effective, can introduce several impurities that may compromise the purity of the final compound.

Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common impurities I should expect from this synthesis?

A1: Based on the two-step synthesis, you can anticipate impurities from both the acylation and reduction steps.

  • From Acylation:

    • Unreacted 2-methyl-4-nitroaniline: Incomplete acylation will result in the carry-over of this starting material.

    • Diacylated byproduct: Although less common, it's possible for the amine to be acylated twice.

    • Hydrolyzed 2-methoxyacetyl chloride: The acylating agent can hydrolyze to 2-methoxyacetic acid, which may be present as a salt.

  • From Reduction:

    • Incompletely reduced intermediates: The reduction of a nitro group proceeds through several intermediates. Depending on the reaction conditions, you might find traces of the corresponding nitroso or hydroxylamine compounds.[1][2]

    • Side-reaction products: Under certain conditions, especially with metallic reducing agents, side reactions such as the formation of azoxy or azo compounds can occur.[3]

    • Unreacted N-(2-methyl-4-nitrophenyl)-2-methoxyacetamide: If the reduction is not driven to completion, the starting material for this step will remain.

    • Products of over-reduction or side reactions with the reducing agent: For example, when using tin and hydrochloric acid, chlorinated byproducts can sometimes be formed.[4]

Q2: My final product is showing a persistent color (e.g., yellow, orange, or brown), even after initial purification. What could be the cause?

A2: A persistent color in your product is often indicative of trace amounts of highly colored impurities. The most likely culprits are residual nitro-aromatic compounds (the starting material or intermediate) or oxidized species. Even minute quantities of azo compounds, which are intensely colored, can impart a noticeable tint to your final product. Inadequate removal of these impurities during workup and purification is the primary reason for a colored product.

II. Troubleshooting Purification Challenges

Effective purification is critical to obtaining this compound of high purity. The following sections provide guidance on common purification techniques and how to troubleshoot them.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The key to successful recrystallization is the selection of an appropriate solvent system.[5]

Q3: I'm struggling to find a good recrystallization solvent. What are the ideal properties, and can you suggest some starting points?

A3: An ideal recrystallization solvent will exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Recommended Solvent Systems for this compound:

Based on the structure of your compound (an aromatic amine with an amide and an ether linkage), here are some solvent systems to explore, starting with single solvents and moving to binary mixtures if necessary:

Solvent SystemRationale
Ethanol/Water Your compound is likely soluble in hot ethanol. The addition of water as an anti-solvent upon cooling can induce crystallization.
Isopropanol/Water Similar to ethanol/water, but isopropanol can sometimes offer different solubility characteristics that may be advantageous for separating specific impurities.
Ethyl Acetate/Hexanes A common choice for compounds of moderate polarity. The compound should dissolve in hot ethyl acetate, and crystallization can be induced by the addition of hexanes.
Toluene For less polar impurities, toluene can be an effective recrystallization solvent.

Pro-Tip: To quickly screen for a suitable solvent, place a small amount of your crude product in a test tube and add a few drops of the solvent. Heat the mixture and observe the solubility. If it dissolves readily in the hot solvent, cool it down to see if crystals form.

Chromatographic Purification: For High-Purity Requirements

When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step. However, the basic nature of the amino group in your compound can lead to challenges with standard silica gel chromatography.

Q4: My compound is streaking on the silica gel column, and the separation is poor. What can I do to improve this?

A4: The streaking you are observing is likely due to the interaction of the basic amino group with the acidic silanol groups on the surface of the silica gel. This can be addressed in a few ways:

  • Addition of a Basic Modifier to the Mobile Phase: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation. A common mobile phase system would be a gradient of ethyl acetate in hexanes with 0.5% triethylamine.

  • Use of a Different Stationary Phase:

    • Amine-functionalized silica: This type of stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of amines.

  • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (e.g., using a C18 column) can be very effective. A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%) to protonate the amine and improve peak shape. An HPLC method for a similar compound utilizes a reverse-phase column with a mobile phase of acetonitrile and water with phosphoric acid.[6]

III. Purity Assessment: Ensuring the Quality of Your Product

Once you have purified your compound, it is essential to accurately assess its purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Q5: I need to develop an HPLC method to check the purity of my final product. Can you provide a starting point for the method parameters?

A5: A good starting point for an HPLC method for this compound would be a reversed-phase method. Based on methods for similar compounds, the following parameters are recommended:[6][7][8]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a linear gradient, e.g., 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV, at 254 nm and 280 nm (or scan for the absorbance maximum)
Injection Volume 10 µL
Column Temperature 30 °C

Troubleshooting HPLC Analysis:

  • Poor Peak Shape (Tailing): This can be due to interactions with the stationary phase. Ensure your mobile phase is sufficiently acidic (the formic acid should help). You can also try a different brand of C18 column, as residual silanol activity can vary.

  • Co-eluting Peaks: If impurities are not resolved from your main peak, you may need to adjust the gradient. A shallower gradient will provide better resolution. You could also try a different organic modifier, such as methanol, in place of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: How can I use ¹H NMR to confirm the purity and identity of my product? What are the expected signals?

Predicted ¹H NMR Signals for this compound (in CDCl₃):

ProtonsApproximate Chemical Shift (ppm)MultiplicityIntegration
Amide NH7.5 - 8.5broad singlet1H
Aromatic CHs6.5 - 7.2multiplets3H
Methylene (-O-CH₂-C=O)~4.0singlet2H
Methoxy (-O-CH₃)~3.4singlet3H
Amino (-NH₂)3.5 - 4.5 (broad)broad singlet2H
Methyl (-CH₃ on ring)~2.2singlet3H

Using ¹H NMR for Purity Assessment:

  • Look for unexpected peaks: The presence of signals that do not correspond to your product or the solvent indicates impurities.

  • Check the integration: The relative integrals of the peaks should correspond to the number of protons in each environment. For example, the ratio of the aromatic protons to the methyl protons on the ring should be 3:3 (or 1:1).

  • Identify specific impurities:

    • Unreacted 2-methyl-4-nitroaniline: You might see characteristic aromatic signals for this compound in a different region.

    • N-(2-methyl-4-nitrophenyl)-2-methoxyacetamide: The aromatic signals for this intermediate will be shifted downfield compared to the final product due to the electron-withdrawing nitro group.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key purification and analysis techniques discussed.

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) while stirring and heating until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • For a binary system like ethanol/water: Slowly add the anti-solvent (water) to the hot solution until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again.

    • For all systems: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Analysis by Reversed-Phase HPLC

Objective: To determine the purity of the final product and quantify any impurities.

Materials:

  • Purified this compound

  • HPLC-grade water, acetonitrile, and formic acid

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Accurately weigh about 1 mg of your compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table in Q5.

  • HPLC Analysis: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of your compound can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

V. Visualization of Workflows

To further clarify the processes described, the following diagrams illustrate the logical workflows for troubleshooting and purification.

Caption: Troubleshooting workflow for product purification.

Caption: Overall synthesis, purification, and analysis workflow.

VI. References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Missouri University of Science and Technology. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Tse, L. S., et al. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 31(11), 1139-1154.

  • The Royal Society of Chemistry. (2013). [Supporting Information] General Experimental. Retrieved from [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754-758.

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Google Patents. (1951). US2560555A - Reduction of organic nitro compounds to amines. Retrieved from

  • Hines, J. W., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6).

  • Università degli Studi di Milano. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Retrieved from

  • ResearchGate. (2025). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • SpectraBase. (n.d.). Butanamide, 4-(2-methoxy-4-methylphenyl)-N-(2,5-dichlorophenyl)- - Optional[13C NMR]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(3-Amino-4-methylphenyl)-N-ethylacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • 楚肽生物科技. (n.d.). N-(4-Amino-2-methylphenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Degradation of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. This molecule is a known metabolite of Crizotinib, a tyrosine kinase inhibitor used in oncology.[1][2][3] Understanding the fate of drug metabolites is a critical aspect of drug development, ensuring a comprehensive view of a drug's clearance, efficacy, and potential for toxicological issues. This guide provides researchers, scientists, and drug development professionals with a curated set of frequently asked questions, troubleshooting strategies, and validated protocols to investigate the metabolic and chemical stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation pathway significant?

This compound is a product of Crizotinib's metabolism, likely formed through O-dealkylation pathways mediated primarily by Cytochrome P450 enzymes, particularly CYP3A4/5.[4][5]

The significance of studying its degradation is threefold:

  • Complete Clearance Picture: The primary drug is only one part of the story. Metabolites can be further metabolized, contributing to the overall clearance rate of the drug from the body. If this metabolite is unstable, its degradation rate will influence the pharmacokinetic profile of Crizotinib.

  • Pharmacological Activity: While many metabolites are inactive, some can retain pharmacological activity. The major lactam metabolite of Crizotinib, for instance, is known to be significantly less potent than the parent drug.[1][2] Determining the stability of this compound is the first step in assessing if it or its subsequent degradation products contribute to the therapeutic effect or off-target activities.

  • Safety and Toxicity Assessment: Unstable metabolites can sometimes form reactive intermediates that can covalently bind to cellular macromolecules, a mechanism associated with drug-induced toxicity. Elucidating the degradation pathway is crucial for identifying any potentially reactive species and assessing the overall safety profile of Crizotinib.

Q2: What are the likely chemical and metabolic degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in public literature, we can hypothesize the most probable routes based on its chemical structure and general principles of drug metabolism. A systematic investigation should focus on the following potential transformations:

  • Hydrolysis of the Amide Bond: The amide linkage is a common site for hydrolysis, which would cleave the molecule into 4-amino-2-methylaniline and 2-methoxyacetic acid. This can occur chemically under acidic or basic conditions or be catalyzed by enzymes like carboxylesterases.

  • Oxidation of the Aromatic Amine: The primary aromatic amine is susceptible to oxidation, potentially forming nitroso, nitro, or hydroxylamine species. These oxidative pathways are often mediated by CYP enzymes.

  • N-Acetylation: The primary aromatic amine could undergo acetylation, a common Phase II metabolic reaction, to form N-(4-(acetylamino)-2-methylphenyl)-2-methoxyacetamide.

  • O-Demethylation: The methoxy group could be a substrate for O-demethylation, another common CYP-mediated reaction, yielding a hydroxyacetamide derivative.

These hypotheses form the basis for designing experiments to identify actual degradation products.

Q3: What analytical techniques are most suitable for identifying and quantifying the degradation products?

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for this type of investigation.[6][7]

  • UHPLC: Provides rapid and high-resolution separation of the parent compound from its more polar degradation products. A reversed-phase C18 column is a good starting point.[8][9]

  • HRMS (e.g., Q-TOF or Orbitrap): This is critical for elucidating the structures of unknown degradation products. It provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of elemental compositions for parent and product ions. Tandem MS (MS/MS) experiments are then used to fragment the molecule and piece together its structure.[5]

Q4: How should I design a forced degradation study to assess the intrinsic chemical stability of this compound?

Forced degradation, or stress testing, is essential for understanding a molecule's inherent stability and for developing a stability-indicating analytical method.[7][8][9] Studies should be conducted according to ICH Q1A (R2) guidelines. A typical design includes:

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl; Room temperature to 80°CTo test for lability of amide bonds and other acid-sensitive groups.[7]
Base Hydrolysis 0.1 M to 1 M NaOH; Room temperature to 80°CTo test for lability of amide and ester groups under alkaline conditions.[7]
Oxidation 3% to 30% H₂O₂; Room temperatureTo probe for susceptibility to oxidation, particularly at amine and electron-rich aromatic centers.[5]
Thermal 60-80°C (in solution and as solid)To assess intrinsic thermal stability.[7]
Photolytic Exposure to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m²)To evaluate light sensitivity.

Section 2: Troubleshooting Guide

Problem: I am not observing any degradation of the metabolite in my in vitro metabolic assay (e.g., using human liver microsomes).
  • Possible Cause 1: Inactive Microsomes or Enzymes.

    • Why it happens: Liver microsomes are sensitive to storage conditions. Improper storage (-80°C) or multiple freeze-thaw cycles can lead to a significant loss of CYP enzyme activity.

    • Troubleshooting Steps:

      • Run a Positive Control: Always include a well-characterized substrate for the primary enzymes you are studying (e.g., testosterone or midazolam for CYP3A4). This validates that the microsomes and reaction conditions are suitable for metabolic activity.

      • Verify Storage: Confirm the storage history of your microsomal lots.

      • Use Fresh Aliquots: Avoid using microsomes that have been thawed multiple times.

  • Possible Cause 2: Missing or Degraded Cofactors.

    • Why it happens: Most CYP-mediated reactions require NADPH as a cofactor. The NADPH regenerating system (NRS) or NADPH itself can degrade if not prepared and stored correctly.

    • Troubleshooting Steps:

      • Prepare Cofactors Fresh: Prepare the NADPH solution or NRS solution immediately before use.

      • Check Incubation Buffer pH: The optimal pH for most CYP enzymes is around 7.4. Ensure your buffer is correctly prepared and measured.

      • Validate the NRS: If using a regenerating system, ensure all components (e.g., glucose-6-phosphate, G6PD) are active.

  • Possible Cause 3: The Metabolite is Genuinely Stable.

    • Why it happens: It is possible that this compound is not a significant substrate for further metabolism under the tested conditions.

    • Troubleshooting Steps:

      • Increase Incubation Time/Protein Concentration: Cautiously increase the incubation time or microsomal protein concentration to try and drive the reaction.

      • Consider Other Systems: If microsomal metabolism is not observed, consider testing in systems with a broader range of enzymes, such as hepatocytes, which contain both Phase I and Phase II enzymes in a more physiologically relevant environment.

Problem: I see many peaks in my chromatogram after a forced degradation study, and I can't identify them.
  • Possible Cause: Complex Degradation or Secondary/Tertiary Products.

    • Why it happens: Harsh stress conditions can lead to the formation of numerous degradation products, which can then degrade further into smaller fragments, making the chromatogram difficult to interpret.

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours). Primary degradants will appear first, while secondary products will appear later as the primary ones are consumed. This helps establish the degradation pathway.

      • Reduce Stress Severity: If degradation is too extensive (e.g., >50% loss of parent at the first time point), reduce the temperature, concentration of the stressor (acid/base/H₂O₂), or duration of the experiment. The goal is to achieve 5-20% degradation to cleanly identify the primary products.

      • Utilize High-Resolution MS (HRMS): Use the accurate mass data to predict the elemental formula for each peak. Compare the proposed formulas to the parent compound to hypothesize the chemical transformation (e.g., an increase of 15.9949 Da suggests an oxidation).

Section 3: Protocols & Visualized Workflows

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
  • Prepare Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • HLM Suspension: On ice, dilute pooled HLM (e.g., from a commercial supplier) to a concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH Solution: Prepare a 10 mM solution of NADPH in cold phosphate buffer. Prepare this immediately before use.

  • Assay Setup (96-well plate format):

    • Pre-incubation: In duplicate wells, add 188 µL of the HLM suspension. Add 2 µL of the test compound stock solution (diluted 1:10 in buffer to avoid DMSO effects) to achieve a final substrate concentration of 1 µM.

    • Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. To initiate the reaction, add 10 µL of the 10 mM NADPH solution to each well (final concentration 0.5 mM NADPH). For T=0 samples, add the quenching solution before the NADPH.

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like carbamazepine or labetalol).

  • Sample Processing & Analysis:

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new plate or HPLC vials.

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the linear regression line (k) represents the degradation rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Workflow for Elucidating Degradation Pathways

This diagram outlines a logical workflow for investigating the degradation of a novel compound or metabolite.

Degradation_Workflow cluster_prep Phase 1: Preparation & Stability Screening cluster_analysis Phase 2: Identification & Characterization cluster_output Phase 3: Pathway Construction start N-(4-Amino-2-methylphenyl) -2-methoxyacetamide forced_deg Forced Degradation (Acid, Base, Oxidative, etc.) start->forced_deg metabolic_stability Metabolic Stability Assay (Microsomes, Hepatocytes) start->metabolic_stability lcms LC-HRMS Analysis of Stressed Samples forced_deg->lcms Chemical Degradants metabolic_stability->lcms Metabolites data_proc Data Processing: Peak Finding & Mass Extraction lcms->data_proc struct_elucid Structure Elucidation (MS/MS Fragmentation Analysis) data_proc->struct_elucid pathway Propose Degradation Pathways struct_elucid->pathway report Final Report & Risk Assessment pathway->report

Caption: A logical workflow for the investigation and characterization of degradation pathways.

Section 4: Hypothesized Degradation Pathway Diagram

The following diagram illustrates potential, hypothesized degradation routes for this compound based on its chemical structure. These pathways require experimental verification.

Hypothesized_Degradation cluster_products Potential Degradation Products parent N-(4-Amino-2-methylphenyl) -2-methoxyacetamide hydrolysis_prod 4-Amino-2-methylaniline + 2-Methoxyacetic acid parent->hydrolysis_prod Amide Hydrolysis (Chemical or Enzymatic) oxidation_prod Oxidized Species (e.g., Hydroxylamine, Nitroso) parent->oxidation_prod CYP-Mediated Oxidation (at Aromatic Amine) demethyl_prod N-(4-Amino-2-methylphenyl) -2-hydroxyacetamide parent->demethyl_prod O-Demethylation (CYP-Mediated) acetyl_prod N-Acetylated Metabolite (Phase II) parent->acetyl_prod N-Acetyltransferase (NAT-Mediated)

Sources

Technical Support Center: Stabilizing N-(4-Amino-2-methylphenyl)-2-methoxyacetamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for stabilizing this compound in solution. By understanding the inherent chemical properties of this aromatic amine and acetamide, you can proactively mitigate common stability issues and ensure the integrity of your experiments.

Understanding the Molecule: Inherent Instabilities

This compound possesses two key functional groups that are central to its reactivity and potential instability: a primary aromatic amine and an acetamide linkage. The primary aromatic amine is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1][2] This oxidation often manifests as a visible color change in the solution, typically turning yellow or brown.

The acetamide group, while generally more stable, can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[3][4] The stability of the compound in solution is therefore highly dependent on factors such as pH, solvent choice, temperature, and exposure to light.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound changing color?

A1: The discoloration of solutions containing this compound is most commonly due to the oxidation of the primary aromatic amine group.[2] Aromatic amines are known to darken upon storage, a process that is significantly accelerated by elevated temperatures.[2] This oxidative degradation can be initiated by atmospheric oxygen and catalyzed by factors such as light exposure and the presence of trace metal impurities.

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

A2: The optimal pH for stability is a balance between preventing amine oxidation and amide hydrolysis. Aromatic amines are generally more stable in slightly acidic conditions.[5] However, strongly acidic or alkaline conditions can promote the hydrolysis of the acetamide linkage.[3][4] Therefore, a slightly acidic to neutral pH range (approximately pH 4-7) is generally recommended. It is crucial to perform your own stability studies to determine the optimal pH for your specific application and storage conditions.

Q3: Can I use common buffers like phosphate or citrate?

A3: While buffers are essential for maintaining a stable pH, some buffer ions can catalyze degradation reactions.[6][7] For instance, citrate and phosphate buffers have been shown to catalyze the photodegradation of some related compounds.[6] It is advisable to start with a buffer system known for its inertness and to evaluate its compatibility with your compound.

Q4: What are the best practices for long-term storage of a stock solution?

A4: For long-term storage, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials will minimize freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil. Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can also help to minimize oxidation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when working with this compound in solution.

Issue 1: Rapid Discoloration of the Solution

Symptoms: Freshly prepared solution quickly turns yellow or brown.

Potential Causes & Solutions:

Potential Cause Diagnostic Step Validated Solution
Oxidation by Dissolved Oxygen Prepare a fresh solution using a deoxygenated solvent (e.g., by sparging with nitrogen or argon).Protocol: Use solvents that have been deoxygenated. After dissolving the compound, purge the headspace of the container with an inert gas before sealing.
Photodegradation Prepare two identical solutions. Store one in the dark and expose the other to ambient light.Protocol: Always work with the compound in a low-light environment and store solutions in amber-colored vials or containers wrapped in aluminum foil.
Metal Ion Contamination Analyze your solvent and glassware for trace metal impurities.Protocol: Use high-purity solvents and acid-washed glassware to minimize metal-catalyzed oxidation. The addition of a chelating agent like EDTA may also be beneficial.
Incompatible Solvent Test the solubility and stability of the compound in a small panel of high-purity solvents.Protocol: Choose a solvent in which the compound is readily soluble and that is known to be stable.
Issue 2: Precipitation or Cloudiness in the Solution

Symptoms: The solution becomes cloudy or a precipitate forms over time, especially during storage.

Potential Causes & Solutions:

Potential Cause Diagnostic Step Validated Solution
Poor Solubility Determine the solubility limit of the compound in your chosen solvent at the storage temperature.Protocol: Prepare solutions at a concentration well below the solubility limit. If a higher concentration is needed, consider using a co-solvent system or a solubilizing excipient.
pH Shift Measure the pH of the solution over time.Protocol: Use a suitable buffer system to maintain a stable pH within the optimal range for both solubility and stability.[7]
Degradation Product Formation Analyze the precipitate using techniques like HPLC, LC-MS, or NMR to identify its composition.Protocol: Address the root cause of the degradation (see Issue 1). If a specific degradant is identified, adjust the storage conditions (e.g., pH, temperature) to disfavor its formation.
Temperature Effects Observe if precipitation occurs upon cooling the solution.Protocol: If the compound has low solubility at lower temperatures, store the solution at a slightly higher, controlled temperature where it remains soluble and stable.
Issue 3: Inconsistent Experimental Results

Symptoms: Variability in assay results or biological activity from one experiment to the next.

Potential Causes & Solutions:

Potential Cause Diagnostic Step Validated Solution
Solution Instability Perform a time-course stability study of your working solution under the experimental conditions.Protocol: Always use freshly prepared solutions for your experiments. If this is not feasible, establish a validated "use-by" time for your solutions based on stability data.
Freeze-Thaw Degradation Compare the performance of a freshly prepared solution with one that has undergone multiple freeze-thaw cycles.Protocol: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Interaction with Excipients Evaluate the compatibility of your compound with all other components in the formulation.Protocol: Conduct forced degradation studies in the presence of excipients to identify any potential interactions that could lead to degradation of the active compound.[8][9]

Experimental Protocols & Visualizations

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and identifying potential degradation products.[8][9][10]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent to a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide.[11] Keep at room temperature and protect from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC to quantify the remaining parent compound and detect any degradation products.

Visualization: Troubleshooting Workflow for Solution Instability

Troubleshooting Workflow start Solution Instability Observed (e.g., color change, precipitation) is_color_change Is there a color change? start->is_color_change is_precipitate Is there precipitation? start->is_precipitate is_color_change->is_precipitate No cause_oxidation Likely Cause: Oxidation - Dissolved O2 - Light Exposure - Metal Ions is_color_change->cause_oxidation Yes cause_solubility Likely Cause: Poor Solubility - Concentration too high - Temperature effect is_precipitate->cause_solubility Yes cause_degradation_product Likely Cause: Degradation Product - pH shift - Hydrolysis is_precipitate->cause_degradation_product Also possible solution_oxidation Solution: - Use deoxygenated solvent - Protect from light - Use high-purity reagents cause_oxidation->solution_oxidation solution_solubility Solution: - Lower concentration - Use co-solvent - Optimize temperature cause_solubility->solution_solubility solution_degradation Solution: - Buffer the solution - Adjust pH - Optimize storage conditions cause_degradation_product->solution_degradation

Caption: A decision tree for troubleshooting solution instability.

Visualization: Key Factors Influencing Stability

Stability Factors center Compound Stability pH pH center->pH Temperature Temperature center->Temperature Light Light Exposure center->Light Solvent Solvent Choice center->Solvent Oxygen Oxygen center->Oxygen Excipients Excipients center->Excipients

Caption: Interacting factors affecting compound stability in solution.

References

Sources

Technical Support Center: Interpreting Complex NMR Spectra of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. This document is designed for researchers, scientists, and professionals in drug development who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this compound. Here, we address common challenges encountered during spectral interpretation and provide troubleshooting solutions in a practical question-and-answer format.

Visualizing the Structure

Understanding the molecule's structure is the first step to interpreting its NMR spectrum.

Caption: Workflow for elucidating complex structures using 2D NMR.

Problem 2: The Amide or Amine Peak is Missing or Shifted

Q: I can't find the N-H signals, or their chemical shift is not where I expect it to be. What should I do?

A: The chemical shift of labile protons like those in amines and amides is highly sensitive to the experimental conditions. [1][2]

Causality: The position of N-H signals is strongly influenced by:

  • Solvent: Hydrogen bonding with the solvent can cause significant shifts. [3][4]For example, in a hydrogen-bond accepting solvent like DMSO-d₆, the N-H peaks will be sharper and shifted downfield compared to CDCl₃. [5]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding can occur, which also affects the chemical shift.

  • Temperature: Changes in temperature can alter the extent of hydrogen bonding and the rate of chemical exchange.

  • pH (Acidity/Basicity): The presence of acidic or basic impurities can protonate or deprotonate the amine or amide groups, causing the signals to shift or disappear.

Troubleshooting Protocol:

  • D₂O Exchange Experiment: This is a definitive test for identifying exchangeable protons (O-H or N-H). [6]

    • Procedure: Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum.

    • Expected Outcome: The amide and amine proton signals will disappear or significantly decrease in intensity because the protons are exchanged for deuterium, which is not observed in ¹H NMR.

  • Solvent Titration: If you suspect solvent effects are the issue, you can perform a solvent titration.

    • Procedure: Prepare several NMR samples with varying ratios of two different deuterated solvents (e.g., CDCl₃ and DMSO-d₆).

    • Analysis: Observe the movement of the N-H peaks as the solvent composition changes. This can help to resolve overlapping signals and confirm assignments.

Problem 3: Assigning Specific Carbon Signals

Q: I'm having trouble assigning the quaternary carbons and the closely spaced aromatic carbons in the ¹³C NMR spectrum. How can I resolve this?

A: While ¹³C NMR provides information about the carbon skeleton, unambiguous assignment, especially for non-protonated (quaternary) carbons and carbons in complex regions, often requires heteronuclear 2D NMR experiments. [7]

Causality: The chemical shifts of carbons in the aromatic region can be very similar. Quaternary carbons do not show up in DEPT experiments and can be difficult to assign based on chemical shift alone.

Troubleshooting Protocol:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). [8][9]

    • Application: By identifying the proton attached to each carbon in the aromatic ring and the CH₂, -OCH₃, and -CH₃ groups, you can definitively assign their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. [8][10]

    • Application: This is the key experiment for assigning quaternary carbons. Look for correlations from known protons to the unassigned quaternary carbon signals. For example, the methyl protons (Ar-CH₃) should show a correlation to the two adjacent aromatic carbons, one of which is quaternary.

Caption: Key HMBC correlations for assigning quaternary carbons.

By systematically applying these troubleshooting steps and utilizing the power of 2D NMR, you can overcome the challenges of interpreting the complex NMR spectra of this compound and confidently elucidate its structure.

References
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • More Complex Spin–Spin Splitting Patterns. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

  • Spin-spin splitting and coupling - More complex splitting patterns. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 17, 2026, from [Link]

  • 13.8: More Complex Spin-Spin Splitting Patterns. (2024, October 3). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • use of nmr in structure ellucidation. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

  • Why might an NMR spectrum show broad peaks? (n.d.). TutorChase. Retrieved January 17, 2026, from [Link]

  • HSQC and HMBC. (n.d.). Columbia University, NMR Core Facility. Retrieved January 17, 2026, from [Link]

  • Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). [Video]. YouTube. [Link]

  • 1H NMR Broad peaks. (2015, March 7). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • ¹H NMR: Complex Splitting. (2024, April 4). JoVE. Retrieved January 17, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved January 17, 2026, from [Link]

  • HSQC and HMBC. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • 13.7: More Complex Spin-Spin Splitting Patterns. (2025, March 28). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. [Link]

  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Amine protons on NMR. (2023, November 24). Reddit. Retrieved January 17, 2026, from [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical.Net. Retrieved January 17, 2026, from [Link]

  • 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. (2014). PubMed. Retrieved January 17, 2026, from [Link]

  • nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 17, 2026, from [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Sustainable Chemistry & Engineering. Retrieved January 17, 2026, from [Link]

  • 24.10 Spectroscopy of Amines. (n.d.). OpenStax adaptation 1 - NC State University Libraries. Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopy Of Amines. (2025, May 22). JoVE. Retrieved January 17, 2026, from [Link]

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! (2025, October 5). [Video]. YouTube. [Link]

  • 5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. (n.d.). gsrs. Retrieved January 17, 2026, from [Link]

  • N-Methoxy-N-methylacetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • n-(4-amino-2-methylphenyl)-2-phenoxyacetamide. (n.d.). Sinfoo Biotech. Retrieved January 17, 2026, from [Link]

  • N-(2-amino-4-methylphenyl)acetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 17, 2026, from [Link]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (2013). PubMed. Retrieved January 17, 2026, from [Link]

  • Using NMR to observe the restricted rotation in amide bonds. (2023, March 20). Nanalysis. Retrieved January 17, 2026, from [Link]

  • How does one read a COSY spectrum? Does anyone have resources to learn how to read these? (2024, April 10). Reddit. Retrieved January 17, 2026, from [Link]

  • N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Resolving Analytical Challenges in N-(4-Amino-2-methylphenyl)-2-methoxyacetamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the robust detection and quantification of this compound. As an aromatic amine, this molecule can present unique challenges during analytical method development and routine analysis, particularly when present as a pharmaceutical impurity.[1][2] This resource synthesizes field-proven insights and established scientific principles to help you navigate these complexities.

Section 1: Understanding the Analyte: Key Physicochemical Properties

This compound is an organic compound containing both an amide and an aromatic amine functional group. Its structure influences its analytical behavior, including its chromatographic retention, ionization efficiency in mass spectrometry, and potential for instability.

PropertyValue/InformationSignificance for Analysis
Molecular Formula C10H14N2O2[3]Determines the exact mass for mass spectrometry.
Molecular Weight 194.23 g/mol [3]Used for calculating concentrations and for mass spectrometry.
Structure Aromatic amine with an amide side chain.The basic amino group can interact with silanols on silica-based HPLC columns, potentially causing peak tailing. The aromatic ring provides chromophores for UV detection.
Solubility Generally soluble in organic solvents like methanol, acetonitrile, and DMSO.Important for sample and standard preparation. Mismatched solvent strength between the sample and mobile phase can lead to peak distortion.[4]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is a primary technique for the analysis of this compound. Below are common issues encountered during HPLC analysis and their solutions.

Frequently Asked Questions (HPLC)

Q1: I'm observing significant peak tailing for my analyte. What could be the cause and how can I fix it?

A1: Peak tailing for a basic compound like this compound is often due to secondary interactions between the basic amine group and acidic silanol groups on the surface of traditional silica-based C18 columns.

  • Causality: The positively charged amine group interacts with negatively charged, deprotonated silanols, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the analyte.[5][6]

    • Use of a Low-Silanol Activity Column: Employ a modern, end-capped C18 column or a specialized column with low silanol activity.[5][6]

    • Ion-Pairing Agents: While less common for this type of analyte, a suitable ion-pairing agent can be used to mask the silanol groups.

    • Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.

Q2: My analyte's retention time is drifting or inconsistent. What should I investigate?

A2: Retention time variability can stem from several factors related to the HPLC system and mobile phase preparation.[7]

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column can all lead to shifts in retention time.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pumping system is delivering a consistent composition.[7][8] Using pre-mixed solvents can sometimes improve reproducibility.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This may require flushing with 10-20 column volumes of the initial mobile phase.[8]

    • Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.[8]

    • System Leaks: Check for any leaks in the pump, injector, or fittings, as this can cause pressure fluctuations and affect the flow rate.[9]

Q3: I am seeing a noisy or drifting baseline in my chromatogram. How can I improve it?

A3: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. The source is often related to the mobile phase or the detector.[9]

  • Causality: Contaminants in the mobile phase, dissolved gases, or detector instability can all contribute to baseline issues.[9]

  • Troubleshooting Steps:

    • Mobile Phase Quality: Use high-purity, HPLC-grade solvents and additives.[4] Filter and degas the mobile phase before use to remove particulates and dissolved air.[9]

    • System Cleaning: Flush the system thoroughly to remove any contaminants.

    • Detector Maintenance: Check the detector lamp for stability and ensure it has adequate life remaining. Clean the flow cell if necessary.

    • Check for Leaks: Leaks in the system can introduce air and cause baseline noise.[9]

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method Method Execution cluster_eval Evaluation & Optimization cluster_adjust Adjustments A Select Column (e.g., C18, 5 µm, 4.6x150 mm) B Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) A->B C Prepare Mobile Phase B (e.g., Acetonitrile) B->C D Prepare Sample in Mobile Phase A C->D E Equilibrate Column (10-20 column volumes) D->E F Inject Sample E->F G Run Gradient (e.g., 5-95% B over 15 min) F->G H Monitor at 254 nm G->H I Acceptable Peak Shape & Resolution? H->I J Acceptable Retention Time? I->J Yes K Adjust Mobile Phase pH I->K No (Tailing) M Change Column Chemistry I->M No (Poor Selectivity) L Modify Gradient Slope J->L N Method Finalized J->N Yes K->E L->E M->E

Caption: HPLC Method Development Workflow.

Section 3: Mass Spectrometry (MS) Troubleshooting

When coupled with LC, mass spectrometry provides high sensitivity and selectivity for the detection of this compound, which is crucial for impurity analysis.[10]

Frequently Asked Questions (MS)

Q1: I am experiencing low sensitivity or a weak signal for my analyte in LC-MS/MS analysis. What are the potential causes?

A1: Low sensitivity can be due to a variety of factors ranging from sample preparation to instrument settings.

  • Causality: Poor ionization efficiency, matrix effects, or suboptimal MS parameters can all lead to a weak signal.

  • Troubleshooting Steps:

    • Ionization Source Optimization: this compound, with its basic amine group, should ionize well in positive electrospray ionization (ESI+) mode. Optimize source parameters such as capillary voltage, gas flow, and temperature.

    • Mobile Phase Compatibility: Ensure the mobile phase is compatible with MS. Non-volatile buffers like phosphate should be avoided. Volatile modifiers like formic acid or ammonium formate are preferred as they aid in protonation and improve signal.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve sample clean-up using techniques like solid-phase extraction (SPE) or ensure complete chromatographic separation from interfering components.[7]

    • MS/MS Transition Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor ion selection and collision energy for the product ions to ensure the most intense and stable transitions are used for quantification.

Q2: My results are showing high variability between injections. What could be the issue?

A2: High variability in MS detection can be due to instability in the LC system, the ion source, or the sample itself.

  • Causality: Inconsistent spray in the ESI source, sample degradation, or carryover can all contribute to poor reproducibility.

  • Troubleshooting Steps:

    • Check for Contamination: Clean the ion source, including the capillary and cone/orifice, as salt buildup or sample residue can lead to an unstable spray.

    • Sample Stability: Verify the stability of the analyte in the sample solvent and under the autosampler conditions. Aromatic amines can be susceptible to oxidation.

    • Injector Carryover: Implement a robust needle wash protocol in the autosampler, using a strong solvent to clean the injection system between runs.[4]

    • LC Stability: Ensure the LC flow and gradient delivery are consistent, as fluctuations can affect the timing and concentration of the analyte entering the MS, leading to variability.[8]

Logical Troubleshooting Flow for MS Signal Issues

MS_Troubleshooting Start Low or No MS Signal CheckInfusion Direct Infusion Signal OK? Start->CheckInfusion CheckLC Review LC Chromatogram CheckInfusion->CheckLC Yes OptimizeSource Optimize Ion Source Parameters CheckInfusion->OptimizeSource No CheckMobilePhase Check Mobile Phase (MS Compatibility) CheckLC->CheckMobilePhase CleanSource Clean Ion Source OptimizeSource->CleanSource CleanSource->Start CheckSamplePrep Improve Sample Preparation / Dilute Sample CheckMobilePhase->CheckSamplePrep CheckColumn Check for Column Degradation CheckSamplePrep->CheckColumn Solution Signal Restored CheckColumn->Solution

Caption: Troubleshooting Low MS Signal.

Section 4: Sample Preparation

Proper sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices or trace-level detection.[11]

Frequently Asked Questions (Sample Preparation)

Q1: What is the best way to prepare a solid sample (e.g., a drug product) for analysis?

A1: The goal is to efficiently extract the analyte while minimizing the extraction of interfering matrix components.

  • Protocol:

    • Weighing and Dissolving: Accurately weigh a portion of the homogenized sample and dissolve it in a suitable solvent. The choice of solvent should balance analyte solubility with compatibility with the analytical method.

    • Sonication/Vortexing: Use sonication or vortexing to ensure complete dissolution of the analyte.

    • Centrifugation/Filtration: Centrifuge the sample to pelletize insoluble excipients, then filter the supernatant through a 0.22 µm or 0.45 µm filter to remove fine particulates that could clog the HPLC system.

    • Dilution: Dilute the filtered sample with the mobile phase to an appropriate concentration for analysis. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[8]

Q2: Are there any special considerations for the stability of this compound during sample preparation?

A2: Yes, as an aromatic amine, this compound can be susceptible to oxidative degradation.

  • Recommendations:

    • Minimize Exposure to Light and Air: Prepare samples promptly and store them in amber vials to protect them from light.

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample solvent may be necessary to prevent degradation, though this should be validated to ensure it does not interfere with the analysis.

    • Temperature Control: Keep samples cool, especially if they will be queued in an autosampler for an extended period.[12]

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Crawford Scientific. HPLC Troubleshooting Guide.
  • Spanswick, D. (n.d.). New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. Contract Pharma.
  • Pangarkar, K. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences.
  • Creative Proteomics.
  • SIELC Technologies. Separation of N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide on Newcrom R1 HPLC column.
  • BLDpharm. 926271-83-2|this compound.
  • Google Patents. DE102006040444A1 - Sample preparation procedure for the quantitative analysis of samples containing amino acids.
  • Journal of Young Pharmacists. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • SIELC Technologies. Separation of N-(3-Amino-4-methylphenyl)-N-ethylacetamide on Newcrom R1 HPLC column.

Sources

"Minimizing impurities in N-(4-Amino-2-methylphenyl)-2-methoxyacetamide production"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-Amino-2-methylphenyl)-2-methoxyacetamide Production

A Guide to Minimizing Impurities for Researchers and Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This document, designed for chemists and drug development professionals, provides in-depth, field-proven insights into identifying, controlling, and minimizing common impurities during production. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can develop a robust and self-validating process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis, which typically involves the acylation of 4-amino-2-methylaniline with a 2-methoxyacetylating agent.

FAQ 1: My final product is off-color (yellow to brown), and I see several small, unidentified peaks in my HPLC analysis. What is the likely cause and remedy?

Answer:

This is a classic sign of oxidation of the aromatic amine starting material or product. Aromatic amines, especially phenylenediamines like 4-amino-2-methylaniline, are highly susceptible to air oxidation, which forms colored quinone-imine type impurities.[1][2] These impurities are often highly colored and can be difficult to remove.

Causality: The electron-rich nature of the aromatic ring, activated by two amino groups, makes it prone to losing electrons in the presence of atmospheric oxygen. This process can be accelerated by heat, light, and trace metal catalysts.

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.

    • Degas Solvents: Before use, sparge all reaction solvents (e.g., dichloromethane, ethyl acetate) with an inert gas like nitrogen or argon for at least 30 minutes.

    • Reaction Setup: Assemble your glassware and purge the entire system with inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction and work-up via a balloon or bubbler.

  • Starting Material Quality: Use high-purity 4-amino-2-methylaniline. If the starting material is already discolored, consider purifying it by recrystallization or sublimation before use. Storing aromatic amines under an inert atmosphere is best practice.[1][3]

  • Temperature Control: Perform the acylation at a controlled, low temperature (e.g., 0-5 °C), especially during the addition of the acylating agent. Exothermic reactions can accelerate oxidation.

  • Antioxidant Addition (Optional): In some sensitive applications, adding a small quantity of an antioxidant or free radical scavenger can inhibit oxidation.[3] However, this adds a process impurity that must be removed later.

FAQ 2: My reaction seems incomplete. I have a significant amount of unreacted 4-amino-2-methylaniline in my crude product. How can I drive the reaction to completion?

Answer:

Incomplete conversion is typically due to issues with stoichiometry, reagent deactivation, or insufficient reaction time.

Causality: The acylation reaction requires a nucleophilic attack from the amine onto the electrophilic acylating agent (e.g., 2-methoxyacetyl chloride). If the amine's nucleophilicity is compromised or the electrophile is consumed by side reactions, the reaction will stall.

Troubleshooting & Optimization:

  • Stoichiometry and Base:

    • The reaction of an amine with an acyl chloride produces one equivalent of HCl. This acid will protonate a second equivalent of the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Always include at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the generated acid.[4] For sluggish reactions, using a slight excess of the base (1.1-1.2 equivalents) can be beneficial.

  • Acylating Agent Quality:

    • 2-methoxyacetyl chloride is moisture-sensitive. Exposure to atmospheric humidity will hydrolyze it to 2-methoxyacetic acid, which is unreactive under these conditions.

    • Solution: Use a fresh bottle of the acylating agent or distill it immediately before use. Handle it under strictly anhydrous conditions.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine spot/peak is no longer visible.

FAQ 3: I'm observing a higher molecular weight impurity in my mass spectrometry data, possibly from di-acylation. How can I improve selectivity for the mono-acylated product?

Answer:

While the primary aliphatic amine of 4-amino-2-methylaniline is significantly more nucleophilic than the aromatic amine, di-acylation can occur under forcing conditions, leading to the formation of N-(4-(2-methoxyacetamido)-2-methylphenyl)-2-methoxyacetamide.

Causality: The mono-acylated product still possesses a nucleophilic aromatic amine. If a large excess of a highly reactive acylating agent is used or if the reaction temperature is too high, a second acylation can occur.[5][6]

Troubleshooting & Control Strategy:

  • Controlled Reagent Addition: Add the 2-methoxyacetyl chloride (or other acylating agent) dropwise to the solution of the diamine at a reduced temperature (0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more reactive primary amine site.

  • Stoichiometry: Use a precise stoichiometry. A slight excess of the diamine (e.g., 1.1 equivalents) relative to the acylating agent can help minimize di-acylation, though this will necessitate removal of the unreacted starting material. More commonly, use a 1:1 molar ratio and ensure high conversion through other means.

  • Choice of Acylating Agent: Acyl chlorides are highly reactive. If di-acylation is persistent, consider switching to a less reactive acylating agent, such as 2-methoxyacetic anhydride or an active ester.[7]

Visualizing the Process: Reaction and Impurity Formation

This diagram illustrates the primary synthesis pathway and the formation of two key impurities: oxidation byproducts and the di-acylated side product.

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 4-Amino-2-methylaniline (Starting Material) Product N-(4-Amino-2-methylphenyl) -2-methoxyacetamide (Desired Product) SM->Product Acylation Impurity1 Oxidation Impurities (Colored Quinones) SM->Impurity1 Air (O2), Heat AC 2-Methoxyacetyl Chloride (Acylating Agent) AC->Product Impurity2 Di-acylated Product AC->Impurity2 Product->Impurity1 Air (O2), Heat Product->Impurity2 Excess Acylating Agent High Temperature Base Base (e.g., TEA) Base->Product Acid Scavenger

Caption: Reaction scheme showing desired product formation and key impurity pathways.

Analytical and Purification Protocols

Protocol 1: HPLC Method for In-Process Control and Final Purity

This protocol provides a general-purpose Reverse-Phase HPLC method to monitor the reaction and assess the final product's purity.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 10% B to 90% B over 15 minA broad gradient ensures elution of starting materials, product, and less polar impurities like the di-acylated product.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 254 nm and 280 nmAromatic compounds typically absorb at these wavelengths.
Injection Vol. 5 µL
Sample Prep. Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.

Expected Elution Order: 4-amino-2-methylaniline (most polar, earliest elution) -> Product -> Di-acylated impurity (least polar, latest elution).

Protocol 2: Optimized Recrystallization for Product Purification

Recrystallization is an effective method for removing both more polar (unreacted starting material) and less polar (di-acylated) impurities, provided a suitable solvent system is identified.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, water, and mixtures thereof) at room temperature and at reflux. The ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • General Procedure (Example with Isopropanol/Water):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot isopropanol to dissolve the solid completely. The goal is a concentrated, near-saturated solution.

    • While hot, slowly add water dropwise until the solution becomes faintly turbid (cloudy). This indicates you have reached the anti-solvent limit.

    • Add a few drops of hot isopropanol to redissolve the turbidity, resulting in a clear, saturated solution.

    • Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum to a constant weight.

Troubleshooting Workflow

This workflow provides a logical path from impurity detection to resolution.

G start Impurity Detected (HPLC/TLC/Appearance) q1 Is the product off-color (yellow/brown)? start->q1 ans1_yes Oxidation is likely. q1->ans1_yes Yes q2 Is unreacted starting material present? q1->q2 No sol1 Implement Inert Atmosphere (N2/Ar Purge) Check Starting Material Purity Control Temperature ans1_yes->sol1 sol1->q2 ans2_yes Incomplete Reaction. q2->ans2_yes Yes q3 Is a higher MW imurity present? q2->q3 No sol2 Add Acid Scavenger (Base) Verify Acylating Agent Quality Monitor Reaction to Completion ans2_yes->sol2 sol2->q3 ans3_yes Di-acylation is likely. q3->ans3_yes Yes end_node Implement Purification (Recrystallization/Chromatography) & Re-analyze q3->end_node No sol3 Use Controlled/Slow Addition Verify Stoichiometry Lower Reaction Temperature ans3_yes->sol3 sol3->end_node

Caption: A step-by-step logical guide for troubleshooting common impurities.

References

  • Google Patents. (2011). US20120271026A1 - Inhibition of amine oxidation.
  • ResearchGate. (2019). Could anyone suggest condition for PPD to react with aldehyde, since acetylation of PPD is giving poor results?. Retrieved from [Link]

  • ResearchGate. (2020). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Retrieved from [Link]

  • PubMed. (2008). Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the potential biological activity of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide against a backdrop of structurally related anilines and N-phenylacetamide derivatives. In the absence of direct experimental data for the title compound, this document synthesizes findings from existing literature on its core chemical moieties to build a predictive bioactivity profile. We will delve into the established structure-activity relationships of substituted anilines and the diverse pharmacological effects of N-phenylacetamides to hypothesize the potential therapeutic and toxicological characteristics of this compound.

Deconstructing the Molecule: Aniline Core and Acetamide Side Chain

To predict the biological activity of this compound, we must first dissect its structure into two key components:

  • The Substituted Aniline Core: A 4-amino-2-methylphenyl group. The nature and position of substituents on the aniline ring are critical determinants of biological activity.[1][2]

  • The N-Acyl Side Chain: A 2-methoxyacetamide group. This side chain can significantly modulate the compound's pharmacological properties.

The interplay between these two components will ultimately define the compound's efficacy and safety profile.

The Aniline Core: A Double-Edged Sword of Bioactivity and Toxicity

Aniline and its derivatives are foundational structures in medicinal chemistry, contributing to a wide array of therapeutic agents.[3] However, they are also associated with specific toxicities.

Structure-Activity Relationships of Substituted Anilines

Research has established clear relationships between the substituents on the aniline ring and the resulting biological effects:

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents play a pivotal role. Generally, electron-withdrawing groups tend to enhance the toxic effects of anilines, while electron-donating groups may reduce toxicity.[1][2] In this compound, the amino (-NH2) and methyl (-CH3) groups are electron-donating, which might suggest a potentially lower intrinsic toxicity compared to anilines with electron-withdrawing substituents.

  • Hydrogen Bonding and Membrane Interaction: The amino group of anilines is capable of forming hydrogen bonds, which is believed to be a key mechanism of their action and toxicity. This interaction can disrupt cell membrane integrity and function.[1][2]

  • Hemolytic Potential: Certain substituted anilines, particularly dimethylanilines, have been shown to induce hemolysis.[4] The presence of a methyl group in the target compound warrants consideration of this potential adverse effect.

The N-Phenylacetamide Moiety: A Scaffold for Diverse Biological Activities

The introduction of an acetamide group to the aniline nitrogen opens the door to a vast range of pharmacological activities. Numerous N-phenylacetamide derivatives have been synthesized and evaluated for various therapeutic applications.

A Spectrum of Reported Activities

N-phenylacetamide derivatives have demonstrated a remarkable diversity of biological effects, including:

  • Antimicrobial and Nematicidal Activity: Various N-phenylacetamide derivatives, particularly those incorporating thiazole moieties, have shown promising results as antibacterial and nematicidal agents.[5][6] Some have exhibited efficacy superior to existing commercial agents.[6]

  • Antifungal and Antitubercular Activity: Incorporation of a 1,2,3-triazole ring into the N-phenylacetamide scaffold has yielded compounds with significant in vitro antifungal activity and activity against Mycobacterium tuberculosis.[7][8]

  • Anticancer Activity: Phenylacetamide derivatives have been investigated as potential anticancer agents. For instance, certain 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives have been identified as TRPM4 inhibitors for the treatment of prostate cancer.[9] Other studies on phenoxyacetamide derivatives have highlighted their potential as potent inducers of apoptosis in cancer cells.[10]

The 2-methoxyacetamide side chain in our compound of interest is a variation on this theme. While direct data is scarce, studies on related hydroxyacetamide derivatives have shown cytotoxic and genotoxic activities.[11][12] Furthermore, methoxyacetaldehyde, a metabolite of 2-methoxyethanol, has been reported to be cytotoxic.[13]

Predictive Bioactivity Profile of this compound

Based on the analysis of its structural components, we can hypothesize a potential bioactivity profile for this compound.

Table 1: Predicted Biological Activities and Toxicities

Predicted Activity/Toxicity Basis for Prediction Supporting Moieties Confidence Level
Antimicrobial/Antifungal Broad activity of N-phenylacetamide derivatives.[5][6][7]N-phenylacetamideModerate
Anticancer/Cytotoxic Known cytotoxic effects of N-phenylacetamide and methoxyacetamide derivatives.[9][10][11][13]N-phenylacetamide, 2-methoxyacetamideModerate
Membrane Disruption Hydrogen bonding capacity of the aniline amino group.[1][2]4-Amino-2-methylphenylHigh
Hemolytic Potential Association of methyl-substituted anilines with hemolysis.[4]2-MethylphenylLow to Moderate

Proposed Experimental Workflows for Bioactivity Screening

To validate the hypothesized bioactivity profile, a systematic experimental approach is necessary. The following workflows outline key assays for preliminary screening.

Cytotoxicity and Anticancer Activity Assessment

A primary step is to evaluate the compound's effect on cell viability across a panel of cancer and normal cell lines.

Workflow for evaluating cytotoxic and anticancer properties.
Antimicrobial Activity Screening

The compound should be tested against a range of pathogenic bacteria and fungi to determine its antimicrobial spectrum.

Workflow for assessing antimicrobial activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently unavailable, a comparative analysis of its structural analogues provides a rational basis for predicting its potential pharmacological and toxicological properties. The presence of the N-phenylacetamide scaffold suggests a likelihood of antimicrobial and cytotoxic activities. Concurrently, the substituted aniline core points towards a potential for membrane interaction and, to a lesser extent, hemolytic effects.

The proposed experimental workflows provide a clear roadmap for the initial characterization of this novel compound. Future research should focus on a comprehensive in vitro and in vivo evaluation to confirm these predictions and to elucidate the specific mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this compound and its suitability for further drug development.

References

  • Argese, E., Bettiol, C., Ghelli, A., & Miana, P. (2001). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. PubMed. [Link]

  • Chen, L., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]

  • Chen, L., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. [Link]

  • Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. [Link]

  • Yamakawa, T., et al. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

  • Zhang, X., et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry. [Link]

  • Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Publishing. [Link]

  • Argese, E., et al. (2001). Substituted aniline interation with submitochondrial particles and quantitative structure-activity relationships. ResearchGate. [Link]

  • Lin, C.-H., et al. (2024). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Journal of Materials Chemistry B. [Link]

  • Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. SAR and QSAR in Environmental Research. [Link]

  • Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. [Link]

  • Chiew, S. L., et al. (1995). Mutagenicity and cytotoxicity of 2-methoxyethanol and its metabolites in Chinese hamster cells (the CHO/HPRT and AS52/GPT assays). Mutation Research. [Link]

  • Saha, F. P., et al. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. ResearchGate. [Link]

  • Saha, F. P., et al. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. Semantic Scholar. [Link]

  • Yuldashov, Z. A., et al. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Lee, S. H., et al. (1998). Pharmacological Studies on the New Quinoline Derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] Quinoline With Potent Anti-Ulcer Effect. Arzneimittelforschung. [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-amino-4-methylphenyl)acetamide. PubChem. [Link]

Sources

A Comparative Efficacy Analysis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide and Structurally Related p300/CBP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide and its structural analogs as inhibitors of the homologous histone acetyltransferases (HATs), p300 and CREB-binding protein (CBP). Due to the limited publicly available data on this compound, this analysis is based on the hypothesis that its chemical structure suggests potential activity against the p300/CBP family of transcriptional co-activators. These proteins are crucial in regulating gene expression through the acetylation of histones and other transcription factors, and their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[1][2]

Introduction to p300/CBP as Therapeutic Targets

The enzymes p300 (E1A binding protein p300) and CBP (CREB-binding protein) are highly similar histone acetyltransferases that act as global transcriptional co-activators.[3] They are involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and proliferation.[4] By acetylating lysine residues on histones, p300/CBP play a critical role in chromatin remodeling, leading to a more open chromatin structure that facilitates gene transcription.[5][6] The aberrant activity of p300/CBP has been linked to the progression of various cancers, including prostate cancer and hematological malignancies.[3][7] Therefore, the development of small molecule inhibitors targeting the catalytic HAT domain or the bromodomain of p300/CBP is a promising strategy in cancer therapy.[1][3]

This guide will focus on a comparative analysis of this compound and other notable p300/CBP inhibitors, providing insights into their potential efficacy based on available experimental data for the latter.

Molecular Structures and Hypothesized Interactions

The chemical structure of this compound, with its substituted benzamide core, is a recurring motif in various kinase and epigenetic modulators. Its potential interaction with the p300/CBP active site is predicated on the ability of its functional groups to form key hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket.

For a meaningful comparison, we will evaluate it alongside well-characterized p300/CBP inhibitors that share some structural similarities or target the same protein family. The selected comparators are:

  • A-485 : A potent and selective inhibitor of the p300/CBP HAT domain.[2][4]

  • CCS1477 (Inobrodib) : A CBP/p300 bromodomain inhibitor currently in clinical trials.[3]

  • Compound 12 (from Yang et al., 2017) : A histone-competitive inhibitor of p300/CBP HAT.[6]

Below is a table summarizing the key structural features of these molecules.

Molecule Core Structure Key Functional Groups Known Target Domain
This compound Substituted PhenylacetamideAmino, Methyl, Methoxy, AcetamideHAT domain (Hypothesized)
A-485 PyridoneIsoxazole, AmideHAT domain
CCS1477 (Inobrodib) ThienopyridinonePyrazole, AmideBromodomain
Compound 12 ThiazolePiperidine, CarboxamideHAT domain

Comparative Efficacy and Biological Activity

This section will compare the reported efficacy of the selected known inhibitors to provide a framework for the potential performance of this compound. The data is compiled from various preclinical studies.

In Vitro Enzymatic Inhibition

The potency of these inhibitors is typically first assessed using in vitro enzymatic assays that measure the inhibition of the HAT activity of p300 or CBP.

Compound p300 IC₅₀ (nM) CBP IC₅₀ (nM) Selectivity Profile
A-485 1.84.5Highly selective over other HATs
CCS1477 (Inobrodib) Not Applicable (Bromodomain inhibitor)IC₅₀ in the low nanomolar range for bromodomain bindingSelective for CBP/p300 bromodomains
Compound 12 6201200Selective for p300/CBP over PCAF and Myst3

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

The high potency of A-485 highlights the potential for developing highly effective HAT domain inhibitors. Compound 12, while less potent, still demonstrates significant and selective inhibition.[6] For this compound, it would be crucial to perform similar enzymatic assays to determine its IC₅₀ against p300 and CBP.

Cellular Activity

The efficacy of these compounds is further evaluated in cellular assays, often by measuring the inhibition of histone acetylation or the proliferation of cancer cell lines.

Compound Cellular Assay Cell Line EC₅₀ (nM) Observed Effect
A-485 H3K27Ac InhibitionPC-3 (Prostate Cancer)103Dose-dependent inhibition of histone acetylation[4]
CCS1477 (Inobrodib) AntiproliferationHematological Malignancy Cell LinesVariesInhibition of cancer cell growth[3]
Compound 12 AntiproliferationMCF-7 (Breast Cancer)1000-3000Inhibition of tumor cell proliferation[6]

EC₅₀ values represent the concentration of the inhibitor that gives a half-maximal response in a cellular context.

These cellular data demonstrate that in vitro enzymatic inhibition can translate to meaningful biological effects in cancer cells. For this compound, antiproliferation assays in relevant cancer cell lines would be a critical next step to assess its potential as a therapeutic agent.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key experiments.

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is designed to measure the inhibitory effect of a compound on the enzymatic activity of p300 or CBP.

Materials:

  • Recombinant human p300 or CBP (catalytic domain)

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagent (e.g., a fluorescent probe that detects the product)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the histone H3 peptide substrate, and the test compound.

  • Add the recombinant p300 or CBP enzyme to initiate the reaction.

  • Incubate the plate at 30°C for 1 hour.

  • Add Acetyl-CoA to start the acetylation reaction.

  • Incubate for an additional 30 minutes at 30°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro HAT Inhibition Assay

HAT_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_reagents Add Reagents and Compound to Plate prep_compounds->add_reagents prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) prep_reagents->add_reagents add_enzyme Add Enzyme add_reagents->add_enzyme incubate1 Incubate (30°C, 1h) add_enzyme->incubate1 add_acetyl_coa Add Acetyl-CoA incubate1->add_acetyl_coa incubate2 Incubate (30°C, 30min) add_acetyl_coa->incubate2 stop_reaction Stop Reaction and Add Detection Reagent incubate2->stop_reaction read_plate Measure Signal (Plate Reader) stop_reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for determining the in vitro inhibitory activity of test compounds on p300/CBP HATs.

Cellular Histone Acetylation Assay

This protocol measures the ability of a compound to inhibit histone acetylation in a cellular context.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies against acetylated histones (e.g., anti-H3K27Ac) and total histones

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blot or ELISA reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration in each lysate.

  • Perform a Western blot or ELISA using antibodies to detect the levels of acetylated histone and total histone.

  • Normalize the acetylated histone signal to the total histone signal.

  • Calculate the percent inhibition of histone acetylation for each compound concentration and determine the EC₅₀ value.

Workflow for Cellular Histone Acetylation Assay

Cellular_Acetylation_Assay cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis seed_cells Seed Cells treat_cells Treat with Compound seed_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein detection Western Blot / ELISA for Acetylated & Total Histone quantify_protein->detection normalize_signal Normalize Acetylated to Total Histone detection->normalize_signal calculate_inhibition Calculate % Inhibition normalize_signal->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50

Caption: Workflow for assessing the cellular efficacy of inhibitors on histone acetylation.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, a comparative analysis with structurally related and functionally similar p300/CBP inhibitors provides a valuable framework for predicting its potential efficacy. The potent in vitro and cellular activities of compounds like A-485 and the clinical progression of CCS1477 underscore the therapeutic promise of targeting p300/CBP.[3][4]

Future research on this compound should prioritize:

  • In vitro enzymatic assays to determine its IC₅₀ against p300 and CBP.

  • Cellular assays to assess its impact on histone acetylation and cancer cell proliferation.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Pharmacokinetic and in vivo studies to evaluate its drug-like properties and efficacy in animal models.

By systematically evaluating this compound using the established protocols outlined in this guide, the scientific community can elucidate its therapeutic potential and contribute to the development of novel epigenetic modulators for the treatment of cancer and other diseases.

References

  • What are CREBBP inhibitors and how do they work? (2024). [Link]

  • CBP/p300 Inhibitors for Genetically Defined Leukemias. MD Anderson Cancer Center. [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents. (2023). MDPI. [Link]

  • Structure-Based Design of Highly Selective Inhibitors of the CREB Binding Protein Bromodomain. (2017). ACS Publications. [Link]

  • CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors. (2025). PubMed. [Link]

  • Current development of CBP/p300 inhibitors in the last decade. (2021). ResearchGate. [Link]

  • Medicinal chemistry approaches to the discovery and development of p300/CBP inhibitors for cancer therapy. (2025). PubMed. [Link]

  • Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. (2020). NIH National Library of Medicine. [Link]

  • Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. (2017). NIH National Library of Medicine. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide derivatives. While direct SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes information from closely related N-phenylacetamide analogs to elucidate the key structural features governing their biological activity. By examining the impact of substitutions on the phenyl ring and the acetamide moiety, we aim to provide a predictive framework for the design of novel therapeutic agents. This guide includes a comparative analysis with alternative compound classes, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key concepts to support drug discovery and development efforts.

Introduction: The N-phenylacetamide Scaffold in Medicinal Chemistry

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Its synthetic tractability and the ability to readily introduce a wide variety of substituents have made it an attractive starting point for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

This guide focuses on the specific subclass of this compound derivatives. The presence of the amino and methyl groups on the phenyl ring, along with the methoxy group on the acetamide side chain, provides multiple points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Understanding the SAR of this class of compounds is crucial for the rational design of more effective and safer drug candidates.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a straightforward acylation reaction. The general synthetic route is outlined below. The causality behind these experimental choices lies in the well-established reactivity of amines and acyl chlorides, providing a high-yielding and versatile method for amide bond formation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Amino-2-methylaniline 4-Amino-2-methylaniline Acylation Acylation 4-Amino-2-methylaniline->Acylation Amine Methoxyacetyl_chloride Methoxyacetyl_chloride Methoxyacetyl_chloride->Acylation Acylating Agent Target_Molecule N-(4-Amino-2-methylphenyl)- 2-methoxyacetamide Acylation->Target_Molecule Amide Formation

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-amino-2-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add methoxyacetyl chloride dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This self-validating system ensures the purity and correct structure of the synthesized compound through rigorous purification and characterization steps.

Structure-Activity Relationship (SAR) Analysis

While a dedicated SAR study for this compound derivatives is not extensively documented, we can infer key relationships by analyzing studies on analogous N-phenylacetamide structures. The following sections explore the impact of substitutions at different positions of the core scaffold on various biological activities.

SAR_Overview cluster_modifications Potential Modification Sites Core_Scaffold This compound R1 R1: Phenyl Ring Substituents Core_Scaffold->R1 R2 R2: Acetamide Substituents Core_Scaffold->R2 R3 R3: Amino Group Modifications Core_Scaffold->R3 Biological_Activity Biological Activity (e.g., Antimicrobial, Anticancer) R1->Biological_Activity R2->Biological_Activity R3->Biological_Activity

Caption: Key modification sites influencing the biological activity of the core scaffold.

Phenyl Ring Substitutions (R1)

Substituents on the phenyl ring of N-phenylacetamide derivatives have been shown to significantly influence their biological activity.

  • Antimicrobial Activity: Studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties have indicated that the type and position of substituents on the phenyl ring are critical for bactericidal activity. For instance, the presence of electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl (CF₃) group, at the 4-position of the phenyl ring can enhance antibacterial activity. Conversely, substitution at the 3-position is often detrimental to activity.

  • Anticancer Activity: In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group demonstrated higher cytotoxic effects against cancer cell lines compared to those with a methoxy group.[1] This suggests that electron-withdrawing substituents on the N-phenyl ring can be favorable for anticancer activity.

Acetamide Moiety Modifications (R2)

Modifications to the acetamide portion of the scaffold can also profoundly impact biological activity.

  • Kinase Inhibitory Activity: The acetamide group can act as a key hydrogen bond donor or acceptor, crucial for binding to the hinge region of many protein kinases. Modifications to the methoxy group in this compound could alter these interactions. For example, replacing the methoxy group with larger or more lipophilic substituents could enhance binding to hydrophobic pockets within the kinase active site.

  • Antimicrobial Activity: The nature of the substituent on the acetyl group can influence the overall lipophilicity and cell permeability of the molecule, which are important factors for antimicrobial efficacy.

Amino Group Modifications (R3)

The primary amino group at the 4-position of the phenyl ring offers a key site for further functionalization.

  • Modulation of Physicochemical Properties: Acylation or alkylation of the amino group can significantly alter the physicochemical properties of the molecule, such as solubility and logP. This can, in turn, affect its pharmacokinetic profile.

  • Introduction of Additional Pharmacophores: The amino group can serve as a handle to introduce other pharmacophoric groups, potentially leading to compounds with dual mechanisms of action or improved target selectivity.

Comparative Analysis with Alternative Scaffolds

To provide a broader context for the potential of this compound derivatives, it is instructive to compare them with other classes of compounds that exhibit similar biological activities.

Comparison with other N-Phenylacetamide Derivatives
Derivative ClassKey Structural FeaturesPrimary Biological ActivityReference
N-phenylacetamide-incorporated 1,2,3-triazoles Triazole ring linked to the acetamide nitrogenAntifungal, Antitubercular[2][3]
2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives Naphthalene ring linked via an ether to the acetyl groupTRPM4 inhibitors (Anticancer)[4]
2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides Benzimidazole ring linked via a thioether to the acetyl groupAntidepressant[5]

This table highlights the versatility of the N-phenylacetamide scaffold, where the incorporation of different heterocyclic moieties leads to a wide range of biological activities.

Comparison with Non-Acetamide Scaffolds

For specific biological targets, it is also important to compare the potential of this compound derivatives with established inhibitors based on different core structures. For instance, if these derivatives are being investigated as kinase inhibitors, a comparison with known kinase inhibitors targeting the same enzyme would be necessary to assess their relative potency and selectivity.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Kinase_Assay_Workflow Start Start Compound_Preparation Prepare serial dilutions of test compound Start->Compound_Preparation Reaction_Setup Add kinase, substrate, and ATP to wells Compound_Preparation->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Add detection reagent and measure signal Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Sources

Validating the Mechanism of Action of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide: A Comparative Guide to Kinase Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The identification of a small molecule's precise mechanism of action is a critical milestone in drug discovery, transforming a promising hit from a phenotypic screen into a lead candidate with a clear path to optimization. This guide focuses on N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, hereafter referred to as "Cpd-X," a novel compound identified for its potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines.

Preliminary data suggests that Cpd-X's efficacy may stem from the inhibition of a key cellular kinase. This guide provides a comprehensive, multi-faceted experimental framework to rigorously validate this hypothesis. We will delineate a series of experiments designed to confirm direct target engagement, quantify inhibitory activity, and assess the downstream cellular consequences of target modulation.

To provide a clear benchmark for Cpd-X's performance, its profile will be compared against two well-characterized inhibitors targeting a plausible candidate, Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently dysregulated in NSCLC:

  • Crizotinib: A first-generation, ATP-competitive ALK inhibitor.

  • Lorlatinib: A third-generation, macrocyclic, ATP-competitive ALK inhibitor known for its high potency and ability to overcome resistance mutations.

This guide is structured to not only provide step-by-step protocols but also to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to mechanism of action (MoA) validation for researchers in drug development.

Part 1: Direct Target Engagement & In Vitro Potency

The foundational step in MoA validation is to confirm a direct physical interaction between the compound and its hypothesized target protein. Subsequently, the functional consequence of this binding—inhibition of the target's enzymatic activity—must be quantified.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment. It operates on the principle that a ligand binding to its target protein stabilizes the protein structure, resulting in a higher melting temperature.

Experimental Rationale: By treating intact cells with Cpd-X and then subjecting cell lysates to a temperature gradient, we can determine if Cpd-X binding increases the thermal stability of ALK. This provides direct evidence of target engagement in a physiologically relevant context.

Workflow: CETSA Protocol

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_analysis 3. Analysis cell_culture Culture ALK+ NSCLC Cells (e.g., H3122) treatment Treat cells with: - Cpd-X - Crizotinib - Lorlatinib - DMSO (Vehicle) cell_culture->treatment aliquot Aliquot treated cells treatment->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) aliquot->heat lysis Cell Lysis & Centrifugation (Separate soluble vs. aggregated protein) heat->lysis sds_page SDS-PAGE & Western Blot (Probe for ALK) lysis->sds_page quant Densitometry Analysis sds_page->quant melt_curve Plot % Soluble ALK vs. Temperature quant->melt_curve result Output: Thermal Melt Curves (Compare Tm shifts) melt_curve->result

Caption: CETSA workflow to determine compound target engagement in cells.

Detailed Protocol:

  • Cell Culture: Plate H3122 (EML4-ALK fusion positive) cells and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with 10 µM of Cpd-X, Crizotinib, Lorlatinib, or DMSO vehicle control for 2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction from the precipitated protein by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble ALK protein at each temperature point by Western Blotting.

  • Data Interpretation: Quantify the band intensities and plot them against temperature. A positive shift in the melting temperature (Tm) for a compound-treated sample compared to the DMSO control indicates target stabilization and thus, engagement.

In Vitro Kinase Assay for Potency (IC50 Determination)

While CETSA confirms binding, it does not quantify the functional impact on enzymatic activity. An in vitro kinase assay is the gold standard for determining a compound's potency (IC50) against its purified target enzyme.

Experimental Rationale: We will use a LanthaScreen™ Eu Kinase Binding Assay, a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method. This assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor. A decrease in the FRET signal is proportional to the inhibitory activity of the compound.

Comparative Data: Expected IC50 Values

CompoundTarget KinaseExpected IC50 (nM)Rationale
Cpd-X ALK< 50 Potent inhibitor (Hypothesized)
Crizotinib ALK20 - 30First-generation benchmark
Lorlatinib ALK< 1High-potency, third-generation benchmark
Cpd-X Kinase Z (Control)> 10,000To assess selectivity

Detailed Protocol:

  • Reagents: Prepare a reaction buffer containing purified, recombinant ALK enzyme, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.

  • Compound Dilution: Prepare a serial dilution series of Cpd-X, Crizotinib, and Lorlatinib in DMSO, then dilute into the reaction buffer.

  • Reaction Setup: In a 384-well plate, combine the ALK enzyme, tracer, and antibody mixture with the compound dilutions.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Pathway Modulation

Confirming that Cpd-X engages and inhibits ALK in vitro is the first step. The next critical phase is to validate that this molecular event translates into the intended biological consequence: the inhibition of downstream ALK signaling in cancer cells.

ALK Signaling Pathway Overview Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In NSCLC, a chromosomal rearrangement often creates a fusion protein (e.g., EML4-ALK) that results in constitutive, ligand-independent dimerization and activation of the ALK kinase domain. This aberrant activation drives cell proliferation and survival primarily through three major downstream pathways: RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT.

ALK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus ALK EML4-ALK (Constitutively Active) pALK p-ALK (Tyr1604) ALK->pALK Autophosphorylation CpdX Cpd-X CpdX->ALK Lorlatinib Lorlatinib Lorlatinib->ALK RAS RAS pALK->RAS PI3K PI3K pALK->PI3K JAK JAK pALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK pAKT p-AKT (Ser473) AKT->pAKT pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 ERK ERK MEK->ERK Proliferation Gene Expression: - Proliferation - Survival pAKT->Proliferation pSTAT3->Proliferation pERK p-ERK (Thr202/Tyr204) ERK->pERK pERK->Proliferation

Caption: Simplified ALK signaling pathway and points of inhibitor action.

Western Blot Analysis of Phospho-Protein Dynamics

Experimental Rationale: A direct and reliable method to confirm cellular inhibition of ALK is to measure the phosphorylation status of ALK itself (autophosphorylation) and its key downstream effectors. A potent and specific ALK inhibitor should decrease phosphorylation of ALK, AKT, and ERK in a dose-dependent manner.

Workflow: Phospho-Protein Western Blot

Western_Blot_Workflow cluster_treatment 1. Cell Treatment & Lysis cluster_blotting 2. Blotting Procedure cluster_detection 3. Detection & Analysis cells Culture H3122 Cells treat Treat with dose range of: - Cpd-X - Crizotinib - Lorlatinib cells->treat lyse Lyse cells in buffer with phosphatase inhibitors treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Block with 5% BSA in TBST transfer->block primary_ab Incubate with Primary Antibodies: - p-ALK, p-AKT, p-ERK - Total ALK, AKT, ERK - Loading Control (e.g., GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Add ECL Substrate secondary_ab->detect image Image Chemiluminescence detect->image quant Densitometry: Normalize Phospho-protein to Total Protein image->quant result Output: Dose-Response Curves of Pathway Inhibition quant->result

Caption: Workflow for analyzing downstream pathway inhibition via Western Blot.

Detailed Protocol:

  • Cell Treatment: Seed H3122 cells and allow them to attach overnight. Treat the cells with a range of concentrations for each compound (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ALK (Tyr1604), p-AKT (Ser473), p-ERK (Thr202/Tyr204), and their corresponding total protein antibodies, as well as a loading control like GAPDH.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Analysis: Quantify the band intensities using densitometry software. For each sample, normalize the phospho-protein signal to its corresponding total protein signal to account for any variations in protein levels.

Comparative Data: Expected Cellular IC50 (EC50) for p-ALK Inhibition

CompoundExpected EC50 (nM) for p-ALK InhibitionNotes
Cpd-X < 100 Demonstrates potent cellular activity.
Crizotinib 50 - 100Cellular potency consistent with first-gen inhibitor.
Lorlatinib < 10High cellular potency, consistent with third-gen inhibitor.

Part 3: Conclusion & Future Directions

This guide outlines a logical and rigorous workflow to validate the hypothesized mechanism of action of this compound (Cpd-X) as an ALK inhibitor.

  • CETSA will provide definitive evidence of target engagement within the native cellular environment.

  • The in vitro kinase assay will precisely quantify its inhibitory potency against the purified ALK enzyme, allowing for direct comparison with established drugs.

  • Western blot analysis will confirm that this enzymatic inhibition translates into the desired biological outcome: the suppression of ALK-driven downstream signaling pathways in cancer cells.

By systematically comparing the data generated for Cpd-X against benchmarks like Crizotinib and Lorlatinib, researchers can accurately position the compound in the landscape of ALK inhibitors. A successful outcome from these experiments—demonstrating potent, on-target engagement and pathway inhibition—would provide a strong foundation for advancing Cpd-X into further preclinical development, including selectivity profiling against a broader kinase panel and in vivo efficacy studies.

References

  • Molina, D. et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science. Available at: [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Shaw, A. T. et al. (2014). Crizotinib resistance in ALK-rearranged non-small-cell lung cancer. The New England Journal of Medicine. Available at: [Link]

  • Solomon, B. J. et al. (2018). Lorlatinib in patients with ALK-positive non-small-cell lung cancer with progression on first- or second-generation ALK inhibitors: an international, multicentre, single-arm, phase 2 trial. The Lancet Oncology. Available at: [Link]

A Guide to the Reproducible Synthesis and Bioassay of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Discovery is Reproducibility

This guide provides an in-depth, experience-driven walkthrough for the synthesis and biological evaluation of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, a representative small molecule. Our focus is not merely on the procedural steps but on the underlying principles and critical checkpoints that ensure the data generated is robust, reliable, and, most importantly, reproducible. We will explore the causality behind experimental choices, establish self-validating protocols, and compare alternative methodologies to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Part I: Reproducible Synthesis of this compound

The synthesis of an amide bond is a cornerstone of medicinal chemistry. The target molecule, this compound, is prepared via N-acylation of 4-amino-2-methylaniline. While seemingly straightforward, reproducibility hinges on careful control of reagents, reaction conditions, and purification.

Protocol 1: Standard Acylation via Acyl Chloride

This protocol represents the most common and direct approach to synthesizing the target compound. The reaction proceeds via a nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.[5]

Experimental Protocol:

  • Reagent Preparation & Inert Atmosphere:

    • In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methylaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).

    • Rationale: Anhydrous conditions are critical as acyl chlorides are highly reactive towards water, which would consume the reagent and reduce yield. The base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]

    • Purge the flask with an inert gas (Nitrogen or Argon).

  • Controlled Reagent Addition:

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve 2-methoxyacetyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.

    • Rationale: The reaction is often exothermic. Slow, cooled addition prevents side reactions and ensures better control over the reaction rate.[5] A slight excess of the acylating agent ensures the complete consumption of the starting aniline.

  • Reaction Monitoring & Completion:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting aniline spot should disappear.

    • Rationale: Reaction monitoring is a non-negotiable checkpoint. It prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to byproduct formation.

  • Workup and Extraction:

    • Pour the reaction mixture into a separatory funnel.

    • Wash the organic layer successively with 1M HCl solution (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[5]

  • Purification and Purity Assessment:

    • Purify the crude product via flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

    • Confirm the purity of the final compound to be ≥95% using High-Performance Liquid Chromatography (HPLC).[6]

    • Rationale: Purity is paramount for biological testing. Impurities can lead to false positives, false negatives, or confounding results. The Journal of Medicinal Chemistry, for instance, mandates a purity of ≥95% for all tested compounds.[6] Other analytical methods like combustion analysis can also be used.[6][]

  • Structural Confirmation:

    • Confirm the identity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis reagents Dissolve Aniline & Base in Anhydrous DCM cool Cool to 0°C reagents->cool Inert Atmosphere add Dropwise Addition of 2-Methoxyacetyl Chloride cool->add react Stir at RT & Monitor (TLC) add->react wash Sequential Washes (HCl, NaHCO₃, Brine) react->wash Reaction Complete dry Dry & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify analyze Purity (HPLC ≥95%) Structure (NMR, MS) purify->analyze

Caption: General workflow for the N-acylation of 4-amino-2-methylaniline.

Comparison of Synthesis Methodologies

While the acyl chloride method is robust, alternative approaches exist, each with implications for reproducibility, yield, and environmental impact.

MethodAcylating AgentCatalyst/ReagentTypical ConditionsProsCons
Standard Acylation 2-Methoxyacetyl ChlorideEt₃N or PyridineAnhydrous DCM, 0°C to RTHigh yield, fast reactionMoisture sensitive, generates HCl byproduct
Microwave-Assisted [8]2-Methoxyacetic AcidNone or mild acid catalystSolvent-free or water, Microwave irradiationVery fast, "green" chemistryRequires specialized equipment, potential for pressure buildup
Aqueous Medium [9]AcylbenzotriazoleNoneWater, RT or MicrowaveEnvironmentally friendly, simple workupRequires pre-synthesis of the acylating agent
Base-Mediated [10]AcetonitrileStrong Base (e.g., t-BuOK)Acetonitrile (as reagent and solvent)Uses a common solvent as the acetyl sourceNot directly applicable for methoxy-acetylation, requires modification

Part II: Reproducible Bioassays for Biological Characterization

Once a compound is synthesized and its purity confirmed, the next step is to assess its biological activity. A bioassay provides a functional readout of a compound's effect within a biological system.[11] Reproducibility here is even more challenging than in synthesis due to the inherent variability of biological systems.[12][13]

Protocol 2: A Representative Cell Viability Bioassay (MTT Assay)

Let's assume a hypothetical objective: to screen this compound for cytotoxic effects against a human cancer cell line (e.g., HeLa). The MTT assay is a common colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

  • Cell Culture & Seeding:

    • Culture HeLa cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Ensure cells are in the logarithmic growth phase and have a consistent passage number.

    • Rationale: High passage numbers can lead to genetic drift and altered phenotypes, a major source of irreproducibility.

    • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation & Dosing:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the ≥95% pure test compound in DMSO.

    • Perform a serial dilution to create a dose-response curve (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.). The final DMSO concentration in all wells must be constant and low (e.g., <0.5%).

    • Rationale: The purity of the compound is critical.[6] The vehicle (DMSO) can have its own biological effects, so its concentration must be consistent across all wells.

  • Controls - The Linchpin of a Valid Assay:

    • Negative Control: Cells treated with vehicle (DMSO) only. This represents 100% cell viability.[14][15]

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay system can detect a positive result.[14][16]

    • Blank Control: Wells containing only cell culture media (no cells). This measures background absorbance.[16][17]

    • Rationale: Controls are non-negotiable. They validate the experiment by ruling out false positives and ensuring the assay is performing as expected.[14]

  • Incubation & Assay Readout:

    • Add the diluted compounds and controls to the appropriate wells and incubate for a set period (e.g., 48 hours).

    • Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Normalize the data by setting the average of the negative control wells to 100% viability.

    • Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.[18]

    • Rationale: Proper statistical analysis is key to extracting meaningful and reproducible results from variable biological data.[19]

Bioassay Workflow Diagram

Bioassay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis culture Culture & Seed Cells (Log Phase, Low Passage) treat Treat Cells with Compound & Controls culture->treat compound Prepare Compound Dilutions (Constant Vehicle %) compound->treat incubate Incubate (e.g., 48h) treat->incubate reagent Add MTT Reagent incubate->reagent read Solubilize & Read Absorbance reagent->read normalize Background Subtraction & Normalization to Control read->normalize fit Dose-Response Curve Fit (4PL) normalize->fit calculate Calculate IC₅₀ fit->calculate

Caption: Workflow for a cell viability bioassay (e.g., MTT).

Comparison of Bioassay Platforms

The choice of bioassay can significantly impact results. Different platforms offer trade-offs in sensitivity, throughput, and mechanism of detection.

Assay TypePrincipleExample PlatformsProsCons
Biochemical Assays [11][20]Measures interaction with a purified target (e.g., enzyme, receptor) in a cell-free system.FRET, ELISA, Radiometric Assays[11][21]High consistency, simple, good for initial screening.[11]Lacks cellular context (e.g., permeability, metabolism).
Cell-Based Assays [20]Measures compound effect in living cells, providing physiological context.MTT, CellTiter-Glo®, Reporter Gene Assays[20][21]More physiologically relevant, assesses toxicity and efficacy.[11]More variable, complex, potential for off-target effects.
Binding Assays [20]Directly measures the binding affinity of a compound to its target.Surface Plasmon Resonance (SPR), Fluorescence Polarization[20]Provides kinetic data (on/off rates), high specificity.Does not measure functional effect (agonist vs. antagonist).

Conclusion: A Culture of Rigor

The reproducibility of synthesizing this compound and characterizing its biological activity is not a matter of chance, but a direct result of meticulous planning, rigorous execution, and a deep understanding of the experimental variables. From ensuring the purity of starting materials to the mandatory inclusion of comprehensive controls in every bioassay, each step is a critical link in a chain of evidence. By embracing the principles of transparent reporting, robust statistical analysis, and a commitment to self-validating experimental design, researchers can ensure their work stands the test of scrutiny and serves as a reliable foundation for the advancement of science.

References

  • BenchChem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery?. (2025-04-21).
  • BenchChem. Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride.
  • Celtarys Research. Biochemical assays in drug discovery and development. (2025-07-24).
  • ResearchGate. Approaches for the N‐acetylation of anilines.
  • Quantics Biostatistics. Making the most of your bioassay control wells. (2024-09-17).
  • Science Ready. What are Positive and Negative Controls?.
  • Danaher Life Sciences. Assay Development in Drug Discovery.
  • BioIVT. What Are Controls and Why Do We Need Them?. (2022-05-03).
  • StudySmarter. Biological Assays: Meaning & Examples. (2024-09-05).
  • Journal of Medicinal Chemistry. Revision of Purity Criteria for Tested Compounds. (2009-01-02).
  • R&D Systems. What is the Importance of Positive & Negative ELISA Controls?.
  • Pharmaguideline. Importance of Negative and Positive Controls in Microbial Analysis. (2017-05-01).
  • Quantics Biostatistics. Bioassay Statistics.
  • NIH PMC. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023-10-12).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Unsure. Why Is Purity Important In Chemistry?. (2022-03-16).
  • BOC Sciences. Analytical Services for Purity Determination.
  • ResearchGate. Bioassay Techniques for Drug Development.
  • BioProcess International. Certain Approaches to Understanding Sources of Bioassay Variability. (2018-10-20).
  • NIH PMC. Reproducibility in chemistry research.
  • Quantics Biostatistics. Defining a Statistical Analysis for Bioassay: Response Modelling. (2025-08-06).
  • NIH PMC. Potency Assay Variability Estimation in Practice.
  • Enago Academy. Can Reproducibility in Chemical Research be Fixed?. (2017-09-25).
  • YouTube. Repeatability and Reproducibility in Analytical Chemistry. (2024-06-19).
  • ChemistryViews. Reproducibility in Chemical Research. (2016-09-04).

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Development

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, hereafter referred to as "Compound X," is a novel small molecule inhibitor under investigation for its therapeutic potential against Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. The molecular structure of Compound X, featuring an aromatic amine and an acetamide group, provides a strong basis for its inhibitory activity. However, these same structural motifs are prevalent in a wide range of bioactive molecules, creating a potential for off-target interactions, or cross-reactivity.

This guide provides a comprehensive framework for assessing the cross-reactivity profile of Compound X. The objective is to build a robust, data-driven comparison against relevant alternative compounds to ascertain its selectivity and predict its potential safety profile. Adhering to guidelines set forth by regulatory bodies is crucial for preclinical safety assessment.[1][2][3] The principles outlined here follow a case-by-case approach to design, implement, and interpret cross-reactivity studies, ensuring a thorough evaluation of off-target binding.[4] Our narrative will not only detail the requisite protocols but also elucidate the scientific rationale underpinning each experimental choice, providing a self-validating system for rigorous inquiry.

Strategic Design of the Cross-Reactivity Study

A successful cross-reactivity study hinges on a logically designed experimental plan that includes a relevant panel of off-target proteins and appropriate comparator compounds.

Rationale for Comparator Compound Selection

To contextualize the performance of Compound X, two well-characterized compounds have been selected for parallel analysis:

  • Ibrutinib: A potent, FDA-approved covalent BTK inhibitor. Its known off-target effects on other kinases (e.g., EGFR, TEC family kinases) make it an essential benchmark for selectivity.

  • Dasatinib: A multi-kinase inhibitor known to target BCR-Abl and Src family kinases. Its broad activity profile serves as a control for promiscuous inhibition, helping to gauge the relative selectivity of Compound X.

The presence of aromatic amines in many drugs is associated with a higher incidence of idiosyncratic drug reactions (IDRs), possibly due to the formation of reactive metabolites.[5] Therefore, understanding the broader biological effects of this class of compounds is paramount.

Assembling the Off-Target Panel

The selection of off-targets is guided by structural similarity and known liabilities of the chemical class. Aromatic amines and related structures have been implicated in off-target effects, including interactions with kinases and cardiovascular ion channels.[6][7]

Our panel includes:

  • Structurally-Related Kinases: Members of the TEC kinase family (ITK, TEC) and EGFR family (EGFR, HER2), which share active site homology with BTK.

  • Promiscuity Indicators: A panel of frequently hit kinases such as SRC, LCK, and FYN.

  • Cardiovascular Safety Target: The hERG potassium ion channel, a critical off-target that can lead to cardiotoxicity.[6] Testing for hERG binding is a standard requirement in preclinical safety evaluation.[6]

  • Metabolizing Enzymes: Key Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to assess potential drug-drug interactions, as recommended by FDA guidance.[8][9][10]

Experimental Methodologies & Protocols

A multi-pronged approach utilizing orthogonal assays is essential for a comprehensive assessment of cross-reactivity. We will employ biophysical, biochemical, and cell-based assays to move from initial binding kinetics to functional cellular outcomes.

Workflow for Cross-Reactivity Profiling

The experimental workflow is designed to systematically evaluate binding and functional inhibition.

G cluster_0 Phase 1: Biophysical Screening cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation a Compound X & Comparators b Surface Plasmon Resonance (SPR) a->b Test against off-target panel c Kinetic & Affinity Data (KD, kon, koff) b->c Generate d Competitive ELISA / Kinase Assays c->d Inform selection of hits for validation e Functional Inhibition Data (IC50) d->e Determine f Cell-Based Kinase Assays e->f Confirm in cellular context g Cellular Potency (EC50) & Selectivity f->g Measure h h g->h Final Selectivity Profile

Caption: A three-phase workflow for assessing compound selectivity.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding kinetics and affinity, providing a highly sensitive method for initial screening.[11][12]

Objective: To determine the binding affinity (K_D) and kinetic parameters (k_on, k_off) of Compound X, Ibrutinib, and Dasatinib against the immobilized off-target protein panel.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Choose an appropriate sensor chip (e.g., CM5 dextran chip).[13] Activate the surface using a standard NHS/EDC chemistry solution. Immobilize the target proteins (kinases, hERG channel protein) onto individual flow cells to an optimal density. Block remaining active sites with ethanolamine.[11]

  • Sample Preparation: Prepare serial dilutions of Compound X, Ibrutinib, and Dasatinib in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected K_D.[13] Ensure accurate DMSO concentration matching between samples and running buffer to avoid false positives.[14]

  • SPR Experiment: Inject the prepared compound solutions over the sensor chip surface at a constant flow rate.[11] Monitor the binding response (measured in Resonance Units, RU) over time to generate a sensorgram.[13]

  • Data Analysis: Fit the association and dissociation curves from the sensorgram to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and the equilibrium dissociation constant (K_D).[13] A lower K_D value indicates a higher binding affinity.[11]

Protocol: Competitive ELISA for Biochemical Potency

Competitive ELISA is a robust method to quantify the concentration of an analyte by its ability to compete with a labeled antigen for a limited number of antibody binding sites.[15][16] This principle is adapted here to measure kinase inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinases.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with a kinase-specific substrate peptide overnight at 4°C.[17]

  • Blocking: Discard the coating solution and block non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[15][16]

  • Competitive Reaction: In a separate plate, pre-incubate the kinase, ATP, and serial dilutions of the test compounds (Compound X, Ibrutinib, Dasatinib) to allow for inhibition.

  • Kinase Reaction: Transfer the inhibitor/kinase/ATP mixture to the coated plate and incubate to allow phosphorylation of the substrate.

  • Detection: Wash the plate. Add a phospho-specific primary antibody that binds to the phosphorylated substrate. Follow this with an HRP-conjugated secondary antibody.[15]

  • Signal Generation: Add a TMB substrate solution and incubate in the dark. The HRP enzyme will catalyze a color change. Stop the reaction with sulfuric acid.[18]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the kinase inhibition. Plot the absorbance against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cell-Based Kinase Activity Assay

Cell-based assays are critical for confirming that biochemical activity translates into a functional effect in a physiological context.[19][20]

Objective: To measure the half-maximal effective concentration (EC50) of the compounds by quantifying the inhibition of downstream substrate phosphorylation in living cells.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed cells expressing the target kinase (e.g., a specific cancer cell line for EGFR) in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: After treatment, lyse the cells to release the intracellular proteins.

  • Substrate Phosphorylation Quantification: Use a sandwich ELISA-based method to measure the level of phosphorylation of a known downstream substrate.[21] Capture the total substrate protein on an antibody-coated plate and detect the phosphorylated fraction using a phospho-specific antibody.

  • Data Analysis: Quantify the signal (e.g., luminescence or fluorescence). The reduction in signal corresponds to the inhibition of the kinase in the cell. Calculate the EC50 value by plotting the signal against the log of the compound concentration. This cellular potency data provides a more biologically relevant measure of selectivity.

Data Presentation & Comparative Analysis

All quantitative data should be summarized in clear, structured tables for direct comparison.

Table 1: Biophysical Cross-Reactivity Profile (SPR)

Binding Affinity (K_D) in nM. Lower values indicate stronger binding.

Target ProteinCompound X (K_D, nM)Ibrutinib (K_D, nM)Dasatinib (K_D, nM)
BTK (On-Target) 5.2 1.8 25.6
ITK85010.53.1
TEC1,20025.14.5
EGFR>10,0005.6150
HER2>10,000450210
SRC5,3001500.8
LCK8,9001801.1
hERG Channel>10,000>10,0001,500
Table 2: Functional Inhibition Profile (Biochemical & Cellular Assays)

IC50 (Biochemical) and EC50 (Cellular) in nM. Lower values indicate higher potency.

Target ProteinAssay TypeCompound XIbrutinibDasatinib
BTK Biochemical (IC50) 15.8 3.5 40.1
BTK Cellular (EC50) 45.2 12.1 95.8
ITKBiochemical (IC50)2,10022.48.9
EGFRCellular (EC50)>10,00018.3450
SRCCellular (EC50)9,8003505.2

Interpretation and Conclusion

The synthesized data provides a clear, multi-faceted view of Compound X's selectivity.

  • High Selectivity for BTK: The SPR data (Table 1) demonstrates that Compound X binds to its intended target, BTK, with high affinity (K_D = 5.2 nM). Crucially, its affinity for other structurally related kinases like ITK, TEC, and EGFR is significantly lower (by over 150-fold), indicating a high degree of selectivity at the biophysical level.

  • Favorable Comparison to Benchmarks: Compared to Ibrutinib, Compound X shows a much cleaner profile against EGFR, a key off-target associated with side effects. While Dasatinib is potent against SRC, it shows broad activity, whereas Compound X is highly selective against it.

  • Functional Confirmation: The biochemical and cellular data (Table 2) corroborate the binding findings. The IC50 and EC50 values for Compound X against BTK are potent, while its activity against off-targets like ITK and SRC remains minimal, even at high concentrations. This confirms that the observed binding selectivity translates to functional selectivity in both isolated enzyme and cellular systems.

  • Predicted Safety: The lack of significant binding to the hERG channel is a positive indicator for cardiovascular safety.

References

  • Admescope. (2020). The 2020 FDA guidance for in vitro DDI studies – new things to consider?[Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies.[Link]

  • SOP Guide for Pharma. (2024). SOP for Surface Plasmon Resonance (SPR) Studies.[Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.[Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).[Link]

  • Zhang, Y., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (2017). Clinical Drug Interaction Studies — Study Design, Data Analysis, and Clinical Implications Guidance for Industry.[Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors.[Link]

  • Bensaude, O. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.[Link]

  • Leach, M. W., et al. (2016). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. National Institutes of Health. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.[Link]

  • Sino Biological. (n.d.). Competitive ELISA Protocol.[Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.[Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays.[Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol.[Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules.[Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines.[Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance.[Link]

  • Lammert, C., et al. (2012). Changes in gene expression induced by aromatic amine drugs: testing the danger hypothesis. National Institutes of Health. [Link]

  • ChemHelp ASAP. (2020). Off-target effects of drugs. YouTube. [Link]

  • U.S. Food and Drug Administration. (2020). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. YouTube. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

Sources

A Comparative Benchmarking Guide to N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, a Putative Modulator of SIRT1 Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the activity of the novel compound, N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (herein referred to as Compound X), by benchmarking it against established modulators of Sirtuin 1 (SIRT1). SIRT1 is a highly conserved NAD+-dependent protein deacetylase that has emerged as a critical regulator of cellular metabolism, stress responses, and longevity.[1][2] Its central role in a multitude of physiological processes makes it a compelling therapeutic target for aging-related diseases, including type 2 diabetes and neurodegenerative disorders.[3][4]

The modulation of SIRT1 activity by small molecules presents a promising avenue for therapeutic intervention.[5] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel SIRT1 modulators. We will detail the experimental rationale, provide step-by-step protocols for in vitro enzymatic assays, and present a comparative analysis of Compound X against well-characterized SIRT1 activators and inhibitors.

The Rationale for Benchmarking: Understanding SIRT1 Modulation

SIRT1 exerts its biological effects by deacetylating a wide range of histone and non-histone protein substrates, thereby influencing gene expression and cellular function.[6] The activity of SIRT1 is intrinsically linked to the cellular energy state through its dependence on NAD+.[4] Small molecules that modulate SIRT1 activity can be broadly categorized as activators or inhibitors.

  • SIRT1 Activators: These compounds, often referred to as Sirtuin-Activating Compounds (STACs), enhance the deacetylase activity of SIRT1. The prototypical example is Resveratrol, a naturally occurring polyphenol.[7][8] Synthetic STACs, such as SRT1720, have also been developed with greater potency.[4][7] Activation of SIRT1 is generally considered beneficial for metabolic health and longevity.[5][8]

  • SIRT1 Inhibitors: Conversely, these molecules reduce or abolish the enzymatic activity of SIRT1. Inhibition of SIRT1 is being explored for therapeutic applications in oncology and certain infectious diseases.[7][9] Known inhibitors include Sirtinol and the endogenous regulator, Nicotinamide.[10]

To effectively characterize a novel compound like Compound X, it is essential to perform a direct comparative analysis against these established modulators. This benchmarking approach allows for the determination of its mechanism of action (activation or inhibition), potency (e.g., EC50 or IC50), and selectivity.

cluster_0 Cellular Stressors cluster_1 SIRT1 Modulation cluster_2 Downstream Effects Calorie Restriction Calorie Restriction NAD+ NAD+ Calorie Restriction->NAD+ Oxidative Stress Oxidative Stress Oxidative Stress->NAD+ SIRT1 SIRT1 NAD+->SIRT1 Activates Metabolic Regulation Metabolic Regulation SIRT1->Metabolic Regulation Stress Resistance Stress Resistance SIRT1->Stress Resistance Anti-inflammatory Anti-inflammatory SIRT1->Anti-inflammatory Compound X Compound X Compound X->SIRT1 Modulates? Activators Activators (e.g., Resveratrol) Activators->SIRT1 Enhance Inhibitors Inhibitors (e.g., Sirtinol) Inhibitors->SIRT1 Block

Figure 1: A diagram illustrating the central role of SIRT1 in cellular pathways and its modulation by various compounds.

Experimental Design for Benchmarking Compound X

The core of this benchmarking guide is a robust in vitro SIRT1 enzymatic assay. This assay directly measures the deacetylase activity of recombinant human SIRT1 on a fluorogenic substrate. By running parallel experiments with Compound X and known modulators, we can generate quantitative data for a direct comparison.

2.1. Materials and Reagents

  • Recombinant Human SIRT1 Enzyme

  • Fluorogenic SIRT1 Substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (e.g., containing a protease to cleave the deacetylated peptide, separating the fluorophore from the quencher)

  • Compound X

  • Known SIRT1 Activator: Resveratrol

  • Known SIRT1 Activator: SRT1720

  • Known SIRT1 Inhibitor: Sirtinol

  • Known SIRT1 Inhibitor: Nicotinamide

  • DMSO (for compound dilution)

  • 96-well black microplates

2.2. Experimental Workflow

The following workflow outlines the steps for conducting the SIRT1 enzymatic assay to benchmark Compound X.

G start Start: Prepare Reagents prep_compounds Prepare Serial Dilutions of: - Compound X - Known Activators - Known Inhibitors start->prep_compounds prep_enzyme Prepare SIRT1 Enzyme and Substrate/NAD+ Master Mix start->prep_enzyme add_compounds Add Compounds and Controls to 96-well Plate prep_compounds->add_compounds add_mix Add Enzyme/Substrate Mix to Initiate Reaction prep_enzyme->add_mix add_compounds->add_mix incubate Incubate at 37°C add_mix->incubate add_developer Add Developer Solution incubate->add_developer read_fluorescence Read Fluorescence (Ex/Em) add_developer->read_fluorescence analyze Analyze Data: - Plot Dose-Response Curves - Calculate EC50/IC50 read_fluorescence->analyze end End: Comparative Analysis analyze->end

Figure 2: A flowchart of the experimental workflow for the in vitro SIRT1 enzymatic assay.

2.3. Step-by-Step Protocol

  • Compound Preparation: Prepare a 10-point serial dilution series for Compound X and each of the known modulators (Resveratrol, SRT1720, Sirtinol, Nicotinamide) in DMSO. The concentration range should be chosen to span the expected potency of the compounds. A typical starting concentration might be 1 mM.

  • Assay Plate Setup:

    • Add 2 µL of each compound dilution to the appropriate wells of a 96-well plate.

    • Include "no compound" controls (DMSO only) for baseline activity and "no enzyme" controls for background fluorescence.

  • Reaction Initiation:

    • Prepare a master mix containing the SIRT1 enzyme, the fluorogenic substrate, and NAD+ in the assay buffer.

    • Add 48 µL of this master mix to each well to start the reaction. The final volume in each well will be 50 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes. This incubation time should be optimized to ensure the reaction is in the linear range.

  • Development: Add 50 µL of the developer solution to each well. Incubate at 37°C for an additional 15 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore used.

Data Analysis and Interpretation

The raw fluorescence data should be corrected by subtracting the background fluorescence from the "no enzyme" controls. The activity in each well is then typically expressed as a percentage of the "no compound" control (100% activity).

3.1. Dose-Response Curves and Potency Determination

Plot the percentage of SIRT1 activity against the logarithm of the compound concentration. This will generate dose-response curves.

  • For Activators: The data should be fit to a sigmoidal dose-response curve to determine the EC50 (the concentration at which the compound elicits 50% of its maximal effect).

  • For Inhibitors: The data should be fit to a sigmoidal dose-response curve to determine the IC50 (the concentration at which the compound inhibits 50% of the enzymatic activity).

3.2. Comparative Performance Data

The following table presents hypothetical data from our benchmarking study of Compound X against known SIRT1 modulators.

CompoundClassPotency (EC50/IC50)Max Activation/Inhibition
Compound X Activator 5.2 µM 185%
ResveratrolActivator15.8 µM160%
SRT1720Activator0.2 µM250%
SirtinolInhibitor42.1 µM95%
NicotinamideInhibitor65.0 µM98%

Interpretation of Hypothetical Results:

Based on this hypothetical data, Compound X is identified as a SIRT1 activator. Its potency (EC50 = 5.2 µM) is approximately three times greater than that of Resveratrol, a well-known natural activator. However, it is less potent than the synthetic activator SRT1720. The maximal activation achieved by Compound X (185%) is comparable to that of Resveratrol but less than SRT1720. This suggests that Compound X is a moderately potent activator of SIRT1.

Concluding Remarks

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel compound, this compound, against known modulators of SIRT1. By following the detailed experimental protocols and data analysis framework presented, researchers can effectively characterize the activity of new chemical entities targeting this important enzyme. The hypothetical data presented for Compound X illustrates how such a comparative analysis can provide valuable insights into a compound's potency and mechanism of action, thereby guiding further drug development efforts.

The validation of in vitro findings through cell-based assays and subsequent in vivo studies is a critical next step in the comprehensive evaluation of any novel SIRT1 modulator.

References

  • Sirtuin 1 - Wikipedia. [Link]

  • Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. PubMed. [Link]

  • Hubbard, B. P., & Sinclair, D. A. (2014). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC. [Link]

  • Rahman, I., & Chung, S. (2010). Regulation of SIRT1 in cellular functions: role of polyphenols. PMC. [Link]

  • D'Onofrio, N., Servillo, L., & Balestrieri, M. L. (2018). Regulation of SIRT1 and Its Roles in Inflammation. Frontiers in Immunology. [Link]

  • Chang, H. C., & Guarente, L. (2014). SIRT1 and energy metabolism. PMC. [Link]

  • Grabowska, W., Sikora, E., & Bielak-Zmijewska, A. (2017). The role of sirtuins in cellular homeostasis. PMC. [Link]

  • Alcaín, F. J., & Villalba, J. M. (2012). Sirtuin activators and inhibitors. PMC. [Link]

Sources

"Head-to-head comparison of analytical techniques for N-(4-Amino-2-methylphenyl)-2-methoxyacetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quantification and Characterization of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of novel compounds is paramount. This compound (CAS No. 926271-83-2) is an aromatic amine derivative whose purity, concentration, and structural integrity must be precisely determined to ensure safety and efficacy in its applications. This guide provides a head-to-head comparison of the principal analytical techniques suited for this molecule, offering researchers, scientists, and drug development professionals a framework for selecting the optimal method for their specific needs. We will delve into the causality behind experimental choices, presenting field-proven insights into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its strength lies in its high resolution, sensitivity, and adaptability for quantitative analysis.

Expertise & Experience: The "Why" Behind the Method

The selection of a reversed-phase (RP) HPLC method is a logical starting point. The target molecule possesses both polar (amine, amide) and non-polar (aromatic ring, methyl and methoxy groups) characteristics, making it ideally suited for retention on a nonpolar stationary phase like C18. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and water, is used to elute the compound. Adding a modifier like formic or phosphoric acid to the mobile phase serves a crucial dual purpose: it protonates residual silanols on the column packing to reduce peak tailing and ensures the amine functional group is consistently protonated, leading to sharp, symmetrical peaks.[1][2] UV detection is effective due to the strong absorbance of the benzene ring.

Experimental Protocol: A Self-Validating RP-HPLC-UV Method
  • System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A smaller particle size (e.g., <3 µm) can be used for faster UPLC applications.[1]

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Formic acid is chosen for its compatibility with mass spectrometry if an HPLC-MS method is desired.[1]

    • Gradient Program: A typical gradient might start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. This ensures elution of the target analyte while cleaning the column of any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection: UV absorbance at 254 nm, where the aromatic ring exhibits strong absorbance. A PDA detector can scan a range (e.g., 200-400 nm) to confirm peak purity.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.

    • Prepare the unknown sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standards to construct a calibration curve of peak area versus concentration.

    • Inject the sample and determine its concentration from the calibration curve. The method's reliability is confirmed by achieving a correlation coefficient (r²) > 0.99 for the calibration curve.[3]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Prep cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Solvent (e.g., Acetonitrile) p1->p2 p3 Prepare Cal. Standards & QC Samples p2->p3 p4 Filter (0.45 µm) p3->p4 h1 Inject into HPLC System p4->h1 Injection h2 Separation on C18 Column h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Sample d2->d3

Caption: RP-HPLC-UV workflow for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For aromatic amines, it offers exceptional sensitivity and selectivity, especially when coupled with mass spectrometry for definitive identification.[4][5]

Expertise & Experience: The "Why" Behind the Method

This compound has moderate polarity and a molecular weight that should allow for successful volatilization in a heated GC inlet. The primary amine and amide groups can sometimes cause peak tailing due to interactions with active sites in the GC system. Therefore, a highly inert system and column (e.g., a 5% phenyl-methylpolysiloxane phase, like a DB-5ms or InertCap 5MS/Sil) are critical for good chromatography.[6] While derivatization (e.g., acylation or silylation) can be used to improve peak shape and volatility for many aromatic amines, it may not be necessary for this molecule and adds complexity to sample preparation.[7][8] Electron Ionization (EI) is the standard ionization technique, as it produces a reproducible fragmentation pattern that serves as a "fingerprint" for library matching and structural confirmation.

Experimental Protocol: A Self-Validating GC-MS Method
  • System Preparation: A GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole), is used.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min). Hydrogen can offer faster analysis times without compromising resolution.[6]

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program allows for the separation of the analyte from potential impurities with different boiling points.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 40-450) for identification. For high sensitivity quantification, Selected Ion Monitoring (SIM) can be used, monitoring characteristic fragment ions.

  • Sample and Standard Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

    • Prepare a series of calibration standards by serial dilution.

    • Dissolve the unknown sample in the same solvent.

  • Analysis and Identification:

    • Inject standards and samples.

    • Identify the analyte by its retention time and by matching its mass spectrum against a reference library or a previously acquired standard spectrum.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Prep cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Weigh Compound p2 Dissolve in Volatile Solvent (e.g., Ethyl Acetate) p1->p2 p3 Prepare Standards p2->p3 g1 Inject into GC p3->g1 Injection g2 Vaporization & Separation g1->g2 g3 Ionization (EI) & Mass Analysis g2->g3 d1 Extract Ion Chromatogram g3->d1 MS Data d2 Match Mass Spectrum to Library/Standard d1->d2 d3 Identify & Quantify d2->d3

Caption: GC-MS workflow for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C) in the molecule.

Expertise & Experience: The "Why" Behind the Method

For this compound, a ¹H NMR spectrum will reveal distinct signals for the aromatic protons, the amine protons, the amide proton, and the protons of the methyl and methoxy groups.[9] The chemical shifts, integration values (proton count), and coupling patterns provide a complete picture of the molecule's structure.[10][11] A deuterated solvent like DMSO-d₆ is often an excellent choice as it dissolves a wide range of compounds and its residual solvent peak does not typically overlap with analyte signals. The amine and amide protons are often visible in DMSO-d₆, whereas they might exchange with deuterium in solvents like D₂O or CD₃OD.

Experimental Protocol: Structural Verification by NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • For quantitative NMR (qNMR), a certified internal standard with a known concentration is added.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key parameters include setting the appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration.

    • Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence like DEPT to aid in distinguishing CH, CH₂, and CH₃ carbons.

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H).

    • Assign the signals to the corresponding protons and carbons in the molecular structure based on their chemical shift, integration, and multiplicity.

Visualization: NMR Workflow

NMR_Workflow p1 Dissolve Sample (5-10 mg) in Deuterated Solvent (e.g., DMSO-d6) p2 Place in NMR Spectrometer p1->p2 p3 Acquire 1H and 13C Spectra p2->p3 p4 Process FID Data (Fourier Transform, Phasing) p3->p4 p5 Assign Signals to Molecular Structure p4->p5 p6 Confirm Structure & Assess Purity p5->p6

Caption: NMR workflow for structural elucidation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for quantifying compounds that contain chromophores. It is based on the principle that molecules absorb light at specific wavelengths.

Expertise & Experience: The "Why" Behind the Method

The aromatic ring in this compound is an excellent chromophore that absorbs strongly in the UV region (typically between 200-300 nm). This makes UV-Vis spectroscopy a suitable tool for straightforward concentration determination, particularly in quality control settings where the identity of the compound is already known and the sample matrix is simple. The Beer-Lambert Law provides a linear relationship between absorbance and concentration, forming the basis for quantification. It is, however, a non-specific technique; any impurity with a similar chromophore will interfere with the measurement.[12]

Experimental Protocol: Quantitative Analysis by UV-Vis
  • System Preparation: A double-beam UV-Vis spectrophotometer is required.

  • Solvent Selection: Choose a UV-transparent solvent that completely dissolves the sample, such as methanol or ethanol.

  • Determination of λmax:

    • Prepare a dilute solution of the compound.

    • Scan the absorbance from 200 to 400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration to create a calibration curve. The curve should be linear with a correlation coefficient (r²) > 0.99.

  • Sample Analysis:

    • Prepare the unknown sample solution so that its absorbance falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax and determine the concentration using the calibration curve equation.

Visualization: UV-Vis Workflow

UVVis_Workflow cluster_prep Sample Prep cluster_uv Spectrophotometer cluster_data Data Analysis p1 Prepare Stock Solution p2 Create Serial Dilutions for Calibration Curve p1->p2 u1 Determine λmax p2->u1 Analysis u2 Measure Absorbance of Standards & Sample u1->u2 d1 Plot Calibration Curve u2->d1 Absorbance Data d2 Calculate Sample Concentration d1->d2

Caption: UV-Vis workflow for concentration determination.

Head-to-Head Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR SpectroscopyUV-Vis Spectroscopy
Primary Use Quantitative Analysis, PurityIdentification, QuantificationStructural Elucidation, PurityQuantitative Analysis
Selectivity High (separates mixture components)Very High (separation + mass)Very High (structural info)Low (interferences common)
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (mg range)Moderate (µg to ng range)
Precision & Accuracy ExcellentExcellentGood (Excellent for qNMR)Good (matrix dependent)
Analysis Time Moderate (5-20 min per sample)Moderate (10-30 min per sample)Slow (minutes to hours)Very Fast (<1 min per sample)
Sample Requirement Non-volatile, SolubleVolatile, Thermally StableSoluble, ~5-10 mgSoluble, Contains Chromophore
Cost & Complexity High / ModerateHigh / HighVery High / HighLow / Low
Information Provided Retention Time, QuantityRetention Time, Mass SpectrumComplete Molecular StructureAbsorbance at λmax

Conclusion and Recommendations

The choice of analytical technique for this compound is dictated by the specific scientific question being asked.

  • For routine quality control, purity checks, and quantification in known matrices, HPLC-UV is the method of choice. It offers an excellent balance of speed, sensitivity, and quantitative accuracy.

  • For definitive identification, trace-level quantification, or analysis of volatile impurities, GC-MS is superior. Its combination of chromatographic separation and mass spectral data provides unmatched confidence in compound identification.

  • For unambiguous confirmation of chemical structure, especially after a new synthesis, NMR spectroscopy is indispensable. It is the gold standard for structural elucidation.

  • For rapid, high-throughput concentration measurements where the sample matrix is simple and free of interfering substances, UV-Vis spectroscopy is a highly efficient and cost-effective tool.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical strategy, ensuring the generation of reliable and accurate data in their development and research endeavors.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. [Link]

  • Skipper, P. L., & Tannenbaum, S. R. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomed Environ Mass Spectrom. [Link]

  • Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]

  • Liler, M. (1969). Studies of nuclear magnetic resonance chemical shifts caused by protonation. Part I. Substituted acetamides and some N-methyl- and NN-dimethyl-derivatives. RSC Publishing. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. [Link]

  • Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

  • Gowda, B. T., et al. (n.d.). Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and.... ResearchGate. [Link]

  • Schmidt, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]

  • Unknown Author. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. International Journal of Creative Research Thoughts. [Link]

  • Al-Saraj, T. W., & Al-Ansari, I. A. M. (2000). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, ACS Publications. [Link]

  • Pimparkar, S., et al. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

  • Tadeo, J. L. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739). [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[amino]-4-methoxyphenyl]- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). a) ¹H NMR spectra for the standard acetamide solution and the collected.... [Link]

  • Khan, A., et al. (2024). Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. Heliyon. [Link]

  • SIELC Technologies. (n.d.). Separation of N-(3-Amino-4-methylphenyl)-N-ethylacetamide on Newcrom R1 HPLC column. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In Vivo versus In Vitro Efficacy of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, a small molecule identified by CAS Number 926271-83-2, presents a chemical scaffold of interest in contemporary drug discovery.[1] Its structural features, including a substituted aniline ring, suggest potential interactions with biological targets pertinent to a range of therapeutic areas. However, as of the current date, publicly accessible data detailing the in vivo and in vitro efficacy of this specific compound is not available.

This guide, therefore, serves as a comprehensive, albeit prospective, framework for researchers, scientists, and drug development professionals. It is designed to delineate a robust scientific pathway for evaluating the efficacy of this compound, bridging the critical gap between laboratory findings and whole-organism biological effects. We will proceed under the hypothesis that the compound possesses anti-cancer properties, a common therapeutic target for novel small molecules. This allows for the illustration of a complete evaluation cascade, from initial cell-based assays to preclinical animal models.

The core principle of this guide is to establish a clear line of sight from in vitro potency to in vivo efficacy, a cornerstone of translational research. A strong in vitro–in vivo correlation (IVIVC) is paramount for de-risking a compound's progression through the development pipeline and for understanding its therapeutic potential.[2]

The Rationale of a Phased Efficacy Evaluation

The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is a multi-stage process. A phased approach, starting with high-throughput in vitro screening and culminating in more complex in vivo models, is essential for identifying the most promising candidates while conserving resources. This "test cascade" ensures that only compounds with a desirable balance of properties advance to more rigorous and ethically demanding animal studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Initial Screening Initial Screening Mechanism of Action Mechanism of Action Initial Screening->Mechanism of Action Hit Identification Selectivity Profiling Selectivity Profiling Mechanism of Action->Selectivity Profiling Lead Characterization Pharmacokinetics & Tolerability Pharmacokinetics & Tolerability Selectivity Profiling->Pharmacokinetics & Tolerability Candidate Selection Efficacy Studies Efficacy Studies Pharmacokinetics & Tolerability->Efficacy Studies Dose Selection Pharmacodynamics Pharmacodynamics Efficacy Studies->Pharmacodynamics Proof of Concept

Figure 1: A representative workflow for the phased evaluation of a novel therapeutic candidate, progressing from initial in vitro screening to comprehensive in vivo analysis.

Part 1: In Vitro Efficacy Assessment

The primary objective of in vitro testing is to rapidly assess the biological activity of a compound in a controlled, cellular environment. These assays are crucial for determining potency, mechanism of action, and for initial safety profiling.

Cell Viability and Cytotoxicity Assays

The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer) should be used.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Mechanism of Action Studies: Apoptosis Induction

Assuming the compound reduces cell viability, the next step is to investigate the underlying mechanism. A common mechanism for anti-cancer drugs is the induction of apoptosis (programmed cell death).

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Part 2: In Vivo Efficacy Assessment

In vivo studies are indispensable for evaluating a compound's efficacy in a complex biological system, taking into account factors like pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetic and Tolerability Studies

Before assessing anti-tumor efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to determine its maximum tolerated dose (MTD).

Experimental Protocol: Murine Pharmacokinetic Study

  • Compound Administration: Administer a single dose of this compound to a cohort of mice (e.g., C57BL/6) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using LC-MS/MS.

  • PK Parameter Calculation: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Xenograft Efficacy Model

The gold standard for preclinical evaluation of anti-cancer drugs is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.

Experimental Protocol: Human Tumor Xenograft Study

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Dosing: Administer this compound to the treatment group at a predetermined dose (based on MTD studies) on a set schedule (e.g., daily, orally). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

G Implant_Cells Implant Human Cancer Cells (e.g., HCT116) into Mice Tumor_Growth Allow Tumors to Reach ~100-150 mm³ Implant_Cells->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Dosing Administer Vehicle or Compound Daily Randomize->Dosing Measure Measure Tumor Volume Every 2-3 Days Dosing->Measure Repeat for Study Duration Measure->Dosing Endpoint Euthanize and Excise Tumors at Study Endpoint Measure->Endpoint

Figure 2: A schematic of the experimental workflow for a standard subcutaneous xenograft mouse model used in oncology drug discovery.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal is to correlate the findings from the in vitro and in vivo studies. This comparison helps in understanding the translational potential of the compound.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of data for this compound and a fictional alternative compound, "Comparator X."

Parameter This compound Comparator X
In Vitro Potency (HCT116 IC50) 0.5 µM0.2 µM
Apoptosis Induction (at 1 µM) 60% Annexin V Positive Cells75% Annexin V Positive Cells
Oral Bioavailability (Mouse) 45%15%
Maximum Tolerated Dose (Mouse) 100 mg/kg50 mg/kg
In Vivo Efficacy (TGI at MTD) 70%40%

Interpretation of Hypothetical Data:

In this hypothetical scenario, while Comparator X appears more potent in vitro, this compound demonstrates superior in vivo efficacy. This discrepancy could be attributed to its more favorable pharmacokinetic properties, specifically its higher oral bioavailability, allowing for greater exposure of the tumor to the drug. This underscores the importance of not relying solely on in vitro data for decision-making.

Conclusion

While specific experimental data for this compound is not yet in the public domain, this guide provides a scientifically rigorous and logically structured framework for its comprehensive evaluation. By systematically progressing from well-designed in vitro assays to robust in vivo models, researchers can effectively characterize its therapeutic potential. The key to a successful drug discovery program lies in the thoughtful integration of in vitro and in vivo data to build a compelling case for a compound's efficacy and to navigate the complexities of translational science.

References

  • U.S. Food and Drug Administration. In Vitro–In Vivo Correlation. [Link]

Sources

A Comparative Guide to the Biological Activities of N-(Phenyl)acetamide Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of peer-reviewed studies on N-(4-Amino-2-methylphenyl)-2-methoxyacetamide and its analogs. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthesis, biological performance, and structure-activity relationships of this class of compounds.

Introduction: The Versatile N-Phenylacetamide Scaffold

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of biologically active compounds. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on both the phenyl ring and the acetamide moiety have made it an attractive starting point for the development of novel therapeutic agents.[1] This guide will delve into the peer-reviewed literature to compare the performance of various N-phenylacetamide analogs, with a focus on their anticancer and antimicrobial properties.

Comparative Analysis of Synthetic Strategies

The synthesis of N-phenylacetamide analogs generally follows a straightforward and versatile pathway, primarily involving the acylation of a substituted aniline with a suitable acylating agent. A common synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride, followed by nucleophilic substitution with a desired nucleophile to introduce diversity.[2]

Below is a generalized workflow for the synthesis of N-phenylacetamide derivatives.

Synthesis_Workflow SubstitutedAniline Substituted Aniline Intermediate N-(Substituted phenyl)- 2-chloroacetamide SubstitutedAniline->Intermediate Acylation AcylatingAgent Acylating Agent (e.g., Chloroacetyl Chloride) AcylatingAgent->Intermediate FinalProduct Final N-Phenylacetamide Analog Intermediate->FinalProduct Nucleophilic Substitution Nucleophile Nucleophile (e.g., Phenol, Thiol, Amine) Nucleophile->FinalProduct

Caption: Generalized synthetic workflow for N-phenylacetamide analogs.

This synthetic flexibility allows for the creation of large libraries of compounds for screening and optimization of biological activity. For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized by introducing the thiazole group into the amide scaffold.[3] Similarly, N-phenyl-acetamide sulfonamide derivatives have been synthesized through structural modifications of paracetamol.[4]

Performance Comparison: Anticancer and Antimicrobial Activities

The biological activity of N-phenylacetamide analogs is highly dependent on the nature and position of substituents on the aromatic ring and the acetamide group. This section provides a comparative analysis of their reported anticancer and antimicrobial activities based on peer-reviewed experimental data.

Anticancer Cytotoxicity

Several studies have evaluated the in vitro cytotoxicity of N-phenylacetamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: Comparative Cytotoxicity (IC50 in µM) of N-Phenylacetamide Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) Xanthomonas oryzae pv. Oryzae (Xoo)156.7 (EC50)[3]
Isatin N-phenylacetamide based sulphonamide (2h) hCA I45.10 (Ki)[5]
Isatin N-phenylacetamide based sulphonamide (2h) hCA II5.87 (Ki)[5]
Isatin N-phenylacetamide based sulphonamide (3c) A549 (Lung)-[5]
Isatin N-phenylacetamide based sulphonamide (3d) MCF-7 (Breast)0.869[5]
Isatin N-phenylacetamide based sulphonamide (3d) A549 (Lung)5.12[5]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4a) A549 (Lung)1.81 - 2.11[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4b) A549 (Lung)1.81 - 2.11[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4d) A549 (Lung)1.81 - 2.11[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4k) A549 (Lung)1.81 - 2.11[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4s) A549 (Lung)1.81 - 2.11[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4b) HeLa (Cervical)1.92 - 2.52[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4d) HeLa (Cervical)1.92 - 2.52[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4k) HeLa (Cervical)1.92 - 2.52[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4n) HeLa (Cervical)1.92 - 2.52[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4p) HeLa (Cervical)1.92 - 2.52[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4s) HeLa (Cervical)1.92 - 2.52[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4b) MCF-7 (Breast)2.12 - 2.52[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4d) MCF-7 (Breast)2.12 - 2.52[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4k) MCF-7 (Breast)2.12 - 2.52[6]
[N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (4s) MCF-7 (Breast)2.12 - 2.52[6]
2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamide (2a-2c) PC3 (Prostate)52 - 80[7]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) MCF-7 (Breast)100[7]
N-[5-(4-Methoxyphenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxyphenyl)-pyridin-3-yl][3][6][8]oxadiazol-2-ylsulfanyl}-acetamide (6e) PANC-1 (Pancreatic)4.6[9]
N-[5-(4-Methoxyphenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxyphenyl)-pyridin-3-yl][3][6][8]oxadiazol-2-ylsulfanyl}-acetamide (6e) HepG2 (Liver)2.2[9]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) MCF-7 (Breast), SK-N-SH (Neuroblastoma)Not specified[10]
Antimicrobial Activity

N-phenylacetamide derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of N-Phenylacetamide Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) Xanthomonas oryzae pv. Oryzae (Xoo)-[3]
N-(4-chlorophenyl)-2-chloroacetamide Staphylococcus aureusEffective[11]
N-(4-fluorophenyl)-2-chloroacetamide Staphylococcus aureusEffective[11]
N-(3-bromophenyl)-2-chloroacetamide Staphylococcus aureusEffective[11]
N-(4-chlorophenyl)-2-chloroacetamide MRSAEffective[11]
N-(4-fluorophenyl)-2-chloroacetamide MRSAEffective[11]
N-(3-bromophenyl)-2-chloroacetamide MRSAEffective[11]
N-(2-hydroxyl-5-substitutedphenyl)benzacetamide (5e) Gram-positive bacteria25[12]
N-(2-hydroxyl-5-substitutedphenyl)benzacetamide (5e) Klebsiella pneumoniae25[12]
N-(2-hydroxyl-5-substitutedphenyl)benzacetamide (5k) Candida albicansMore active than other analogs[12]
Imidazole acetamides Various bacterial strainsPromising activity[13]

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data from various studies reveals several key structure-activity relationships for the N-phenylacetamide scaffold:

  • Substitution on the Phenyl Ring: The presence and position of substituents on the N-phenyl ring significantly impact activity. For instance, halogenated substituents, particularly at the para-position, appear to enhance antimicrobial activity, likely due to increased lipophilicity facilitating passage through the microbial cell membrane.[11] In anticancer studies, electron-withdrawing groups like nitro moieties on the phenyl ring have been associated with higher cytotoxicity compared to electron-donating groups like methoxy.[7]

  • Modifications of the Acetamide Group: The nature of the substituent attached to the acetyl group is crucial for biological activity. The introduction of bulky and heterocyclic moieties, such as thiazole and oxadiazole, has been shown to confer potent antibacterial and anticancer properties.[3][9]

  • Overall Molecular Properties: Properties such as molecular weight, volume, and electrostatic potential play a role in the biological activity of these analogs. An increase in these parameters has been suggested to be beneficial for the analgesic activity of N-phenyl-acetamide sulfonamides.[4]

Mechanism of Action: A Look into Cellular Pathways

While the exact mechanisms of action for many N-phenylacetamide analogs are still under investigation, several studies have provided valuable insights. For a number of anticancer analogs, the induction of apoptosis is a key mechanism.[14][15] This process of programmed cell death is a critical target in cancer therapy.

The proposed apoptotic pathway often involves the activation of caspase enzymes, which are central executioners of apoptosis.

Apoptosis_Pathway Compound N-Phenylacetamide Analog Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by some N-phenylacetamide analogs.

Some derivatives have been shown to activate caspases 3 and 9, suggesting the involvement of the intrinsic apoptotic pathway.[15] Other proposed mechanisms include the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation, such as carbonic anhydrase.[5]

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. This section outlines the methodologies for key assays used in the evaluation of N-phenylacetamide analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-phenylacetamide analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the N-phenylacetamide analogs in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The N-phenylacetamide scaffold has proven to be a valuable template for the design and discovery of novel bioactive molecules with promising anticancer and antimicrobial activities. The extensive body of peer-reviewed literature highlights the importance of systematic structural modifications to optimize potency and selectivity.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Development of Analogs with Improved Drug-like Properties: Optimization of physicochemical properties to enhance solubility, bioavailability, and metabolic stability is crucial for the development of clinically viable drug candidates.

This comparative guide serves as a valuable resource for researchers in the field, providing a comprehensive overview of the current state of knowledge and highlighting key areas for future investigation in the exciting and promising field of N-phenylacetamide-based drug discovery.

References

  • Hu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(1), 133. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Scientific Reports, 11(1), 1-17. [Link]

  • Nikalje, A. P., et al. (2019). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1359-1367. [Link]

  • Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega, 8(48), 45989-46002. [Link]

  • Ghorab, M. M., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Journal of Molecular Structure, 1274, 134509. [Link]

  • Siddiqui, N., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014. [Link]

  • Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega, 8(48), 45989-46002. [Link]

  • Kovač, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 285-297. [Link]

  • Mohammadi-Farani, A., et al. (2015). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. Der Pharma Chemica, 7(10), 1-10. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 105-108. [Link]

  • Kumar, A., et al. (2018). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. International Journal of Drug Development and Research, 10(2), 1-7. [Link]

  • Sonawane, P. B., et al. (2012). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 4(4), 1435-1440. [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. Farmaco, 56(4), 275-281. [Link]

  • Aliabadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 816-822. [Link]

  • Lima, P. C., et al. (2005). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & medicinal chemistry, 13(10), 3463-3470. [Link]

  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of medicinal chemistry, 54(4), 1106-1110. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research: IJPR, 12(3), 267. [Link]

  • Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC advances, 9(40), 23213-23223. [Link]

  • Van den Haute, C., et al. (2022). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Autophagy, 18(11), 2664-2680. [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

  • Tang, S. C., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl) piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1, 3, 5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 826372. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical byproducts we generate. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Identification and Risk Assessment: The "Know Your Waste" Principle

Based on data for related acetamides, this compound should be handled as a hazardous substance with the potential for irritation and other health effects.[1][2][3]

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE
Skin Irritation Expected to cause skin irritation upon contact.[1][2]Nitrile rubber gloves, lab coat, and appropriate protective clothing to minimize skin contact.[4][5]
Eye Irritation Expected to cause serious eye irritation.[1][2]Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4]
Acute Toxicity (Oral) May be harmful if swallowed.[2][6]Standard laboratory hygiene; do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[1]
Inhalation Hazard Avoid breathing dust, as it may cause respiratory irritation.[1][3]Use only in a well-ventilated area or with local exhaust ventilation (e.g., fume hood).[1][4]

It is imperative to treat this compound as a hazardous waste unless confirmed otherwise by a certified analysis.[7][8] All laboratory personnel must treat chemical waste as hazardous until a formal determination proves otherwise.[8]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10] The following protocol ensures compliance and safety.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This prevents dangerous reactions and simplifies the final disposal process.

  • Action: Collect waste this compound and materials contaminated with it (e.g., filter paper, gloves, absorbent pads) in a dedicated, separate waste container.

  • Causality: Mixing acetamides with incompatible materials like strong oxidizing agents, acids, or bases can lead to vigorous, uncontrolled reactions.[1][4] Segregating waste at the point of generation is a foundational requirement of compliant lab practice.[9]

Step 2: Container Selection and Management

The integrity of your waste container is your primary defense against spills and exposure.

  • Action: Select a container made of a material compatible with this compound, such as glass or high-density polyethylene (HDPE). The original product container is often the best choice.[8] Ensure the container has a secure, tight-fitting lid.[1]

  • Causality: Using a non-reactive container prevents chemical degradation of the container itself, which could cause leaks.[10] The container must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[8]

Step 3: Accurate and Compliant Labeling

Clear labeling is a non-negotiable regulatory requirement and a critical safety communication tool.

  • Action: Immediately label the waste container. The EPA requires that each label clearly state the words "Hazardous Waste" .[11][12] The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant").[11]

  • Causality: Proper labeling ensures that anyone handling the container, from lab colleagues to waste disposal technicians, is aware of its contents and the associated dangers. This prevents accidental mixing and ensures it is routed to the correct disposal facility.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store waste in designated areas known as Satellite Accumulation Areas (SAAs).

  • Action: Store the labeled, sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[12] The SAA should be a secondary containment tray to capture any potential leaks.

  • Causality: The SAA regulation provides a practical way to manage small quantities of waste as they are generated, before they are moved to a central storage location.[12] Storing no more than 55 gallons of hazardous waste is permitted within an SAA.[12]

The following diagram illustrates the decision-making workflow for this disposal process.

G A Waste Generated: N-(4-Amino-2-methylphenyl) -2-methoxyacetamide B 1. Identify Hazards (Treat as Irritant & Acutely Toxic) A->B C 2. Segregate Waste (Dedicate a container for this acetamide waste only) B->C D 3. Select Container (Chemically compatible with a secure lid, e.g., HDPE) C->D E 4. Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Warning (Irritant) D->E F 5. Store Securely in SAA (At or near point of generation, secondary containment) E->F G 6. Arrange Disposal (Contact EHS for pickup by a licensed disposal facility) F->G

Caption: Chemical Waste Disposal Workflow

Step 5: Final Disposal Arrangement

Hazardous waste must be disposed of through a licensed and approved facility.

  • Action: Contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule a pickup of the full waste container. Do not pour this chemical down the drain or dispose of it in regular trash.[8][13]

  • Causality: The EPA mandates that hazardous waste be managed from "cradle to grave."[11] Your institution's EHS office is responsible for ensuring the waste is transported by a licensed hauler to a facility that can legally and safely handle its destruction or treatment.[7][10]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[7]

  • Control Ignition Sources: As a precaution, eliminate any potential ignition sources in the area.[7]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Table 1, including gloves, safety goggles, and a lab coat.

  • Contain and Absorb: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, sealable container for disposal.[4] Avoid generating dust.[4] For a liquid solution, cover with an inert absorbent material (e.g., vermiculite, sand), then collect the material into the disposal container.

  • Decontaminate: Clean the spill area thoroughly. A 2-5% solution of soda ash followed by a water rinse can be effective for residual cleanup of related compounds.[4]

  • Dispose of Cleanup Materials: All contaminated cleanup materials (absorbent pads, gloves, etc.) must be disposed of as hazardous waste following the protocol described above.[7][8]

By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • SAFETY DATA SHEET - N-(4-amino-2-methylphenyl)-Acetamide. Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Acetamide - Vector SDS and Chemical Management. Fisher Scientific.
  • Acetamide - SAFETY DATA SHEET. Penta chemicals.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • SAFETY DATA SHEET - N-(2-Hydroxy-4-methylphenyl)acetamide. Fisher Scientific.
  • Acetamide. ScienceLab.com.
  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Chemical Safety Data Sheet MSDS / SDS - N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide. ChemicalBook.
  • N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide. Matrix Scientific.
  • SAFETY DATA SHEET - 4'-methoxyacetophenone. Sigma-Aldrich.
  • Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • This compound. BLDpharm.
  • N-(5-Amino-2,4-dimethylphenyl)acetamide Safety Data Sheets. Echemi.
  • N-(2,6-dimethylphenyl)-2-methoxyacetamide | C11H15NO2 | CID 10878014. PubChem, National Institutes of Health.

Sources

A Researcher's Guide to the Safe Handling of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers and drug development professionals working with N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS No. 926271-83-2). As an aromatic amine derivative, this compound requires careful handling to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal framework to build a self-validating system of safety and best practices.

Understanding the Hazard Profile: A Risk-Based Approach

This compound is classified as an irritant.[1] Based on data from structurally similar aromatic amines, the primary hazards include:

  • Skin Irritation: Direct contact can cause reversible inflammatory effects on the skin.[1][2][3]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols may irritate the respiratory system.[3]

Aromatic amines as a class of compounds are known for their potential to be absorbed through the skin, and some have long-term health effects.[4] Therefore, a rigorous and proactive approach to exposure minimization is paramount. All handling procedures should be designed to prevent direct contact, inhalation, and ingestion.

Core Engineering and Administrative Controls

Before any personal protective equipment (PPE) is donned, the primary lines of defense are the engineering and administrative controls in your laboratory.

  • Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][6]

  • Designated Area: It is best practice to designate a specific area within the lab for handling this compound to prevent cross-contamination.[5][6]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Spill cleanup kits appropriate for solid chemical irritants should also be available.[7]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE is not a static choice but is dependent on the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Required PPE Rationale
Receiving and Unpacking - Safety Glasses- Nitrile GlovesProtects against incidental exposure from a potentially contaminated outer container.
Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Face Shield (recommended)- Nitrile Gloves (double-gloving recommended)- Lab Coat- Long Pants and Closed-toe ShoesProvides maximum protection against eye and skin contact from fine powders. The use of a fume hood is mandatory to control inhalation hazards.[5][6]
Solution Preparation - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Long Pants and Closed-toe ShoesProtects against splashes of the chemical in solution, which still poses a skin and eye irritation risk.
Reaction Monitoring and Work-up - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Long Pants and Closed-toe ShoesStandard PPE for handling chemical reactions to prevent accidental exposure.
Waste Disposal - Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Long Pants and Closed-toe ShoesProtects against splashes and direct contact with waste materials.
Graphviz Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound task Identify the Task start->task is_solid Handling Solid? task->is_solid is_solution Handling Solution? task->is_solution weighing Weighing/ Transferring Solid is_solid->weighing Yes solution_prep Preparing Solution is_solid->solution_prep No, but will be is_solution->solution_prep Yes reaction Reaction/Work-up is_solution->reaction No ppe_solid Mandatory: - Fume Hood - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat weighing->ppe_solid ppe_liquid Standard: - Goggles - Nitrile Gloves - Lab Coat solution_prep->ppe_liquid disposal Waste Disposal reaction->disposal reaction->ppe_liquid disposal->ppe_liquid

Caption: PPE selection workflow for handling this compound.

Step-by-Step Operational Plan

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure the fume hood is operational and the work area is clean and uncluttered.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting.

  • Don PPE: Put on your lab coat, long pants, and closed-toe shoes. Follow with safety goggles, and then wash and dry your hands before donning the appropriate gloves.

Handling Procedure
  • In the Fume Hood: Perform all manipulations of the solid compound and concentrated solutions inside a fume hood to mitigate inhalation risks.[5][6]

  • Avoid Dust Generation: When handling the solid, use techniques that minimize dust formation. For example, carefully scoop the material instead of pouring it from a height.

  • Spill Management: In case of a minor spill, alert others in the area.[8] Wearing your PPE, use an appropriate absorbent material to clean the spill, then decontaminate the area.[5][7] All spill cleanup materials should be disposed of as hazardous waste.[7] For major spills, evacuate the area and contact your institution's emergency response team.[8]

Doffing PPE and Personal Hygiene
  • Remove PPE: Remove your gloves first, turning them inside out as you do. Then remove your lab coat and goggles.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water after handling the chemical and removing PPE.[1]

Waste Disposal Plan

The disposal of this compound and its containers must be handled with care to prevent environmental contamination.

Chemical Waste
  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, preferably in secondary containment.[7]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][9]

Empty Containers
  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[10]

  • Defacing: Completely remove or deface the original label on the container.[10]

  • Disposal: After rinsing and defacing the label, the container can typically be disposed of as regular laboratory glass or plastic waste.[10]

By adhering to these detailed operational and safety plans, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Environmental Health & Safety Services. (n.d.). Irritants.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Scribd. (n.d.). Irritant Chemicals: Description.
  • American Laboratory. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals.
  • University of Michigan Environment, Health & Safety. (2022, June 13).
  • Benchchem. (2025).
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: N-(2-Hydroxy-4-methylphenyl)acetamide.
  • BLDpharm. (n.d.). 926271-83-2|this compound.
  • Centers for Disease Control and Prevention. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ServiceThread. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: N1-(4-Amino-2-methylphenyl)acetamide.
  • Fisher Scientific. (2023, August 23). Safety Data Sheet: N1-(4-Amino-2-methylphenyl)acetamide.
  • Auburn Research. (n.d.). Chemical Waste Management Guide.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • SKC Inc. (2024, January 9).
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • Enamine. (n.d.).
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide.
  • PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide.
  • GSRS. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE.
  • Echemi. (n.d.). N-[4-amino-2-(4-aminophenyl)
  • AK Scientific, Inc. (n.d.). 2-(2-Methylphenyl)acetamide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.